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Core Science & Biosynthesis

Foundational

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS 1347814-98-5): A Comprehensive Technical Guide on Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary In the landscape of modern drug discovery, the strategic deployment of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Benzyl-5-methyl-1,2-oxazole-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic deployment of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) represents a highly privileged building block. Featuring a 1,2-oxazole (isoxazole) core substituted with a lipophilic benzyl group, an electron-donating methyl group, and a highly reactive C4-carbaldehyde, this molecule serves as an advanced intermediate for synthesizing complex pharmacophores.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep dive into the physicochemical topography, bioisosteric utility, and a self-validating synthetic methodology for this critical compound.

Physicochemical Topography

Understanding the baseline physical and chemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde .

ParameterQuantitative Value / Descriptor
Chemical Name 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde
Synonyms 3-benzyl-5-methylisoxazole-4-carbaldehyde
CAS Registry Number 1347814-98-5
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Isoxazole N, Isoxazole O, Carbonyl O)
Rotatable Bonds 3
SMILES O=Cc1c(C)onc1Cc2ccccc2

Medicinal Chemistry & Bioisosteric Utility

The isoxazole ring is not merely a structural spacer; it is an active participant in target binding and metabolic routing. In medicinal chemistry, the 1,2-oxazole core is frequently deployed as a bioisostere for amide bonds, esters, and phenolic rings .

The presence of the C4-carbaldehyde in this specific molecule provides a versatile synthetic handle. It can be subjected to reductive amination to yield secondary or tertiary amines, Wittig olefination to extend the carbon framework, or Knoevenagel condensation to generate rigid, unsaturated systems. Furthermore, the isoxazole ring itself acts as a "masked" 1,3-dicarbonyl equivalent; under specific reductive conditions (e.g., hydrogenation over Pd/C or treatment with Mo(CO)6), the N-O bond can be cleaved to reveal a highly functionalized enamino ketone, offering a gateway to entirely different chemotypes .

Bioisostere Isoxazole Isoxazole Core (1,2-Oxazole) Amide Amide Bond Bioisostere Isoxazole->Amide Metabolic stability Phenol Phenol / Aryl Bioisostere Isoxazole->Phenol Modulated pKa Dicarbonyl Masked 1,3-Dicarbonyl (Synthetic Handle) Isoxazole->Dicarbonyl Ring-opening potential

Caption: Logical mapping of the isoxazole core as a multi-faceted bioisostere in drug design.

Strategic Synthetic Assembly: A Self-Validating Protocol

The synthesis of 3,4,5-trisubstituted isoxazoles requires precise regiochemical control. While direct Vilsmeier-Haack formylation is possible for some electron-rich heterocycles, the electron-deficient nature of the isoxazole ring makes direct C4-formylation low-yielding and prone to side reactions .

Therefore, the most robust, scalable, and self-validating approach is a three-phase sequence: a [3+2] 1,3-dipolar cycloaddition, followed by controlled cryogenic reduction, and selective oxidation.

Phase 1: 1,3-Dipolar Cycloaddition (Scaffold Construction)
  • In Situ Nitrile Oxide Generation : Dissolve phenylacetaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.05 equiv) portion-wise while maintaining the internal temperature below 30°C.

    • Causality: NCS selectively chlorinates the oxime to form a hydroximoyl chloride intermediate. Strict temperature control prevents the thermal degradation of this unstable intermediate.

  • Regioselective Annulation : Introduce ethyl acetoacetate (1.2 equiv) to the mixture, followed by the dropwise addition of triethylamine (TEA, 1.5 equiv) over 30 minutes.

    • Causality: TEA acts as an acid scavenger, driving the elimination of HCl from the hydroximoyl chloride to generate benzyl nitrile oxide in situ. This highly reactive 1,3-dipole immediately undergoes a regioselective[3+2] cycloaddition with the enolate of ethyl acetoacetate.

  • Validation & Isolation : Quench the reaction with ice-cold water. Extract with ethyl acetate (EtOAc), wash the organic layer extensively with brine (to remove DMF), and dry over Na₂SO₄. Purify via silica gel chromatography to isolate ethyl 3-benzyl-5-methylisoxazole-4-carboxylate . Self-Validation: TLC will show a distinct, UV-active spot with an Rf value higher than the starting oxime.

Phase 2: Controlled Cryogenic Reduction
  • Ester Reduction : Dissolve the purified ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the system to -78°C under an argon atmosphere. Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 2.2 equiv) dropwise.

    • Causality: DIBAL-H at cryogenic temperatures provides the precise hydride delivery required to reduce the ester to a primary alcohol without causing the reductive cleavage of the sensitive N-O bond within the isoxazole ring.

  • Emulsion Quench : Carefully quench the reaction at -78°C with methanol, followed by the addition of saturated aqueous Rochelle salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously for 2 hours.

    • Causality: Aluminum-based reductions notoriously form thick, unfilterable emulsions. Rochelle salt chelates the aluminum ions, breaking the emulsion and yielding two distinct, easily separable liquid phases.

  • Isolation : Extract the aqueous phase with dichloromethane (DCM). Evaporate the solvent to yield (3-benzyl-5-methylisoxazol-4-yl)methanol .

Phase 3: Selective Oxidation to the Carbaldehyde
  • Benzylic/Allylic Oxidation : Dissolve the intermediate alcohol (1.0 equiv) in DCM. Add activated Manganese(IV) oxide (MnO₂, 10 equiv) in one portion.

    • Causality: MnO₂ is a mild, heterogeneous oxidant that is highly selective for allylic, benzylic, and heterocyclic carbinols. Unlike Jones reagent or KMnO₄, MnO₂ completely prevents the over-oxidation of the alcohol to a carboxylic acid, ensuring the aldehyde is the terminal product.

  • Validation & Isolation : Stir the black suspension at room temperature. Monitor via TLC; the reaction is complete when the polar alcohol spot disappears, replaced by a less polar, highly UV-active spot. Filter the mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with DCM.

  • Final Product : Concentrate the filtrate under reduced pressure to afford the target 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in high purity.

Synthesis N1 Phenylacetaldehyde Oxime + NCS / Pyridine N2 Benzyl Nitrile Oxide (In situ intermediate) N1->N2 Chlorination N4 [3+2] Cycloaddition Regioselective Annulation N2->N4 N3 Ethyl Acetoacetate + Triethylamine N3->N4 N5 Ethyl 3-benzyl-5-methyl- isoxazole-4-carboxylate N4->N5 Cyclization N6 DIBAL-H Reduction (-78°C, THF) N5->N6 N7 (3-Benzyl-5-methylisoxazol- 4-yl)methanol N6->N7 Ester to Alcohol N8 MnO2 Oxidation (CH2Cl2, RT) N7->N8 N9 3-Benzyl-5-methyl-1,2-oxazole- 4-carbaldehyde N8->N9 Selective Oxidation

Caption: Step-by-step synthetic workflow for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

References

  • Maciąg, M. et al. "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research". Pharmaceuticals (MDPI). URL:[Link]

  • Wang, Y. et al. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry". Arabian Journal of Chemistry. URL:[Link]

Exploratory

The Evolution of Oxazole Synthesis: From Classical Cyclodehydration to Modern Cross-Coupling

Oxazoles are privileged five-membered heterocyclic scaffolds containing an oxygen and a nitrogen atom separated by one carbon. They are ubiquitous in natural products, pharmaceuticals, and advanced materials.

Author: BenchChem Technical Support Team. Date: March 2026

Oxazoles are privileged five-membered heterocyclic scaffolds containing an oxygen and a nitrogen atom separated by one carbon. They are ubiquitous in natural products, pharmaceuticals, and advanced materials. For drug development professionals and synthetic chemists, mastering the construction and functionalization of the oxazole ring is critical for exploring structure-activity relationships (SAR) and developing novel therapeutics.

This technical guide explores the mechanistic evolution of oxazole synthesis, detailing the causality behind classical methodologies, the paradigm-shifting van Leusen reaction, and modern transition-metal-catalyzed functionalizations.

The Genesis of Oxazole Synthesis: Classical Methodologies

The earliest attempts to synthesize oxazoles relied on harsh dehydrating conditions to force ring closure. In 1896, Emil Fischer developed the Fischer Oxazole Synthesis , which condensed cyanohydrins and aldehydes in the presence of dry, gaseous hydrogen chloride[1]. While groundbreaking, the method suffered from harsh conditions, limited substrate scope, and frequent chlorination by-products[1].

The Robinson-Gabriel Synthesis (1909–1910)

A more robust approach emerged with the Robinson-Gabriel Synthesis , independently described by Sir Robert Robinson and Siegmund Gabriel[2]. This method involves the intramolecular cyclodehydration of 2-acylamino ketones to yield 2,5-disubstituted oxazoles[3]. The precursor 2-acylamino ketones are typically synthesized via the Dakin-West reaction[2].

Mechanistic Rationale: The reaction is driven by the enolization of the ketone. The nucleophilic enol oxygen attacks the electrophilic amide carbonyl, forming a transient 5-hydroxy-oxazoline intermediate. A strong cyclodehydrating agent (e.g., polyphosphoric acid (PPA), phosphorus oxychloride, or sulfuric acid) is required to protonate the hydroxyl group and drive the elimination of water, yielding the thermodynamically stable aromatic oxazole system[3],[4].

RG_Mechanism A 2-Acylamino Ketone B Enol Tautomer (Nucleophilic Oxygen) A->B Tautomerization C Cyclization (Oxazoline Intermediate) B->C Cyclodehydrating Agent (e.g., POCl3, PPA) D Dehydration (-H2O) C->D Elimination E 2,5-Disubstituted Oxazole D->E Aromatization

Diagram 1: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Causality & Validation: Polyphosphoric acid (PPA) is selected because it acts simultaneously as a high-boiling solvent and a potent dehydrating agent, preventing the reverse hydrolysis reaction[3].

  • Preparation: In a round-bottom flask, combine 2-benzamidoacetophenone (1.0 equiv) with Polyphosphoric acid (PPA) (10–20 times the weight of the substrate)[3].

  • Cyclodehydration: Heat the highly viscous mixture to 160°C under continuous mechanical stirring for 2 hours. The high temperature is necessary to overcome the activation energy of the dehydration step.

  • Quenching: Cool the mixture to 80°C and carefully pour it into crushed ice to hydrolyze the excess PPA.

  • Neutralization & Extraction: Neutralize the aqueous layer with saturated sodium bicarbonate (NaHCO3) until pH 7-8 is reached. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude 2,5-diphenyloxazole via recrystallization from ethanol.

The Paradigm Shift: The van Leusen Oxazole Synthesis (1972)

The reliance on highly functionalized precursors and harsh acids was circumvented in 1972 when Daan and Albert van Leusen introduced a highly convergent, mild approach using tosylmethyl isocyanide (TosMIC) [5],[6]. TosMIC acts as a versatile C-N-C "3-atom synthon," allowing the one-pot preparation of 5-substituted oxazoles directly from aldehydes[5],[7].

Mechanistic Rationale: TosMIC possesses unique reactivity: an acidic methylene group flanked by an electron-withdrawing sulfone and an isocyano group[6],[7].

  • Deprotonation: A mild base deprotonates the active methylene.

  • Cycloaddition: The resulting anion undergoes a 5-endo-dig cyclization (adhering to Baldwin's rules) with the aldehyde carbonyl, forming an oxazoline intermediate[5],[6].

  • Elimination: Because a proton exists in the β-position to the sulfinyl group, a base-promoted elimination of p-toluenesulfinic acid (-TosH) occurs, driving the system to aromatize into the oxazole[5],[7].

VL_Mechanism A TosMIC + Base (Deprotonation) C [3+2] Cycloaddition (Anionic Attack) A->C B Aldehyde (Electrophile) B->C D Oxazoline Intermediate C->D E Elimination of p-Toluenesulfinic Acid D->E Base-promoted F 5-Substituted Oxazole E->F Aromatization

Diagram 2: The[3+2] cycloaddition mechanism of the van Leusen oxazole synthesis.

Protocol 2: van Leusen Synthesis of 5-Alkyl-oxazoles

Causality & Validation: Potassium carbonate (K2CO3) in methanol is utilized because K2CO3 is strong enough to deprotonate TosMIC but mild enough to prevent unwanted aldol condensations of the aliphatic aldehyde. Methanol provides a protic environment that stabilizes the anionic transition states[8].

  • Reaction Setup: To a stirred solution of the target aliphatic aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol, add K2CO3 (2.0 equiv)[3],[8].

  • Cycloaddition: Heat the reaction mixture to reflux (approx. 65°C) and stir for 4–5 hours[8].

  • Monitoring: Monitor the consumption of the aldehyde via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Workup: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure[8]. Add 20 mL of distilled water to the residue to dissolve the inorganic salts and the eliminated p-toluenesulfinate salt.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4[8].

  • Isolation: Filter and concentrate to yield the crude 5-alkyl-oxazole, which can be further purified via flash column chromatography.

Modern Methodologies: Transition-Metal Catalysis & Cross-Coupling

While classical methods construct the oxazole core, modern drug discovery often requires late-stage functionalization of pre-formed oxazole scaffolds. Transition-metal catalysis has revolutionized this space, allowing for the synthesis of highly complex, polysubstituted oxazoles[3].

Cross-Coupling Strategies: Halogenated oxazoles (e.g., 2-chlorooxazole or 4-bromooxazole) can be selectively functionalized via Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions[9]. For instance, palladium-catalyzed coupling of 2-butylthiooxazoles with organozinc reagents provides a highly complementary approach to cyclodehydration strategies[9]. Furthermore, modern direct C-H activation techniques utilizing Pd(II)/Cu(I) co-catalysts allow for the direct coupling of oxazoles with aryl halides without the need for pre-functionalized organometallic species[10],[11].

CC_Workflow A Base Oxazole Scaffold (e.g., 2-chlorooxazole) C Oxidative Addition A->C B Pd/Ni Catalyst + Organozinc/Boron B->C D Transmetalation C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Polysubstituted Oxazole (e.g., 2,4-disubstituted) E->F

Diagram 3: General catalytic cycle for the cross-coupling of halogenated oxazoles.

Quantitative Data Summary

The following table summarizes the operational parameters, typical reagents, and comparative yields across the historical and modern methodologies discussed[9],[3],[8],[1].

Synthesis MethodologyStarting MaterialsTypical Reagents / CatalystsTarget ProductTypical Yields
Fischer Synthesis Cyanohydrin + AldehydeDry HCl (gas), Ether2,5-diaryloxazolesLow to Moderate
Robinson-Gabriel 2-Acylamino ketonePOCl3, PPA, or H2SO42,5-disubstituted oxazolesGood (60–85%)
van Leusen Aldehyde + TosMICK2CO3, MeOH (Reflux)5-substituted oxazolesHigh (75–95%)
Modern Cross-Coupling Halogenated oxazole + Organoboron/zincPd(PPh3)4, BasePolysubstituted oxazolesExcellent (80–98%)
Direct C-H Arylation Unsubstituted Oxazole + Aryl HalidePd(OAc)2, CuI, BaseArylated oxazolesGood (65–87%)

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC, nih.gov,
  • Van Leusen reaction - Wikipedia, wikipedia.org,
  • Cross-Coupling Reaction of Oxazoles - ResearchGate, researchg
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal, organic-chemistry.org,
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem, benchchem.com,
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI, mdpi.com,
  • Synthesis of Oxazole - Prezi, prezi.com,
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal, organic-chemistry.org,
  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles - Benchchem, benchchem.com,
  • Fischer oxazole synthesis - Wikipedia, wikipedia.org,
  • Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry, acs.org,

Sources

Foundational

Advanced Handling, Reactivity, and Safety Protocols for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Executive Summary In modern medicinal chemistry, isoxazole derivatives serve as critical structural motifs, often functioning as bioisosteres for amides or esters while providing unique conformational constraints. 3-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, isoxazole derivatives serve as critical structural motifs, often functioning as bioisosteres for amides or esters while providing unique conformational constraints. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) is a highly specialized, bifunctional building block. Featuring a lipophilic benzyl group, a methyl-substituted isoxazole core, and a highly reactive C4-formyl group, it is an ideal precursor for the development of peptidomimetics and targeted therapeutics.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. Here, we will dissect the causality behind its physicochemical behavior, establish self-validating handling protocols, and detail field-proven synthetic methodologies to ensure maximum yield and laboratory safety.

Physicochemical Profiling & Hazard Causality

Understanding the intrinsic properties of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is the first step in designing robust experimental workflows. The C4-position of the isoxazole ring is electron-rich, but the presence of the formyl group makes this specific site highly susceptible to nucleophilic attack[1].

Quantitative Data Summary
PropertyValueScientific Rationale / Impact
CAS Number 1347814-98-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C12H11NO2Dictates the exact mass (201.23 g/mol ) required for LC-MS validation[2].
Physical State LiquidViscous nature requires positive displacement pipettes or syringe transfer.
Storage Temp. 2-8°CLow temperature minimizes the kinetic rate of autoxidation[3].
Atmosphere Inert (Argon/N₂)Prevents atmospheric oxygen from oxidizing the aldehyde to a carboxylic acid[3].
Hazard Causality and GHS Protocols

The compound exhibits specific hazards typical of reactive aryl-aldehydes. The electrophilic nature of the formyl group allows it to readily cross-link with primary amines present in biological proteins, which is the mechanistic root of its irritant properties.

Hazard ClassGHS CodeCausality & Precautionary Measures
Skin Irritation (Cat 2) H315Covalent binding to epidermal proteins. Protocol: Wear double nitrile gloves; handle exclusively in a Class II fume hood[3].
Eye Irritation (Cat 2A) H319Rapid reaction with ocular mucosa. Protocol: Wear tight-fitting safety goggles (P305+P351+P338)[3].
STOT - Single Exp. (Cat 3) H335Vapor inhalation causes respiratory tract irritation. Protocol: Avoid breathing vapors (P261); ensure local exhaust ventilation is active[3].

Storage and Handling Workflows

Aldehydes situated on heteroaromatic rings are notoriously prone to autoxidation via radical pathways when exposed to atmospheric oxygen. To maintain the integrity of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde, a strict inert-atmosphere protocol must be enforced.

HandlingWorkflow Start Receive Reagent (Liquid, 2-8°C) Check Visual Inspection (Check for Cloudiness/Precipitate) Start->Check Inert Transfer to Schlenk Line (Argon Atmosphere) Check->Inert Passes QC Use Dispense via Dry Syringe Technique Inert->Use Store Purge Headspace with Argon Return to 2-8°C Use->Store

Caption: Standard operating workflow for handling air-sensitive isoxazole-4-carbaldehydes.

Self-Validating Handling Protocol
  • Visual Inspection: Before use, inspect the liquid. A clear, viscous oil indicates high purity. The presence of white precipitate suggests the formation of the oxidized carboxylic acid byproduct.

  • Inert Transfer: Secure the reagent vial on a Schlenk line. Evacuate the headspace and backfill with Argon (repeat 3x).

  • Syringe Dispensing: Use a flame-dried, Argon-purged glass syringe to extract the required volume.

  • Post-Use Purging: Before sealing, flow a gentle stream of Argon over the liquid surface for 30 seconds to displace any introduced ambient air. Seal with Parafilm and store at 2-8°C.

Synthetic Applications: Reductive Amination

The C4-formyl group of this isoxazole acts as a highly efficient electrophile for generating secondary amines via reductive amination[1]. This reaction is critical for generating peptidomimetics where the isoxazole acts as a conformational constraint.

Reactivity Aldehyde 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine, -H2O Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine (Peptidomimetic) Imine->Product Reduction Reductant NaBH(OAc)3 (Mild Reductant) Reductant->Product

Caption: Mechanistic pathway for the reductive amination of the carbaldehyde.

Step-by-Step Methodology

Causality Focus: We utilize Sodium triacetoxyborohydride (STAB) because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the imine intermediate without prematurely reducing the starting aldehyde to an unwanted alcohol byproduct.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Add 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.0 eq, ~201 mg, 1.0 mmol) and the desired primary amine (1.05 eq) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous 1,2-dichloroethane (DCE). Note: DCE is preferred over methanol to prevent competitive acetal formation.

  • Imine Formation: Stir the mixture at room temperature for 2 hours to ensure complete Schiff base (imine) formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq, 318 mg) portion-wise over 10 minutes. Stir for an additional 12 hours at room temperature.

  • Quenching (Self-Validating Step): Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. The cessation of gas evolution (CO₂) validates that all unreacted hydride and acetic acid byproducts have been neutralized.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quality Control & Validation

To ensure the protocol was successful, the system must be validated analytically:

  • TLC Analysis: Confirm the disappearance of the UV-active starting material spot.

  • ¹H NMR (CDCl₃): The sharp singlet characteristic of the aldehyde proton (~9.8 - 10.2 ppm) must be completely absent. Look for the emergence of a new methylene signal (~3.8 ppm) corresponding to the newly formed C-N bond.

  • LC-MS: Confirm the presence of the expected [M+H]⁺ mass peak for the secondary amine product.

Sources

Exploratory

theoretical properties of substituted oxazoles

An In-Depth Technical Guide on the Theoretical Properties of Substituted Oxazoles Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The oxazole ring is a privileged heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Theoretical Properties of Substituted Oxazoles Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged heterocyclic scaffold fundamental to medicinal chemistry and drug discovery.[1] Its unique electronic architecture and synthetic versatility have led to its integration into a multitude of biologically active compounds, including those with antibacterial, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive exploration of the . We will dissect the electronic landscape of the oxazole core, analyze how substituents modulate its reactivity from a theoretical standpoint, and present detailed workflows for both experimental synthesis and computational property prediction. The objective is to furnish researchers with a robust, theory-driven framework for the rational design and development of next-generation oxazole-based therapeutics.

Section 1: The Intrinsic Electronic Landscape of the Oxazole Ring

The chemical behavior and biological function of an oxazole derivative are direct consequences of the electron distribution within its five-membered aromatic ring. This distribution is a nuanced balance between the stabilizing forces of aromaticity and the polarizing effects of the constituent nitrogen and oxygen heteroatoms.

Aromaticity and Inherent Electron Deficiency

The oxazole ring achieves aromaticity through the delocalization of a six-π-electron system, which imparts significant thermal stability.[4] This electron sextet is formed from the four electrons of the C=C and C=N bonds and one of the lone pairs from the furan-type oxygen atom at the 1-position.[2]

However, the high electronegativity of the pyridine-type nitrogen at position 3 and the oxygen at position 1 creates an uneven electronic topology.[4] The nitrogen atom, in particular, functions as an electron sink, rendering the entire ring system electron-deficient.[5] This inherent polarity deactivates the ring towards electrophilic attack when compared to isoelectronic heterocycles like furan. The calculated order of electron density is C4 > C5 > C2, making the C2 position the most electron-deficient and a primary target for nucleophilic attack and deprotonation.[4][6]

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

Frontier Molecular Orbital theory provides a powerful lens through which to rationalize and predict the reactivity of oxazoles. The relative energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount.

  • LUMO: The electron-deficient nature of the oxazole ring results in a low-energy LUMO, making it an accessible acceptor for electron density from nucleophiles.

  • HOMO: Conversely, the HOMO is of relatively low energy, which explains the ring's general inertness towards electrophiles unless activated by electron-donating substituents (EDSs).

Computational methods like Density Functional Theory (DFT) are indispensable for accurately modeling these orbitals, providing quantitative predictions of reactivity and regioselectivity.[7]

Acid-Base Characteristics

The unique electronic structure of oxazole dictates its acid-base properties:

  • Basicity: Oxazoles are classified as weak bases.[6] The conjugate acid has a pKa of approximately 0.8, significantly weaker than that of imidazole (pKa ≈ 7).[8] Protonation invariably occurs at the basic N3 nitrogen atom.[2]

  • Acidity of Ring Protons: The C-H bonds of the oxazole ring exhibit a clear acidity trend: C2-H > C5-H > C4-H.[4] The proton at the C2 position is notably acidic for a C-H bond, with an estimated pKa of about 20.[4][9] This feature is synthetically valuable, as it allows for selective deprotonation and subsequent functionalization at the C2 position using strong bases like n-butyllithium.[4]

The following diagram provides a visual summary of the key electronic features of the oxazole nucleus.

Caption: Key electronic features and reactive sites of the oxazole core.

Section 2: Theoretical Control of Reaction Pathways via Substitution

The strategic placement of substituents is the primary method for tuning the reactivity of the oxazole core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electronic landscape, thereby directing the outcome of chemical transformations.

Electrophilic Aromatic Substitution

An unsubstituted oxazole ring is resistant to electrophilic attack due to its electron-deficient character.[6] However, the introduction of potent EDGs (e.g., -OR, -NR₂) activates the ring, enabling substitution to occur, primarily at the C4 and C5 positions.[2][6] Reactions such as nitration or sulfonation are generally unsuccessful unless the ring is heavily activated.[6]

Nucleophilic Substitution and Ring-Opening Reactions

Nucleophilic attack is a more favorable process for the oxazole ring. The C2 position, being the most electron-deficient, is the principal site of attack.[4] Two major pathways can ensue:

  • Nucleophilic Aromatic Substitution (SNAr): A facile displacement of a suitable leaving group (e.g., halogen) at the C2 position by a nucleophile.[6]

  • Ring Cleavage: Often, nucleophilic attack results in the cleavage of the oxazole ring.[6] A classic example is the conversion of oxazoles to imidazoles using ammonia/formamide, a transformation that proceeds through a ring-opening/ring-closing cascade.[6]

The presence of EWGs on the ring, particularly at C4, can further enhance the electrophilicity of the C2 carbon, facilitating nucleophilic attack.[6]

Cycloaddition Reactions

The oxazole ring can act as a competent diene component in Diels-Alder cycloadditions, reacting across the C2 and C5 positions.[6][10] This reactivity is a direct consequence of the furan-like character endowed by the ring oxygen.[6] These reactions are synthetically powerful, providing access to complex pyridine and furan derivatives.[6][8]

The electronic nature of the substituents dictates the reaction mechanism:

  • Normal Electron Demand: Oxazoles bearing strong EDGs can participate in Diels-Alder reactions with electron-poor dienophiles.[5]

  • Inverse Electron Demand: The intrinsic electron-deficient nature of the oxazole core makes it an ideal candidate for inverse electron demand Diels-Alder reactions with electron-rich dienophiles, a reactivity profile that can be amplified by substitution with EWGs.[5]

The following diagram illustrates the guiding influence of substituents on the reaction pathways of the oxazole core.

G Oxazole Substituted Oxazole EDG Electron-Donating Group (-OR, -NR₂) Oxazole->EDG If substituent is EDG EWG Electron-Withdrawing Group (-NO₂, -CN, Halogen) Oxazole->EWG If substituent is EWG ElecSub Favors Electrophilic Aromatic Substitution (at C4/C5) EDG->ElecSub DielsAlder Modulates Diels-Alder Reactivity EDG->DielsAlder Normal Demand NucSub Favors Nucleophilic Attack / Substitution (at C2) EWG->NucSub EWG->DielsAlder Inverse Demand

Caption: Influence of substituent electronic effects on oxazole reactivity.

Section 3: Predictive Synthetic and Computational Workflows

The modern discovery of novel oxazole derivatives relies on a synergistic approach, combining efficient experimental synthesis with predictive computational modeling.

Experimental Protocol: The Van Leusen Oxazole Synthesis

A cornerstone of oxazole synthesis, the Van Leusen reaction provides a versatile route to 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][11]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the desired aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents) in anhydrous methanol.[11]

  • Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Aqueous Workup: Upon completion (disappearance of the aldehyde spot by TLC), filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.[1]

  • Extraction: Partition the resulting residue between deionized water and ethyl acetate. Separate the organic layer, and extract the aqueous phase three times with ethyl acetate.[1]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure substituted oxazole.[1]

Causality Behind Choices: The anhydrous conditions are crucial to prevent hydrolysis of the intermediates. The base (K₂CO₃) deprotonates the α-carbon of TosMIC, generating the key nucleophile. The subsequent intramolecular cyclization followed by elimination of the stable p-toluenesulfinate anion drives the reaction towards the formation of the aromatic oxazole ring.[11]

Computational Protocol: In Silico Prediction of Oxazole Properties

Computational modeling allows for the high-throughput screening of virtual compounds, enabling a data-driven approach to prioritizing synthetic targets. DFT is the workhorse for such predictions.[7]

G cluster_workflow Computational Workflow for Oxazole Property Prediction Start 1. Design Novel Substituted Oxazole (in silico) Opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Input Structure Freq 3. Frequency Calculation (Confirm minimum energy state) Opt->Freq Optimized Geometry Props 4. Calculate Electronic Properties (HOMO/LUMO, ESP, Charges) Freq->Props Verified Structure React 5. Analyze Reactivity (Predict sites for electrophilic/ nucleophilic attack) Props->React End 6. Prioritize Candidates for Synthesis React->End Informed Decision

Caption: A typical DFT-based workflow for theoretical analysis of oxazoles.

Detailed Step-by-Step Workflow:

  • Molecular Construction: Build the 3D structure of the target substituted oxazole using a graphical user interface such as GaussView or Avogadro.

  • Geometry Optimization: Submit the structure for a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in a quantum chemistry software package like Gaussian.[7] This process locates the most stable 3D arrangement of the atoms.

  • Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory on the optimized geometry. A valid minimum energy structure is confirmed by the absence of any imaginary frequencies.[12]

  • Electronic Property Calculation: Using the optimized wavefunction, compute key electronic descriptors:

    • FMO Energies: Calculate the HOMO and LUMO energies. The HOMO-LUMO gap (ΔE) is a critical indicator of chemical reactivity.[7]

    • Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface. This map reveals electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).[7]

    • Population Analysis: Calculate atomic partial charges (e.g., Mulliken, NBO) to quantify the electron distribution at each atomic center.

  • Reactivity Analysis: Synthesize the computational data to build a reactivity profile. A low-lying LUMO and a positive partial charge at C2 would strongly predict susceptibility to nucleophilic attack at that position.

  • Candidate Prioritization: Compare the calculated properties across a library of virtual compounds to rank them based on desired electronic features, allowing for the prioritization of the most promising candidates for synthesis.

System Trustworthiness: This workflow contains an intrinsic validation step. The frequency calculation (Step 3) ensures that all subsequent property calculations are performed on a physically realistic, stable structure. The accuracy of the chosen theoretical method can be further benchmarked by calculating the properties of known oxazoles and comparing them to experimental data, thereby validating its predictive power for novel analogues.[13]

Conclusion and Future Prospects

A deep understanding of the is indispensable for the modern medicinal chemist. The delicate electronic balance within the oxazole ring, governed by aromaticity and heteroatom electronegativity, provides a tunable platform for chemical innovation. By skillfully applying substituents, researchers can control reaction pathways and fine-tune molecular properties. The integration of predictive computational modeling with advanced synthetic methods empowers a rational, hypothesis-driven approach to drug design, moving the field beyond trial-and-error. This synergy will undoubtedly continue to accelerate the discovery of novel oxazole-based compounds to address pressing challenges in human health.[2][14]

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. (n.d.). In Topics in Heterocyclic Chemistry. SpringerLink. Retrieved March 15, 2026, from [Link]

  • Joshi, S., Paliwal, S., & Joshi, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Joshi, S., Paliwal, S., & Joshi, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Wierschke, S. G., Shaffer, J. C., & Paul, C. W. (1994). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Haskins, C. M., & Knight, D. W. (2009). Unusual cycloadditions of o-quinone methides with oxazoles. Tetrahedron Letters, 50(26), 3562-3564. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Current Organic Chemistry. Bentham Science Publishers. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. [Link]

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • Oxazole. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Kumar, S., & Singh, P. (2013). Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Indian Journal of Applied Research, 3(5), 1-2. [Link]

  • Grabchev, I., et al. (2025). Theoretical study of deactivation processes of substituted oxazoles. Journal of Molecular Structure: THEOCHEM. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Journal of Fluorescence. [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings. [Link]

  • Structural comparison of the oxazole derivatives. (n.d.). ResearchGate. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). bioRxiv. [Link]

  • Limaye, S. N., & Saxena, M. C. (n.d.). Polarizability in Substituted Oxazoles: A PC-Model Data Analysis. Semantic Scholar. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Research Journal of Engineering and Technology. [Link]

  • Substituent Effect on the Aromaticity of 1,3-Azole Systems. (n.d.). Sciforum. [Link]

  • Theoretical structural study of van der Waals complexes between oxazole and atmospheric gases CO 2 and N 2 for capture applications. (2025). Open Research Europe. [Link]

  • Oxazole Chemistry Overview. (n.d.). Scribd. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (2021). IRJEdT. [Link]

  • Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1452. [Link]

  • Theoretical structural study of van der Waals complexes between oxazole and atmospheric gases CO2 and N2 for capture applications. (2023). Open Research Europe, 3, 162. [Link]

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Foundational

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde: A Comprehensive Technical Guide on Synthesis, Reactivity, and Medicinal Applications

Executive Summary In the realm of modern medicinal chemistry and organic synthesis, the isoxazole ring represents a privileged heterocyclic scaffold. Specifically, 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 13478...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and organic synthesis, the isoxazole ring represents a privileged heterocyclic scaffold. Specifically, 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) serves as a highly versatile, bifunctional building block[1]. The presence of the electron-withdrawing isoxazole core, combined with the steric and lipophilic influence of the C3-benzyl and C5-methyl groups, makes the C4-carbaldehyde exceptionally reactive toward a variety of nucleophiles[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, strategic synthesis, and downstream applications of this compound. By examining the causality behind specific synthetic methodologies, this guide equips research scientists with self-validating protocols to effectively utilize this intermediate in drug discovery programs.

Physicochemical Properties & Structural Data

Understanding the structural parameters of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is critical for predicting its solubility, reactivity, and behavior in biological assays[1]. The quantitative data is summarized in the table below:

PropertyValue
Chemical Name 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde
Common Synonyms 3-Benzyl-5-methylisoxazole-4-carbaldehyde
CAS Number 1347814-98-5
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Physical Form Liquid
InChI Key OHRZLCAOGMPLBK-UHFFFAOYSA-N

Strategic Synthesis & Mechanistic Pathways

The de novo construction of 3,5-disubstituted isoxazole-4-carbaldehydes typically avoids direct Vilsmeier-Haack formylation of the parent isoxazole due to poor regioselectivity and low yields. Instead, a highly modular, three-step sequence is preferred: cyclization to form an ester, reduction to an alcohol, and selective oxidation to the aldehyde[3].

Causality in Reagent Selection
  • Ring Construction: The isoxazole core is synthesized via the condensation of ethyl acetoacetate with benzyl cyanide in the presence of a Lewis acid (e.g., TiCl₄), followed by cyclization with hydroxylamine hydrochloride[3]. This guarantees absolute regiocontrol over the C3 and C5 substituents.

  • Chemoselective Reduction: The isoxazole ring contains a relatively weak N–O bond (bond dissociation energy ~60 kcal/mol), which is highly susceptible to reductive cleavage[4]. While Lithium Aluminum Hydride (LiAlH₄) can be used under strictly controlled cryogenic conditions, Diisobutylaluminum hydride (DIBAL-H) at -78 °C is the superior choice. DIBAL-H provides a controlled hydride transfer, reducing the ester to the alcohol without compromising the heterocyclic core.

  • Selective Oxidation: The intermediate, (3-benzyl-5-methylisoxazol-4-yl)methanol, is a heteroaromatic/allylic-type alcohol. Using harsh oxidants (like KMnO₄) risks over-oxidation to the carboxylic acid. Activated Manganese Dioxide (MnO₂) or the Dess-Martin Periodinane (DMP) are preferred because they selectively halt oxidation at the aldehyde stage[3].

Synthesis A Ethyl Acetoacetate + Benzyl Cyanide B Enamine Intermediate (TiCl4, Toluene) A->B Condensation C Ethyl 3-benzyl-5-methylisoxazole -4-carboxylate B->C NH2OH.HCl Cyclization D (3-Benzyl-5-methylisoxazol -4-yl)methanol C->D DIBAL-H (-78°C) Chemoselective Reduction E 3-Benzyl-5-methyl-1,2-oxazole -4-carbaldehyde D->E MnO2 (RT) Selective Oxidation

Caption: Step-by-step synthetic workflow for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Core Experimental Protocols

The following self-validating protocols detail the critical reduction-oxidation sequence to obtain the title compound from its corresponding ester[3].

Protocol A: Reduction to (3-Benzyl-5-methylisoxazol-4-yl)methanol

Objective: Chemoselective reduction of the ester without N–O bond cleavage.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Dissolve ethyl 3-benzyl-5-methylisoxazole-4-carboxylate (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Hydride Addition: Add DIBAL-H (1.0 M in DCM, 22.0 mL, 2.2 equiv) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger ring cleavage.

  • Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should completely disappear.

  • Quenching (Fieser-like method): Quench the reaction sequentially at -78 °C with 1 mL of methanol, followed by 1 mL of water, 1 mL of 15% aqueous NaOH, and finally 2.5 mL of water. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Add anhydrous MgSO₄ and stir vigorously for 30 minutes until a granular white precipitate forms. Filter through a Celite pad, wash with DCM, and concentrate the filtrate in vacuo to yield the crude alcohol.

Protocol B: Oxidation to 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Objective: Selective oxidation of the primary alcohol to the aldehyde.

  • Preparation: Dissolve the crude (3-benzyl-5-methylisoxazol-4-yl)methanol (~10.0 mmol) in anhydrous DCM (60 mL) at room temperature.

  • Oxidation: Add activated MnO₂ (86.9 mmol, ~10 equiv) in a single portion. Causality: A large excess of MnO₂ is required for heterogeneous oxidations to ensure complete conversion within a reasonable timeframe.

  • Monitoring: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC. The product aldehyde will elute higher (less polar) than the starting alcohol.

  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with EtOAc (3 × 30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the pure 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde as a liquid[1].

Reactivity Profile & Synthetic Utility

The 4-carbaldehyde moiety on the isoxazole ring is highly electrophilic. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms pulls electron density away from the C4 position, making the carbonyl carbon an excellent target for nucleophilic attack[4].

  • Baylis-Hillman Reactions: Isoxazole-4-carbaldehydes act as superior electrophiles in Baylis-Hillman couplings. When reacted with activated alkenes (e.g., acrylates) in the presence of DABCO, they yield densely functionalized allylic alcohols without disrupting the heterocyclic core[5].

  • Reductive Amination: The aldehyde readily condenses with primary or secondary amines to form imines/iminium ions, which are subsequently reduced by NaBH(OAc)₃ to yield 4-(aminomethyl)isoxazole derivatives. This is a primary route for synthesizing kinase inhibitors and anti-viral agents[3].

  • Knoevenagel Condensations: Reaction with active methylene compounds (like malononitrile or barbituric acid) yields highly conjugated systems often utilized as fluorescent probes or electrophilic warheads in targeted covalent inhibitors.

Reactivity Core 3-Benzyl-5-methylisoxazole -4-carbaldehyde Knoevenagel Knoevenagel Condensation (Conjugated Electrophiles) Core->Knoevenagel Active Methylene Base Catalyst RedAm Reductive Amination (Isoxazol-4-ylmethanamines) Core->RedAm Amine + NaBH(OAc)3 Weak Acid Wittig Wittig Olefination (Vinyl Isoxazoles) Core->Wittig Phosphonium Ylide THF, -78°C Baylis Baylis-Hillman Reaction (Functionalized Allylic Alcohols) Core->Baylis Activated Alkene DABCO

Caption: Divergent synthetic applications of the 3-benzyl-5-methylisoxazole-4-carbaldehyde intermediate.

Medicinal Chemistry Applications

The isoxazole ring is a prominent bioisostere for amides, esters, and phenolic rings, offering improved metabolic stability and altered lipophilicity[2].

Derivatives synthesized from 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde have shown profound biological activity. For instance, coupling the isoxazole core with piperidine derivatives via reductive amination or amide coupling has yielded potent anti-influenza A agents that specifically target the viral nucleoprotein[3]. Furthermore, the molecular hybridization of the isoxazole scaffold with other pharmacophores (such as chalcones or oxazoles) has led to the discovery of novel anti-inflammatory (COX-2 selective) and anti-cancer agents[2][4]. The benzyl group at the C3 position specifically enhances the molecule's ability to occupy deep hydrophobic pockets in target proteins, a critical factor in structure-based drug design.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The 1,2-oxazole (isoxazole) nucleus is a highly versatile pharmacophore widely deployed in drug discovery as a bioisostere for amides, esters, and phenols. Among its functionalized derivatives, 3-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) nucleus is a highly versatile pharmacophore widely deployed in drug discovery as a bioisostere for amides, esters, and phenols. Among its functionalized derivatives, 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) stands out as a premium building block. The strategic placement of a lipophilic benzyl group at the C3 position enables critical π−π stacking and hydrophobic interactions within target protein pockets, while the C5-methyl group provides steric shielding to the metabolically vulnerable N-O bond. Crucially, the C4-carbaldehyde serves as a highly reactive electrophilic handle, allowing for rapid late-stage diversification into complex compound libraries targeting viral nucleoproteins and estrogen receptors 1.

Physicochemical Profile

Understanding the baseline properties of this building block is essential for solvent selection and reaction optimization .

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1347814-98-5
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Physical Form Viscous liquid / Low-melting solid
Reactivity Handle C4-Aldehyde (Electrophilic)

Mechanistic Role in Drug Design

The architecture of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is not arbitrary; it is engineered for specific pharmacological interactions:

  • Conformational Rigidity: The planar isoxazole ring restricts the rotational degrees of freedom of the C3-benzyl group. This pre-organization lowers the entropic penalty upon binding to target proteins, such as the tail loop of the Influenza A Nucleoprotein (NP) 2 or the ligand-binding domain of Estrogen Receptors (ER) 3.

  • Chemoselectivity: The electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the C4-aldehyde compared to standard aliphatic aldehydes. This enables rapid condensation reactions under mild conditions.

Mechanism A Isoxazole-Amine Ligand B Viral Nucleoprotein (NP) Hydrophobic Tail Loop A->B π-π Stacking C Steric Blockade of NP-NP Oligomerization B->C Conformational Shift D Inhibition of vRNP Assembly & Viral Replication C->D

Fig 1. Mechanism of action for isoxazole derivatives targeting viral nucleoproteins.

Synthetic Workflows & Experimental Protocols

To integrate this building block into high-throughput screening (HTS) libraries, researchers primarily utilize the C4-aldehyde for Reductive Amination and Knoevenagel Condensation .

Workflow A 3-Benzyl-5-methyl-1,2-oxazole- 4-carbaldehyde B NaBH(OAc)3, DCE, Amines (Reductive Amination) A->B C Malononitrile, Piperidine (Knoevenagel Condensation) A->C D Isoxazol-4-ylmethylamines (Target: Viral NP / ER) B->D E Vinyl Isoxazoles (Covalent Inhibitors) C->E

Fig 2. Synthetic diversification of the isoxazole carbaldehyde scaffold.

Protocol A: High-Yield Reductive Amination

Expertise & Causality: Isoxazoles are sensitive to strong reducing conditions (e.g., catalytic hydrogenation with H2​/Pd−C or LiAlH4​ ), which can catastrophically cleave the weak N-O bond. Furthermore, using strong hydride donors like NaBH4​ will prematurely reduce the aldehyde to an alcohol before the imine can form. Therefore, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice. The electron-withdrawing acetate groups render the boron center less nucleophilic, making it unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ion intermediate.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.0 eq, 1.0 mmol) and the desired secondary amine (e.g., morpholine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: The mild acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)3​ (1.5 eq) in portions.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: The starting aldehyde is strongly UV-active ( Rf​≈0.6 ). The product amine will appear as a more polar spot ( Rf​≈0.3 ) that stains positively with Dragendorff’s reagent.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Validation: 1H NMR should show the disappearance of the characteristic aldehyde proton singlet ( ∼10.0 ppm) and the emergence of a new methylene singlet ( ∼3.8−4.2 ppm) corresponding to the newly formed C4−CH2​−N linkage.

Table 2: Optimization of Reductive Amination Conditions

Amine SubstrateReducing AgentSolventAdditiveTime (h)Yield (%)
Morpholine NaBH(OAc)3​ DCEAcOH (1 eq)488
Morpholine NaBH3​CN MeOHAcOH (1 eq)1275
Benzylamine NaBH(OAc)3​ DCEAcOH (1 eq)585
Benzylamine NaBH4​ EtOHNone240*

*Note: The major byproduct with NaBH4​ is 3-benzyl-5-methyl-1,2-oxazole-4-methanol due to premature reduction.

Protocol B: Knoevenagel Condensation for Michael Acceptors

Expertise & Causality: To generate covalent inhibitors or extended π -systems, the aldehyde can be converted into a functionalized alkene. Using piperidine as an organocatalyst in a protic solvent (ethanol) is optimal. Piperidine forms a highly reactive iminium intermediate with the aldehyde, lowering the LUMO energy and accelerating nucleophilic attack by the deprotonated active methylene compound.

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (1.0 eq, 1.0 mmol) and malononitrile (1.1 eq, 1.1 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add 2-3 drops of piperidine (catalytic amount). Causality: Ethanol stabilizes the transition state via hydrogen bonding, while piperidine acts as both a base to deprotonate malononitrile and a nucleophilic catalyst to activate the aldehyde.

  • Execution: Reflux the mixture for 2 hours. The reaction typically turns deep yellow or orange as the extended conjugated system forms.

  • Isolation: Cool the reaction to 0∘C . The product (2-((3-benzyl-5-methyl-1,2-oxazol-4-yl)methylene)malononitrile) will precipitate. Filter the solid, wash with ice-cold ethanol, and dry under vacuum. Yields typically exceed 90%.

References

  • J&K Scientific.
  • Sigma-Aldrich.
  • RSC Advances. "Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein".
  • European Patent Office.

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Application

The Isoxazole Nucleus: A Versatile Scaffold for Modern Drug Discovery — Application Notes & Protocols for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in drug discovery. While specific data on this exact molecule is emerging, the extensive body of research on the isoxazole scaffold provides a strong foundation for exploring its therapeutic potential. This document outlines the rationale behind targeting specific disease areas, provides detailed experimental protocols for preliminary screening, and offers insights into the underlying mechanisms of action for isoxazole-based compounds.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive core for designing novel therapeutic agents.[2] Numerous isoxazole-containing compounds have been developed and are used as clinical drugs for a wide range of diseases, demonstrating the significant therapeutic value of this heterocyclic system.[2][4]

Part 1: The Scientific Rationale - Why Investigate 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde?

The structure of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde suggests several avenues for drug discovery based on the established pharmacology of related isoxazole derivatives. The presence of the benzyl group, the methyl group, and the reactive carbaldehyde moiety provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas of Interest

Based on extensive literature on isoxazole derivatives, the following therapeutic areas are prime candidates for the investigation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde and its analogs:

  • Oncology: Isoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[5][6] The aldehyde functionality can act as a handle for the synthesis of Schiff bases and other derivatives, which have also shown promise as anticancer agents.[7]

  • Inflammation: Many isoxazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9][10] The structural features of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde are amenable to docking into the active sites of these enzymes.

  • Infectious Diseases: The isoxazole nucleus is a component of several antibacterial and antifungal drugs.[3][5] Derivatives can be screened against a panel of clinically relevant bacterial and fungal strains to identify potential new anti-infective agents.

  • Neurological Disorders: Certain isoxazole derivatives have shown anticonvulsant and antipsychotic activities, suggesting potential applications in treating epilepsy and other central nervous system disorders.[3][4][11]

The Role of the Carbaldehyde Group: A Gateway to Diverse Chemistry

The 4-carbaldehyde group is a key functional feature of the title compound, offering a versatile point for chemical modification. This aldehyde can readily undergo a variety of chemical reactions, including:

  • Reductive amination: To introduce diverse amine functionalities and explore structure-activity relationships (SAR).

  • Wittig reaction: To introduce carbon-carbon double bonds and extend the scaffold.

  • Knoevenagel condensation: To form α,β-unsaturated systems, which are common in bioactive molecules.

  • Schiff base formation: To create imines, which can be further reduced or utilized as pharmacophores themselves.[7]

This chemical tractability allows for the rapid generation of a library of derivatives from the parent aldehyde, facilitating a comprehensive exploration of its biological potential.

Part 2: Experimental Protocols for Preliminary Screening

The following protocols are designed as a starting point for evaluating the biological activity of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
Test CompoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinReference ValueReference ValueReference Value
In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (chromogen)

  • Heme

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution in the assay buffer containing heme.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., Nimesulide for COX-2, Indomethacin for COX-1/COX-2).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test CompoundExperimental ValueExperimental ValueCalculated Value
NimesulideReference ValueReference ValueReference Value
IndomethacinReference ValueReference ValueReference Value
In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Resazurin Addition (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Test CompoundExperimental ValueExperimental ValueExperimental Value
CiprofloxacinReference ValueReference ValueN/A
FluconazoleN/AN/AReference Value

Part 3: Visualizing the Drug Discovery Workflow and Potential Mechanisms

The following diagrams illustrate the proposed workflow for investigating 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde and a potential mechanism of action based on the known activities of isoxazole derivatives.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde Derivatization Library Synthesis via Carbaldehyde Modification Synthesis->Derivatization Anticancer Anticancer Assays (MTT, etc.) Derivatization->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX Inhibition) Derivatization->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Derivatization->Antimicrobial Hit_ID Hit Identification (Potent & Selective Compounds) Anticancer->Hit_ID Anti_inflammatory->Hit_ID Antimicrobial->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy Studies (Xenograft, Inflammation Models) ADMET->In_Vivo COX_Inhibition_Mechanism cluster_0 Inflammatory Stimulus cluster_1 COX Enzyme Pathway cluster_2 Pharmacological Intervention Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Isoxazole_Derivative 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (or derivative) Isoxazole_Derivative->COX_Enzyme Inhibition

Caption: A proposed mechanism of anti-inflammatory action for an isoxazole derivative via the inhibition of COX enzymes.

Part 4: Concluding Remarks and Future Directions

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde represents a promising starting point for the development of novel therapeutic agents. The isoxazole scaffold has a proven track record in medicinal chemistry, and the specific substitution pattern of this compound offers significant opportunities for chemical diversification and optimization. The protocols and workflows outlined in these application notes provide a solid framework for initiating a drug discovery program centered on this and related isoxazole derivatives. Future work should focus on synthesizing a focused library of analogs to establish clear structure-activity relationships, followed by more in-depth mechanistic studies and in vivo evaluation of the most promising candidates.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 1

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. 2

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. 3

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. 4

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. 5

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. 8

  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. 9

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. 12

  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. 13

  • Synthesis and Antimicrobial Activity of Some New 3-Substituted Benzyl-5-(4-chloro-2-piperidin-1yl-thiazole-5-yl). 14

  • A review of isoxazole biological activity and present synthetic techniques. 15

  • 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PMC - NIH. 11

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. 10

  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5. 16

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. 17

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. 6

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. 18

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. 19

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. 20

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. 7

Sources

Method

derivatization of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde for biological screening

Application Note: Derivatization of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde for High-Throughput Biological Screening Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the isoxazole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde for High-Throughput Biological Screening

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the isoxazole scaffold is recognized as a highly privileged structure, frequently embedded in molecules exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities[1]. As a Senior Application Scientist, I frequently recommend utilizing2 (CAS: 1347814-98-5) as a foundational building block for library generation[2].

The strategic value of this specific molecule lies in its structural causality:

  • The 4-Carbaldehyde Group: Acts as a highly reactive, unhindered electrophilic handle, allowing for rapid, divergent synthesis into amides, imines, and alkenes.

  • The 3-Benzyl & 5-Methyl Groups: Provide essential lipophilic bulk and steric constraints. In target-based screening (such as against cyclooxygenase enzymes), the flexible benzyl group favorably interacts with hydrophobic binding pockets, while the rigid isoxazole core maintains the molecule's active conformation[3].

Derivatization Pathways & Target Alignment

When designing a screening library, the choice of derivatization dictates the physicochemical space and target profile of the resulting compounds. For instance, converting the aldehyde to a carboxamide yields proven COX-2 inhibitors[3], while condensation into an acrylonitrile generates Michael acceptors ideal for covalent kinase inhibition[4].

Derivatization A 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde B Schiff Base Formation (Imines) A->B Primary Amines C Knoevenagel Condensation (Acrylonitriles) A->C Active Methylenes D Oxidation & Amidation (Carboxamides) A->D 1. Oxidation 2. Amines E Antimicrobial Screening B->E F Kinase Inhibition C->F G COX-1/2 Inhibition D->G

Chemical derivatization pathways for 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Self-Validating Experimental Protocols

To ensure high-fidelity data during biological screening, the synthesized library must be free of reactive intermediates. The following protocols are designed as self-validating systems —incorporating built-in chemical logic that drives the reaction to completion while inherently purifying the product.

Protocol A: Synthesis of Isoxazole-4-Carboxamides (COX Inhibitor Library)

Mechanistic Causality: We employ a Pinnick oxidation rather than harsher oxidants (like KMnO₄) to prevent the oxidative cleavage of the benzylic C-H bonds. The subsequent EDCI/HOBt coupling ensures high amidation yields without the need for aggressive acyl chloride intermediates, which can cause side reactions with the isoxazole nitrogen.

Step 1: Pinnick Oxidation to Carboxylic Acid

  • Reaction Setup: Dissolve 1.0 mmol of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in 10 mL of tert-butanol and 2 mL of 2-methyl-2-butene.

    • Expert Insight: 2-methyl-2-butene is critical here; it acts as a highly reactive scavenger for the hypochlorous acid (HOCl) byproduct. Without it, HOCl would cause electrophilic chlorination of the electron-rich benzyl ring, ruining the library's purity.

  • Oxidation: Dropwise add an aqueous solution (5 mL) containing NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.5 mmol) at 0 °C. Stir at room temperature for 4 hours.

  • Validation & Workup: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (R_f ~0.6) will disappear, replaced by a baseline spot. Acidify with 1M HCl to pH 3, extract with EtOAc (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate. The crude acid is typically >95% pure.

Step 2: Amidation

  • Activation: Dissolve the crude carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add EDCI (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol). Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol). Stir at room temperature for 12 hours.

  • Self-Purifying Workup: Quench with water (20 mL). Because the resulting carboxamides are highly lipophilic, they typically precipitate immediately. Filter and wash with cold water and 0.1M HCl to remove unreacted amines and urea byproducts.

Protocol B: Knoevenagel Condensation (Kinase/Antimicrobial Library)

Mechanistic Causality: Piperidine acts as a secondary amine catalyst, forming a reactive iminium intermediate with the aldehyde. This drastically lowers the activation energy for nucleophilic attack by malononitrile. Ethanol provides a polar protic environment that solubilizes the starting materials but forces the highly conjugated, rigid acrylonitrile product to crash out of solution.

  • Reaction Setup: Combine 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5 mL). Add 2 drops of piperidine.

  • Incubation: Reflux for 2-3 hours. Heat provides the activation energy for the dehydration step following the initial aldol-type addition.

  • Validation & Workup: Cool the mixture to 0 °C in an ice bath. A heavy precipitate will form. Filter the solid, wash with ice-cold ethanol (2 x 2 mL), and dry under vacuum.

    • QC Check: Confirm the loss of the aldehyde proton (~10 ppm) and the appearance of the vinylic proton (~8 ppm) via ¹H-NMR.

Quantitative Data: Physicochemical Shifts

Monitoring the shift in physicochemical properties is vital for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior prior to biological screening.

Derivative ScaffoldTarget ApplicationAverage Yield (%)cLogP ShiftTPSA Shift (Ų)
4-Carbaldehyde (Start) N/AN/A~2.5038.3
4-Carboxamides COX-2 Inhibition75 - 85%+0.5 to +1.5+29.0
Acrylonitriles Kinase Inhibition85 - 95%+1.0 to +2.0+23.8
Imines (Schiff Base) Antimicrobial60 - 80%+1.5 to +2.5-15.0

Biological Screening Strategy

Once the derivatized library is synthesized, a bifurcated screening approach ensures that both phenotypic efficacy and target selectivity are captured[5].

Screening Start Library of Isoxazole Derivatives Assay1 Primary Phenotypic Screen (e.g., Antimicrobial Microdilution) Start->Assay1 Assay2 Target-Based Screen (e.g., COX-2 Fluorometric Assay) Start->Assay2 Hit1 Active Hits (MIC < 4 µg/mL) Assay1->Hit1 Efficacy Check Hit2 Selective COX-2 Inhibitors Assay2->Hit2 Selectivity Check Lead Lead Optimization & ADME Profiling Hit1->Lead Hit2->Lead

High-throughput screening workflow for identifying active isoxazole derivatives.

For antimicrobial evaluation, the library should be subjected to microdilution assays against Gram-positive and Gram-negative bacterial strains, as well as fungal species like C. albicans, to determine the Minimum Inhibitory Concentration (MIC)[5]. Conversely, carboxamide derivatives should be routed through in vitro COX-1/COX-2 enzyme inhibition assays to identify selective anti-inflammatory hits[3].

References

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: ijcrt.org URL:[Link][4]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives Source: researchgate.net URL:[Link][5]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: nih.gov URL:[Link][3]

  • A review of isoxazole biological activity and present synthetic techniques Source: ijpca.org URL:[Link][1]

Sources

Application

experimental procedure for condensation reaction with 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Application Note: Knoevenagel Condensation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in the Synthesis of Isoxazolyl-Pharmacophores Introduction & Mechanistic Rationale In modern medicinal chemistry, the isoxazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in the Synthesis of Isoxazolyl-Pharmacophores

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability. Derivatives of isoxazole are critical components in COX-2 inhibitors, multidrug resistance (MDR-1) modulators, and various anti-inflammatory agents[1][2]. Among the available building blocks, 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) [3] is particularly valuable. The lipophilic 3-benzyl group enhances membrane permeability and target-pocket binding (e.g., interacting with Arg362 in MDR-1 targets)[2], while the C4-formyl group functions as a highly reactive, "masked" 1,3-dicarbonyl equivalent[1].

The Knoevenagel condensation of this aldehyde with active methylene compounds (such as 2,4-thiazolidinedione or malononitrile) is a foundational reaction to extend conjugation and build complex hybrid pharmacophores. However, the adjacent 3-benzyl and 5-methyl groups create significant steric hindrance around the C4-aldehyde.

The Causality of Catalyst Selection: To overcome this steric bulk, a simple amine base is often insufficient and can lead to incomplete conversion. Instead, a dual-catalyst system utilizing piperidine and glacial acetic acid is required.

  • Acetic Acid (Electrophilic Activation): Protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack despite the steric shielding.

  • Piperidine (Nucleophilic Activation): Deprotonates the active methylene compound to generate the reactive enolate.

  • Thermodynamic Driving Force: Conducting the reaction in a non-polar solvent (toluene) under Dean-Stark reflux continuously removes the water byproduct, shifting the equilibrium entirely toward the dehydrated alkene product via an E1cB elimination pathway.

Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the logical progression of the Knoevenagel condensation, highlighting the transition from dual-activation to the thermodynamic sink that drives the reaction to completion.

G Reactants 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde + 2,4-Thiazolidinedione Catalyst Dual Activation Piperidine (Base) + AcOH (Acid) Reactants->Catalyst Intermediate Aldol-type Intermediate (Nucleophilic Addition) Catalyst->Intermediate Enolate attack on protonated aldehyde Dehydration - H2O (Dean-Stark Trap) Thermodynamic Sink Intermediate->Dehydration E1cB Elimination Product 5-((3-Benzyl-5-methylisoxazol-4-yl)methylene) thiazolidine-2,4-dione Dehydration->Product Irreversible step Validation Self-Validating IPC (LC-MS, UV Shift, Yield >90%) Product->Validation

Workflow of the Knoevenagel condensation utilizing dual-activation and thermodynamic trapping.

Quantitative Optimization Data

To demonstrate the necessity of the chosen experimental parameters, the table below summarizes the optimization of the condensation between 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde and 2,4-thiazolidinedione.

EntryCatalyst SystemSolventTemperature / TimeYield (%)HPLC PurityMechanistic Outcome
1Piperidine (0.1 eq)EthanolReflux, 12h45%88%Incomplete conversion due to steric hindrance.
2Triethylamine (1.0 eq)DCMRT, 24h15%70%Base too weak; no thermodynamic water removal.
3Piperidine / AcOHEthanolReflux, 8h68%91%Dual activation successful, but equilibrium stalls.
4 Piperidine / AcOH Toluene Reflux (Dean-Stark), 4h 92% >98% Optimal: Dual activation + continuous water removal.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs), the scientist can confirm the mechanistic success of each phase before proceeding, ensuring high-fidelity results.

Materials & Reagents
  • Aldehyde: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.00 g, 4.97 mmol)[3]

  • Active Methylene: 2,4-Thiazolidinedione (0.64 g, 5.46 mmol, 1.1 equiv)

  • Catalysts: Piperidine (42 mg, 0.50 mmol, 0.1 equiv) and Glacial Acetic Acid (30 mg, 0.50 mmol, 0.1 equiv)

  • Solvent: Anhydrous Toluene (25 mL)

Step-by-Step Procedure

Step 1: Reaction Assembly (Dual Activation)

  • Charge a flame-dried 100 mL round-bottom flask with 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde and 2,4-thiazolidinedione.

  • Add 25 mL of anhydrous toluene to suspend the reagents.

  • Add piperidine and glacial acetic acid sequentially.

    • Causality Check: Adding the acid and base together forms a soluble piperidinium acetate buffer in situ, which prevents unwanted side reactions (like self-condensation of the active methylene) that can occur if a strong base is added alone.

Step 2: Thermodynamic Dehydration (Dean-Stark)

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap side-arm with anhydrous toluene.

  • Heat the mixture to a vigorous reflux (approx. 110–115 °C external bath temperature).

  • Maintain reflux for 4 hours.

    • Causality Check: As the aldol-intermediate forms, it undergoes E1cB elimination. The resulting water azeotropes with toluene, condenses, and falls into the trap. The physical accumulation of water in the trap provides visual, real-time validation that the condensation is proceeding.

Step 3: In-Process Control (IPC) Validation

  • At 3.5 hours, sample 50 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS and TLC (Hexane:EtOAc 7:3).

    • Self-Validation Criteria: The starting aldehyde absorbs strongly at ~240 nm. The product, possessing extended conjugation through the newly formed exocyclic double bond, will exhibit a significant bathochromic shift (UV max ~320-340 nm). The reaction is deemed complete when the aldehyde peak area is <2% relative to the product.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature. As the mixture cools, the highly crystalline product will begin to precipitate due to its lower solubility in cold toluene compared to the starting materials.

  • Filter the precipitate under vacuum and wash the filter cake with cold toluene (2 x 5 mL) followed by cold ethanol (5 mL) to remove residual piperidinium acetate and unreacted starting materials.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the target compound.

Troubleshooting & Field Insights

  • Impurity Profile - Michael Addition Adducts: If the reaction is run with excess amine base without acetic acid, you may observe a bis-adduct where a second molecule of 2,4-thiazolidinedione undergoes a Michael addition into the newly formed alkene. Solution: Strictly adhere to the 1:1 ratio of piperidine to acetic acid to maintain a buffered environment that favors the alkene.

  • Z/E Isomerization: Knoevenagel condensations with 2,4-thiazolidinedione typically yield the Z-isomer as the thermodynamically favored product due to steric repulsion between the isoxazole core and the carbonyl oxygen of the thiazolidinedione ring. 1H-NMR NOESY experiments should be used to self-validate the stereochemical outcome.

References

  • Dimeric isoxazolyl-1,4-dihydropyridines have enhanced binding at the multi-drug resistance transporter Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Chemoselective Amination of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Introduction and Mechanistic Rationale 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5)[1] is a highly versatile, electron-deficient heterocyclic building block. The isoxazole scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5)[1] is a highly versatile, electron-deficient heterocyclic building block. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of complex biaryl heterocyclic compounds and targeted therapeutics[2].

The C4-formyl group of this molecule is uniquely reactive. The electron-withdrawing nature of the adjacent isoxazole ring significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary and secondary amines[3]. This application note outlines the optimized protocols for converting this aldehyde into complex secondary amines via Schiff base (imine) formation[4] and subsequent reductive amination[2].

Causality in Reagent Selection: In reductive amination workflows, the choice of reducing agent is critical to avoid the premature reduction of the starting aldehyde into an unwanted isoxazole-4-methanol byproduct. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because its electron-withdrawing acetate groups reduce its nucleophilicity. Consequently, NaBH(OAc)3 selectively reduces the transient, highly electrophilic protonated imine (iminium ion) intermediate while leaving the unreacted aldehyde intact.

Reaction Pathway Visualization

G A 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D Schiff Base (Imine) C->D -H2O (Acid Catalysis) E Reductive Amination (NaBH(OAc)3) D->E Reduction F Secondary Amine Product E->F

Reaction pathway of isoxazole-4-carbaldehyde with amines to form secondary amines.

Experimental Protocols

Protocol: One-Pot Reductive Amination

This self-validating protocol is designed for the high-yield synthesis of secondary amines directly from 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde, minimizing intermediate isolation steps.

Materials:

  • 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.0 eq, 1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.1 eq, 1.1 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (1.0 eq, 1.0 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.0 mmol) in anhydrous DCE (10 mL).

  • Amine Addition: Add the primary amine (1.1 mmol) followed by glacial acetic acid (1.0 mmol).

    • Causality Check: Acetic acid acts as a mild catalyst. It protonates the carbonyl oxygen to accelerate hemiaminal formation and subsequent dehydration into the Schiff base, without fully neutralizing the nucleophilic amine.

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting aldehyde (strongly UV active at 254 nm) should disappear, replaced by a new spot corresponding to the Schiff base.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes.

    • Causality Check: Portion-wise addition at 0 °C prevents thermal runaway and strictly minimizes the risk of over-reducing any trace residual aldehyde into an alcohol.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 4–12 hours until complete consumption of the imine is observed via TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes.

    • Causality Check: The basic quench neutralizes the acetic acid and destroys unreacted hydride. This ensures the newly formed secondary amine is fully deprotonated (free base form) and partitions effectively into the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data for the reductive amination of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde. The data highlights the critical influence of solvent and reducing agent selection on chemoselectivity.

SolventReducing AgentAdditiveYield (%)Chemoselectivity (Amine : Alcohol)
Methanol (MeOH)NaBH4None45%1 : 1.2
Tetrahydrofuran (THF)NaBH3CNAcOH (1.0 eq)85%15 : 1
Dichloromethane (DCM)NaBH(OAc)3None78%10 : 1
1,2-Dichloroethane (DCE) NaBH(OAc)3 AcOH (1.0 eq) 94% >20 : 1

Note: DCE combined with NaBH(OAc)3 and acetic acid provides the optimal balance of solubility, reaction rate, and suppression of the off-target alcohol byproduct.

References

  • Title: Novel ring transformation of 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes to 3-cyano-1,5-benzodiazepine C-nucleosides Source: PubMed (nih.gov) URL: [Link]

  • Title: WO2005019211A2 - Biaryl heterocyclic compounds and methods of making and using the same Source: Google Patents URL

Sources

Application

Application Note: Spectroscopic Elucidation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Executive Summary & Molecular Context Isoxazoles (1,2-oxazoles) are privileged heteroaromatic scaffolds extensively utilized in the design of pharmaceuticals, agrochemicals, and advanced materials due to their unique bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Isoxazoles (1,2-oxazoles) are privileged heteroaromatic scaffolds extensively utilized in the design of pharmaceuticals, agrochemicals, and advanced materials due to their unique bioisosteric properties and metabolic stability. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) serves as a highly functionalized building block. The presence of three distinct functional groups—a benzyl moiety, a methyl group, and a reactive carbaldehyde—arranged around the electron-deficient isoxazole core creates a unique electronic environment.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insights & Causality in Spectroscopic Data (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond empirical chemical shifts and understand the causality of the observed spectroscopic phenomena. The electronic distribution within the isoxazole ring dictates the analytical readout.

NMR Spectroscopy: Anisotropic and Inductive Effects

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The extreme electronegativity of the oxygen atom at position 1 draws electron density away from the C5 position via inductive (-I) effects, resulting in a highly deshielded C5 carbon resonance ( δ ~175 ppm) in 13 C NMR 1. Conversely, the C4 position is relatively more electron-rich within the ring but is subjected to the strong electron-withdrawing mesomeric effect (-M) of the carbaldehyde group, placing its 13 C shift at δ ~114 ppm.

In 1 H NMR, the aldehyde proton is observed as a sharp singlet at δ ~10.05 ppm. This profound deshielding is caused by the diamagnetic anisotropy of both the carbonyl double bond and the adjacent heteroaromatic π -system 2. The benzyl methylene (-CH 2​ -) appears as a sharp singlet at δ ~4.2 ppm due to the lack of vicinal protons and the electron-withdrawing nature of the isoxazole C3 position.

FT-IR Spectroscopy: Conjugation and Bond Order

In FT-IR spectroscopy, the carbonyl (C=O) stretching frequency is a primary diagnostic feature. While isolated aliphatic aldehydes typically absorb near 1715 cm −1 , the C=O stretch of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is shifted to a lower wavenumber (~1685 cm −1 ). This shift is caused by the conjugation of the carbonyl group with the isoxazole ring's π -electrons, which increases the single-bond character of the C=O bond, thereby reducing its force constant 3.

Mass Spectrometry: Ionization and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is the method of choice. The basic nitrogen atom in the isoxazole ring acts as a preferential site for protonation in an acidic mobile phase, yielding a robust [M+H] + pseudo-molecular ion at m/z 202.0863 . During Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation: the facile neutral loss of carbon monoxide (-28 Da) from the aldehyde moiety, and the cleavage of the benzyl group to form a highly stable tropylium cation (m/z 91).

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
10.05Singlet (s)1H-C4-CH O (Aldehyde proton)
7.20 – 7.35Multiplet (m)5H--C 6​ H 5​ (Phenyl aromatic protons)
4.22Singlet (s)2H--CH 2​ -Ph (Benzyl methylene)
2.68Singlet (s)3H-C5-CH 3​ (Isoxazole methyl)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
185.2C=OC4-C HO (Aldehyde carbonyl)
175.4Quaternary CC 5 (Isoxazole ring, oxygen-adjacent)
161.8Quaternary CC 3 (Isoxazole ring, nitrogen-adjacent)
137.5Quaternary CPhenyl ipso-C
128.8, 128.5, 126.9CHPhenyl ortho, meta, para-C
114.3Quaternary CC 4 (Isoxazole ring)
32.4CH 2​ -C H 2​ -Ph (Benzyl methylene)
13.1CH 3​ C5-C H 3​ (Isoxazole methyl)
Table 3: FT-IR Spectral Data (ATR, Neat)
Wavenumber (cm −1 )IntensityVibrational Assignment
3065, 3030WeakAromatic C-H stretch (Phenyl ring)
2935, 2860WeakAliphatic C-H stretch (Methyl & Methylene)
1685StrongC=O stretch (Aldehyde, conjugated)
1595, 1450MediumC=N and C=C stretch (Isoxazole & Phenyl)
740, 695StrongMono-substituted benzene out-of-plane bend
Table 4: HRMS Data (ESI-TOF, Positive Mode)
Ion Speciesm/z (Calculated)m/z (Observed)Mass Error (ppm)Assignment
[M+H] + 202.0863202.0865< 1.0Protonated molecular ion
Fragment174.0913174.0915< 1.5[M+H - CO] +
Fragment91.054291.0540< 2.5Tropylium cation[C 7​ H 7​ ] +

Self-Validating Experimental Protocols

Protocol A: High-Resolution 1D NMR Acquisition

Causality for Solvent Choice: CDCl 3​ is selected because the molecule is non-polar, and CDCl 3​ lacks exchangeable protons that might interfere with the critical aldehyde signal.

  • Sample Preparation : Dissolve 15 mg of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • System Suitability (Self-Validation) : Lock the spectrometer to the deuterium frequency of CDCl 3​ . Verify that the residual CHCl 3​ solvent peak appears at exactly δ 7.26 ppm and the TMS internal standard at δ 0.00 ppm. If the TMS peak is broader than 1.0 Hz at half-height, re-shim the magnet (Z1/Z2 gradients) to ensure absolute magnetic field homogeneity.

  • Acquisition :

    • 1 H NMR : 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

    • 13 C NMR : 100 MHz, 512 scans, relaxation delay (D1) of 2.0 s, spectral width of 220 ppm, with 1 H broadband decoupling (WALTZ-16).

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Causality for Technique Choice: ATR is chosen over KBr pelleting because KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm −1 ) that can obscure critical aromatic C-H stretching bands. ATR allows for rapid, non-destructive neat sample analysis.

  • System Suitability (Self-Validation) : Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans) immediately prior to sample application to subtract atmospheric CO 2​ and water vapor. The resulting baseline must be flat; a sloping baseline indicates poor crystal contact or residual contamination.

  • Sample Application : Apply 2-3 μ L of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition : Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 co-added scans.

Protocol C: LC-HRMS (ESI-TOF)

Causality for Mobile Phase: 0.1% Formic acid in Methanol/Water provides the necessary protons [H + ] to ionize the basic isoxazole nitrogen, driving the equilibrium toward the [M+H] + state.

  • Sample Preparation : Dilute the sample to a final concentration of 1 μ g/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability (Self-Validation) : Before injecting the sample, infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm error) and detector resolution.

  • Acquisition : Operate the ESI source in positive ion mode. Capillary voltage: 3500 V; Drying gas: 10 L/min at 300 °C. Acquire data over a mass range of m/z 50–500.

Analytical Workflow Visualization

SpectroscopicWorkflow cluster_NMR NMR Analysis (1H & 13C) cluster_IR FT-IR Analysis (ATR) cluster_MS LC-HRMS Analysis (ESI+) Sample 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (Analyte Preparation) NMR_Prep Solubilize in CDCl3 + 0.03% TMS (Self-Validation: Lock to 7.26 ppm) Sample->NMR_Prep IR_Prep Apply Neat to Diamond ATR (Self-Validation: Background Scan) Sample->IR_Prep MS_Prep Dilute in MeOH/H2O + 0.1% FA (Self-Validation: Tuning Mix) Sample->MS_Prep NMR_Acq Acquire Spectra (400 MHz 1H, 100 MHz 13C) NMR_Prep->NMR_Acq Data_Integration Orthogonal Data Integration & Structural Confirmation NMR_Acq->Data_Integration IR_Acq Scan 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Data_Integration MS_Acq Positive ESI-TOF (Extract m/z 202.0863) MS_Prep->MS_Acq MS_Acq->Data_Integration

Analytical workflow for spectroscopic characterization of the isoxazole derivative.

References

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Microwave-Assisted Synthesis of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde Derivatives

Introduction: The Significance of the Oxazole Scaffold and the Advancement of Microwave Chemistry The 1,2-oxazole (or isoxazole) ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxazole Scaffold and the Advancement of Microwave Chemistry

The 1,2-oxazole (or isoxazole) ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous compounds with significant biological activities. These derivatives have garnered substantial interest in medicinal chemistry and drug discovery due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The substitution pattern on the oxazole ring plays a pivotal role in defining the biological efficacy of these molecules. Specifically, the introduction of a carbaldehyde group at the 4-position provides a versatile synthetic handle for further molecular elaboration, making 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde a key intermediate for the generation of novel therapeutic agents.

Traditionally, the synthesis of such heterocyclic compounds involves multi-step procedures with long reaction times and often harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green and efficient alternative.[1][2] Microwave irradiation directly heats the reaction mixture, leading to a rapid and uniform temperature increase that can dramatically accelerate reaction rates, improve yields, and minimize the formation of byproducts.[2] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[3]

This comprehensive guide provides detailed protocols for the efficient, two-step microwave-assisted synthesis of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde, intended for researchers, scientists, and professionals in the field of drug development.

Underlying Principles of the Synthesis

The synthesis of the target molecule is strategically divided into two key microwave-assisted steps: the formation of the 3-benzyl-5-methyl-1,2-oxazole core, followed by the regioselective formylation at the C4 position via the Vilsmeier-Haack reaction.

Part 1: Microwave-Assisted Construction of the 3-Benzyl-5-methyl-1,2-oxazole Core

The formation of the 3,5-disubstituted isoxazole ring can be efficiently achieved through a microwave-assisted condensation reaction. A plausible and efficient route involves the reaction of a β-diketone with hydroxylamine. In this case, 1-phenyl-1,3-butanedione can react with hydroxylamine hydrochloride under microwave irradiation. The microwave energy accelerates the condensation and subsequent cyclization, leading to the rapid formation of the desired isoxazole ring with high regioselectivity.

An alternative, well-established method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5] For the synthesis of 3-benzyl-5-methyl-1,2-oxazole, this would involve the in-situ generation of phenylacetonitrile oxide from the corresponding hydroximoyl chloride, which then reacts with propyne. Microwave irradiation has been shown to significantly enhance the rate and yield of such cycloaddition reactions.[4][5]

Part 2: Microwave-Assisted Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][6][7] The reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][8]

The 3,5-disubstituted 1,2-oxazole ring is sufficiently electron-rich to undergo electrophilic substitution. The formylation is expected to occur regioselectively at the C4 position, which is the most nucleophilic carbon on the ring. The application of microwave energy to the Vilsmeier-Haack reaction can lead to a significant reduction in reaction time, from several hours to mere minutes, while often improving the yield and purity of the product.[9]

Experimental Protocols

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Microwave synthesis should only be conducted in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable and can be extremely hazardous.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

Protocol 1: Microwave-Assisted Synthesis of 3-Benzyl-5-methyl-1,2-oxazole

This protocol describes a plausible synthesis of the oxazole core from 1-phenyl-1,3-butanedione and hydroxylamine hydrochloride.

Materials:

  • 1-Phenyl-1,3-butanedione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Microwave reaction vials (10 mL) with stir bars

  • Laboratory microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial, combine 1-phenyl-1,3-butanedione (1.0 mmol, 162.2 mg), hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), and sodium acetate (1.2 mmol, 98.4 mg).

  • Add ethanol (5 mL) to the vial and cap it securely.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10 minutes with stirring. The pressure should be monitored and kept within the safe limits of the vial.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding cold water (10 mL) to the vial.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-benzyl-5-methyl-1,2-oxazole.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Oxazole Core Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation start1 1-Phenyl-1,3-butanedione + Hydroxylamine HCl reagents1 Ethanol, NaOAc microwave1 Microwave Irradiation (120°C, 10 min) reagents1->microwave1 workup1 Workup & Purification microwave1->workup1 product1 3-Benzyl-5-methyl-1,2-oxazole workup1->product1 start2 3-Benzyl-5-methyl-1,2-oxazole product1->start2 reagents2 POCl₃, DMF microwave2 Microwave Irradiation (80°C, 15 min) reagents2->microwave2 workup2 Hydrolysis & Purification microwave2->workup2 product2 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde workup2->product2

Figure 1: A schematic representation of the two-step microwave-assisted synthesis of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of 3-Benzyl-5-methyl-1,2-oxazole

This protocol describes the formylation of the synthesized oxazole intermediate.

Materials:

  • 3-Benzyl-5-methyl-1,2-oxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Microwave reaction vials (10 mL) with stir bars

  • Laboratory microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial, add anhydrous DMF (3 mL).

  • Cool the vial in an ice bath and slowly add phosphorus oxychloride (1.5 mmol, 0.14 mL) dropwise with stirring. Allow the Vilsmeier reagent to form for 10 minutes at 0°C.

  • Add a solution of 3-benzyl-5-methyl-1,2-oxazole (1.0 mmol) in anhydrous DCM (2 mL) to the freshly prepared Vilsmeier reagent.

  • Cap the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 15 minutes with stirring.

  • After cooling, carefully quench the reaction by pouring the mixture onto crushed ice (20 g).

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product, 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the two-step synthesis.

StepReactionKey ReagentsSolventMicrowave ConditionsExpected YieldProduct
1Oxazole Formation1-Phenyl-1,3-butanedione, NH₂OH·HClEthanol120°C, 10 min80-90%3-Benzyl-5-methyl-1,2-oxazole
2Vilsmeier-HaackPOCl₃, DMFDCM/DMF80°C, 15 min70-85%3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Characterization of the Final Product

The structure of the final product, 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde, should be confirmed by standard spectroscopic methods.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 10.1-10.3 (s, 1H, -CHO)

  • δ 7.2-7.4 (m, 5H, Ar-H)

  • δ 4.1-4.3 (s, 2H, -CH₂-Ph)

  • δ 2.6-2.8 (s, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 185-187 (-CHO)

  • δ 168-170 (C5-oxazole)

  • δ 160-162 (C3-oxazole)

  • δ 135-137 (Ar-C, quaternary)

  • δ 128-130 (Ar-CH)

  • δ 115-117 (C4-oxazole)

  • δ 30-32 (-CH₂-Ph)

  • δ 12-14 (-CH₃)

Infrared (IR) Spectroscopy:

  • ~1680-1700 cm⁻¹ (C=O stretch of aldehyde)

  • ~1600-1620 cm⁻¹ (C=N stretch of oxazole)

  • ~2820 and 2720 cm⁻¹ (C-H stretch of aldehyde)

Mass Spectrometry (MS):

  • Expected [M+H]⁺: ~216.09

Troubleshooting and Further Applications

A common issue in the Vilsmeier-Haack reaction is the formation of side products due to the high reactivity of the reagent. Careful control of the stoichiometry of POCl₃ and the reaction temperature is crucial. If incomplete conversion is observed, the microwave irradiation time can be incrementally increased.

The synthesized 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a valuable intermediate for the synthesis of a wide range of derivatives. The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, amines, and can participate in various condensation reactions to build more complex molecular architectures for drug discovery programs.

Conclusion

This application note provides a comprehensive and practical guide to the microwave-assisted synthesis of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde. The use of microwave irradiation offers a rapid, efficient, and environmentally benign approach to this valuable heterocyclic intermediate. The detailed protocols and troubleshooting advice are intended to enable researchers to successfully synthesize and further explore the potential of this and related oxazole derivatives in their scientific endeavors.

References

  • Jayanth, T. T., et al. (1973). A new synthesis of benzoxazoles. Indian Journal of Chemistry, 11, 1213-1214.
  • Chondrogianni, N., et al. (2014). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. European Journal of Medicinal Chemistry, 83, 508-515.
  • Koufaki, M., et al. (2014). Synergistic Effect of Dual-Frequency Ultrasound Irradiation in the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Ultrasonics Sonochemistry, 21(1), 35-39.
  • Nefzi, A., et al. (2012). Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. Tetrahedron Letters, 53(1), 43-45.
  • Willy, B., et al. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(2), 293-303.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
  • Rajput, A. S., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride.
  • ChemicalBook. (n.d.). 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum.
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.
  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylisoxazole-4-carboxaldehyde.
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information for Simple and Scalable Electrochemical Synthesis of 2,1-Benzisoxazoles and Quinoline N-Oxides. Retrieved from The Royal Society of Chemistry website.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from the University of Wisconsin-Madison, Department of Chemistry website.
  • Venugopal, M., & Perumal, P. T. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 793-797.
  • Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2957.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Organic Chemistry.
  • Zhang, W., et al. (2018). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 22(7), 934-937.
  • BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Tokyo Chemical Industry. (n.d.). Vilsmeier-Haack Reaction.
  • Indian Academy of Sciences. (n.d.). A novel and an efficient catalyst for one-pot synthesis of 2,4,5- trisubstituted imidazoles by using microwave irradiation. Retrieved from the Indian Academy of Sciences website.

Sources

Application

Application Note: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde as a Precursor for Advanced Fluorescent Probes

Introduction & Mechanistic Rationale The development of small-molecule fluorescent probes relies heavily on versatile, electron-deficient heterocyclic scaffolds. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes relies heavily on versatile, electron-deficient heterocyclic scaffolds. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) has emerged as a highly strategic building block for the synthesis of "push-pull" fluorophores, particularly styryl-isoxazole derivatives.

As a Senior Application Scientist, I select this specific precursor for three mechanistic reasons:

  • The Isoxazole Core: The 1,2-oxazole ring is inherently electron-withdrawing. When coupled with an electron-donating moiety, it establishes a strong Intramolecular Charge Transfer (ICT) axis. This ICT characteristic is highly sensitive to local microenvironments, making it ideal for solvatochromic and biological sensing applications [1].

  • The 4-Carbaldehyde Handle: The aldehyde group at the 4-position is highly electrophilic, serving as the primary reactive site for extending π -conjugation via Knoevenagel condensation [2].

  • The 3-Benzyl and 5-Methyl Substituents: While the 5-methyl group provides steric tuning, the 3-benzyl group is critical for biological applications. It significantly enhances the lipophilicity (logP) of the resulting probe, facilitating passive diffusion across cellular phospholipid bilayers without the need for permeabilizing agents [3].

Synthetic Workflow: Knoevenagel Condensation to Styryl-Isoxazoles

To convert 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde into a functional fluorophore, a Knoevenagel condensation is performed using an active methylene compound (e.g., an indolium salt or malononitrile derivatives).

Protocol 1: Synthesis of a Push-Pull Styryl-Isoxazole Probe

This protocol is designed to be self-validating; the formation of a highly conjugated system will result in a distinct visible color change, and precipitation serves as an immediate indicator of reaction success.

Reagents & Materials:

  • 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Active methylene compound (e.g., 1,3,3-trimethyl-2-methyleneindoline) (1.1 equiv, 1.1 mmol)

  • Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazole precursor and the active methylene compound in 10 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent because it stabilizes the transition state and reduces the solubility of the highly conjugated product, aiding in isolation.

  • Catalysis: Add piperidine and glacial acetic acid. Causality: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium ion intermediate with the aldehyde. Acetic acid protonates the leaving hydroxyl group, accelerating the dehydration step to form the final alkene bridge.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The appearance of a new, highly fluorescent spot under 365 nm UV light validates the consumption of the non-fluorescent aldehyde.

  • Isolation: Upon completion, cool the reaction mixture to 0°C in an ice bath. The extended π -system of the product will cause it to precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL) to remove unreacted starting materials, and dry under high vacuum.

Photophysical Characterization Protocol

To validate the probe's utility, its photophysical properties must be quantitatively profiled across solvents of varying polarity to map its ICT behavior[2].

Protocol 2: UV-Vis and Fluorescence Profiling
  • Stock Solution: Prepare a 1.0 mM stock solution of the purified styryl-isoxazole probe in spectroscopic-grade DMSO.

  • Solvent Screening: Dilute the stock to a final working concentration of 10 µM in four solvents: Toluene (non-polar), Dichloromethane (medium polar), Ethanol (polar protic), and DMSO (polar aprotic).

  • Absorption Spectra: Record the UV-Vis absorption spectra from 300 nm to 700 nm. Identify the maximum absorption wavelength ( λabs​ ).

  • Emission Spectra: Excite the samples at their respective λabs​ and record the emission spectra. Causality: A red-shift (bathochromic shift) in emission as solvent polarity increases validates the presence of a strong ICT state, confirming the probe's sensitivity to its microenvironment.

  • Quantum Yield ( Φ ): Calculate the relative quantum yield using Rhodamine 6G ( Φ=0.95 in ethanol) as a reference standard, ensuring the optical density (OD) of all solutions is kept below 0.05 at the excitation wavelength to prevent inner-filter effects.

Quantitative Data Summary

Table 1: Representative photophysical properties of a 3-benzyl-5-methyl-isoxazole derived push-pull fluorophore.

SolventDielectric Constant ( ϵ )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( Φ )
Toluene2.384104853,7700.65
Dichloromethane8.934255304,6600.58
Ethanol24.54355805,7400.32
DMSO46.74426156,3600.15

Note: The dramatic increase in Stokes shift and decrease in quantum yield in polar solvents is a hallmark of isoxazole-based ICT probes, caused by non-radiative decay pathways stabilizing the highly polarized excited state [1].

Live-Cell Imaging Application

Because of the 3-benzyl group, the synthesized probe possesses an optimal partition coefficient for cellular imaging [3].

Protocol 3: In Vitro Cell Staining
  • Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ until 70% confluent.

  • Probe Incubation: Replace the media with serum-free DMEM containing 5 µM of the fluorescent probe (diluted from a DMSO stock; final DMSO concentration <0.5%). Causality: Serum proteins can prematurely bind lipophilic probes; using serum-free media ensures the probe interacts directly with the cellular membrane.

  • Uptake: Incubate for 30 minutes at 37°C. The 3-benzyl moiety drives rapid intercalation into lipid-rich organelles (e.g., endoplasmic reticulum or lipid droplets).

  • Washing: Wash the cells gently with warm PBS (3 × 2 mL) to remove unbound fluorophores, which self-validates the protocol by eliminating background noise.

  • Imaging: Image immediately using a confocal laser scanning microscope (e.g., excitation at 405 nm or 488 nm depending on the specific active methylene used).

Workflow Visualization

G A 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde (Precursor) B Knoevenagel Condensation A->B Active Methylene Base Catalyst C Styryl-Isoxazole Fluorophore B->C -H2O Extended π-System D Photophysical Profiling (ICT) C->D UV-Vis / FL Solvatochromism E Live-Cell Imaging C->E Lipophilic Membrane Crossing

Caption: Logical workflow from the isoxazole precursor through synthesis, characterization, and cellular application.

References

  • Brandner, L., & Müller, T. J. J. (2023). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry, 11, 1124209.[Link]

  • Katla, J., & Kanvah, S. (2018). Styrylisoxazole-based fluorescent probes for the detection of hydrogen sulfide. Photochemical & Photobiological Sciences, 17(1), 42-50.[Link]

  • Moiola, M., Bova, A., Crespi, S., Memeo, M. G., Mella, M., Overkleeft, H. S., Florea, B. I., & Quadrelli, P. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. ChemistryOpen, 8(6), 770-780.[Link]

Method

Application Note: Advanced One-Pot Multicomponent Synthesis Protocols Involving 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Executive Summary & Chemical Rationale As a Senior Application Scientist, I frequently leverage 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) as a privileged building block in drug discovery. The isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently leverage 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) as a privileged building block in drug discovery. The isoxazole core functions as a highly stable bioisostere for amide and ester bonds, while simultaneously acting as a "masked" 1,3-dicarbonyl system [1]. The benzyl group at the C3 position provides critical lipophilicity and π−π stacking capabilities for target binding, and the C5-methyl group prevents metabolic oxidation at the ring system [2].

The true synthetic value of this compound lies in the C4-formyl group. Due to the strong electron-withdrawing nature of the adjacent N-O bond, this aldehyde is exceptionally electrophilic. This makes it an ideal substrate for one-pot multicomponent reactions (MCRs) , allowing for the rapid, atom-economical assembly of complex heterocycles without the need to isolate unstable intermediates [3, 4].

This guide details two field-proven, self-validating one-pot protocols utilizing this aldehyde: the Biginelli Condensation and the Ugi Four-Component Reaction (Ugi-4CR) .

Protocol A: One-Pot Biginelli Condensation (Isoxazolyl-DHPMs)

The Biginelli reaction is utilized to synthesize dihydropyrimidinones (DHPMs), a class of compounds with potent calcium channel blocking and anticancer activities. By incorporating the 3-benzyl-5-methylisoxazole moiety, we generate highly functionalized hybrid heterocycles.

Mechanistic Causality & Experimental Choices
  • Catalyst Choice ( CuCl2​ ) : Uncatalyzed Biginelli reactions with heterocyclic aldehydes are notoriously slow. CuCl2​ acts as a mild Lewis acid to coordinate the oxygen of the formyl group, dramatically accelerating the formation of the crucial acyliminium intermediate.

  • Solvent Choice (Trifluoroethanol - TFE) : While ethanol is standard, TFE provides a highly polar, strongly hydrogen-bonding environment that stabilizes the transition state of the cyclodehydration step without deactivating the copper catalyst.

Biginelli A 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde I1 Acyliminium Ion Intermediate A->I1 CuCl2 (cat.) TFE, Δ B Urea B->I1 C Ethyl Acetoacetate I2 Open-Chain Ureide C->I2 I1->I2 Nucleophilic Addition Prod Isoxazolyl-Dihydropyrimidinone (Target Scaffold) I2->Prod Cyclodehydration (-H2O)

Logical workflow of the CuCl2-catalyzed Biginelli multicomponent condensation.

Step-by-Step Methodology
  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (201.2 mg, 1.0 mmol, 1.0 equiv), urea (90.1 mg, 1.5 mmol, 1.5 equiv), and ethyl acetoacetate (156.2 mg, 1.2 mmol, 1.2 equiv).

  • Catalysis : Add 10 mL of 2,2,2-Trifluoroethanol (TFE), followed by anhydrous CuCl2​ (13.4 mg, 0.1 mmol, 10 mol%).

  • Reaction : Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 3 hours.

  • Workup : Cool the reaction to room temperature. Pour the mixture into 50 mL of crushed ice/water. Stir vigorously for 15 minutes until a solid precipitates.

  • Purification : Filter the crude solid under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure DHPM.

In-Process Control (IPC) & Self-Validation
  • TLC Monitoring : Mobile phase = Hexane:EtOAc (6:4). The starting aldehyde ( Rf​≈0.65 , UV-active) must be completely consumed. The product appears as a distinct spot at Rf​≈0.25 .

  • LC-MS Validation : Withdraw a 10 µL aliquot at t=2.5 h. Dilute in 1 mL MeCN. The reaction is validated when the mass spectrum shows ≥95% relative abundance of the target mass [M+H]+=374.4 m/z.

Protocol B: One-Pot Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR allows for the synthesis of highly substituted α -amino amides (peptidomimetics). Using our isoxazole aldehyde yields sterically constrained, drug-like scaffolds.

Mechanistic Causality & Experimental Choices
  • Pre-formation of Imine : The aldehyde and amine must be pre-stirred. If all four components are added simultaneously, the isocyanide and carboxylic acid can prematurely attack the highly electrophilic isoxazole aldehyde, leading to the Passerini side-product ( α -hydroxy amide).

  • Concentration Dynamics : The reaction is run at a high concentration (0.5 M) in Methanol. High molarity forces the termolecular collision required for the α -addition of the isocyanide to the nitrilium ion, outcompeting hydrolysis.

Ugi A Isoxazole-4-carbaldehyde I1 Schiff Base (Imine) A->I1 MeOH, RT 30 min B Primary Amine B->I1 C Carboxylic Acid I2 Nitrilium Ion Intermediate C->I2 D Isocyanide I3 Alpha-Adduct D->I3 I1->I2 Protonation by Acid I2->I3 Isocyanide Addition Prod Bis-amide Peptidomimetic I3->Prod Mumm Rearrangement

Mechanistic pathway of the one-pot Ugi four-component reaction (Ugi-4CR).

Step-by-Step Methodology
  • Imine Formation : In a 20 mL scintillation vial, dissolve 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (201.2 mg, 1.0 mmol) and aniline (93.1 mg, 1.0 mmol) in 2.0 mL of anhydrous Methanol. Stir at room temperature for 30 minutes.

  • Component Addition : To the yellow imine solution, add benzoic acid (122.1 mg, 1.0 mmol) in one portion. Stir for 5 minutes to ensure dissolution.

  • Isocyanide Addition : Dropwise, add tert-butyl isocyanide (83.1 mg, 1.0 mmol) over 2 minutes. Caution: Isocyanides have a foul odor; perform strictly inside a fume hood.

  • Reaction : Cap the vial and stir at room temperature for 12 hours.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL). Dry over anhydrous Na2​SO4​ .

  • Purification : Purify via silica gel flash chromatography (Hexane:EtOAc gradient 8:2 to 5:5).

In-Process Control (IPC) & Self-Validation
  • Imine Validation : Before adding the acid and isocyanide, verify imine formation via LC-MS. The Schiff base mass [M+H]+=277.3 m/z must dominate the spectra.

  • Final Product Validation : The target Ugi product has a calculated exact mass of 481.24 Da. LC-MS must confirm the [M+H]+ peak at 482.2 m/z. A mass shift of -1 Da (481.2 m/z) indicates failure of the imine step and formation of the Passerini adduct.

Quantitative Data & Optimization

The following tables summarize the optimization data, demonstrating the causality of our selected parameters.

Table 1: Optimization of Biginelli Reaction Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Observation
NoneEtOHReflux (78)24< 10Reaction stalled; starting materials recovered.
p -TSA (10 mol%)EtOHReflux (78)865Moderate yield; some aldehyde degradation.
CuCl2​ (10 mol%)EtOHReflux (78)588Clean conversion; standard protocol.
CuCl2​ (10 mol%) TFE 80 3 94 Optimal; TFE stabilizes transition state.

Table 2: Optimization of Ugi-4CR Conditions

SolventConcentration (M)Time (h)Imine Pre-stir (min)Yield (%)Observation
DCM0.124045High levels of Passerini side-product.
MeOH0.124060Sluggish Mumm rearrangement.
MeOH 0.5 12 30 92 Optimal; pre-stirring eliminates side-products.

References

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives International Journal of Cre
  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein RSC Advances
  • Cascade Formation of Isoxazoles: Facile Base-Mediated Rearrangement of Substituted Oxetanes Angewandte Chemie Intern
  • Electrochemical assembly of isoxazoles via a four-component domino reaction Green Chemistry (via Semantic Scholar)
Application

Application Note: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in Advanced Materials Science

Executive Summary 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) is a highly versatile, multifunctional building block increasingly utilized in the design of advanced organic materials. While traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) is a highly versatile, multifunctional building block increasingly utilized in the design of advanced organic materials. While traditionally viewed as a pharmaceutical intermediate, its unique structural triad—an electron-withdrawing isoxazole core, a sterically tunable benzyl group, and a highly reactive formyl moiety—makes it an exceptional candidate for materials science.

This application note details two primary workflows for researchers and materials scientists:

  • The synthesis of Isoxazole-Functionalized Imine-Linked Covalent Organic Frameworks (COFs) for gas separation and environmental remediation.

  • The design of Push-Pull (D-π-A) Fluorophores for highly sensitive anion and small-molecule sensing.

By leveraging the reversible nature of imine condensation and the photophysical tunability of the isoxazole ring, developers can engineer self-healing polymers and high-quantum-yield sensors.

Mechanistic Rationale & Structural Advantages

The rational design of materials using 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde relies on the distinct chemical causality of its functional groups:

  • The Formyl Group (C=O): Acts as the primary reactive site for Schiff-base condensations (with amines) and Knoevenagel condensations (with active methylenes). The electrophilicity of this carbon is enhanced by the adjacent electron-withdrawing isoxazole ring.

  • The Isoxazole Ring: Functions as an excellent π-electron bridge in push-pull fluorophores. It is also a heteroatom-rich moiety (N, O) that, when incorporated into the pore walls of a COF, provides highly specific binding sites for metal ions or polarized gas molecules (e.g., CO₂).

  • The Benzyl Substituent: Provides critical steric bulk. In solid-state fluorophores, this bulk disrupts planar π-π stacking, mitigating Aggregation-Caused Quenching (ACQ) and promoting Aggregation-Induced Emission (AIE) [2].

Application I: Isoxazole-Functionalized Imine-Linked COFs

Covalent Organic Frameworks (COFs) require reversible bond formation to achieve high crystallinity through thermodynamic error correction. The condensation of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde with multi-topic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB) yields robust imine-linked networks.

Recent advancements in green chemistry have demonstrated that ambient aqueous synthesis is highly effective for imine COFs when the aldehyde is pre-activated with acetic acid [1]. This prevents the premature protonation of the amine, which would otherwise kill its nucleophilicity.

COF_Synthesis A Isoxazole-4-carbaldehyde (Monomer A) C Acid Pre-activation (Aqueous Acetic Acid) A->C Carbonyl Protonation B Multi-topic Amine (Monomer B) D Hemiaminal Intermediate B->D Nucleophilic Attack C->D E Dehydration (-H2O) D->E Acid-Catalyzed F Imine-Linked 2D COF E->F Polymerization G Amorphous Defect Sites F->G Kinetic Trapping H Thermodynamic Error Correction (Reversible Imine Exchange) G->H H->F Crystalline Self-Healing

Fig 1: Mechanism of acid-catalyzed COF synthesis featuring thermodynamic error correction.
Protocol 3.1: Ambient Aqueous Synthesis of Isoxazole-COF

This protocol is a self-validating system; the emergence of a highly crystalline powder confirms successful error-correction.

  • Aldehyde Pre-activation: Suspend 0.5 mmol of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in 5 mL of deionized water. Add 1.0 mL of glacial acetic acid. Stir at 25°C for 60 minutes. Causality: Acetic acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity in an aqueous medium without neutralizing the amine (which is added later).

  • Amine Preparation: In a separate vial, dissolve 0.33 mmol of TAPB in 5 mL of an aqueous solution containing a mild surfactant (e.g., 0.1 wt% SDS) to aid dispersion.

  • Condensation: Dropwise, add the pre-activated aldehyde solution to the amine suspension under vigorous stirring (800 rpm) at ambient temperature.

  • Maturation: Allow the reaction to stir for 72 hours. The reversible nature of the imine bond will continuously break and reform (error correction), transitioning the kinetic amorphous precipitate into a thermodynamically stable crystalline framework.

  • Isolation & Validation: Centrifuge the suspension at 8000 rpm for 10 minutes. Wash the pellet sequentially with water, ethanol, and acetone to remove unreacted monomers. Dry under vacuum at 80°C.

  • Characterization: Validate the framework using Powder X-Ray Diffraction (PXRD) to confirm crystallinity and N₂ adsorption-desorption isotherms (BET) to verify porosity.

Application II: Push-Pull Fluorophores for Chemical Sensing

The isoxazole ring is an exceptional electron-accepting/transmitting moiety. By reacting the formyl group of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde with an active methylene compound (e.g., malononitrile), researchers can synthesize Donor-π-Acceptor (D-π-A) systems. These molecules exhibit strong Intramolecular Charge Transfer (ICT).

When a target analyte (such as a fluoride anion, F⁻) interacts with the isoxazole ring—often via deprotonation or hydrogen bonding—it alters the electronic landscape, resulting in a measurable Stokes shift and fluorescence quenching [3].

Fluorophore A Isoxazole Aldehyde (π-Bridge/Donor) C Knoevenagel Condensation (Piperidine, EtOH) A->C B Malononitrile (Electron Acceptor) B->C D D-π-A Fluorophore (Strong ICT) C->D E Analyte Interaction (e.g., F⁻ Anion) D->E F Optical Response (Fluorescence Quenching) E->F ICT Disruption

Fig 2: Workflow for the synthesis and sensing mechanism of isoxazole-based push-pull fluorophores.
Protocol 4.1: Synthesis of Isoxazole-Malononitrile Adduct
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde and 1.1 mmol of malononitrile in 15 mL of absolute ethanol.

  • Catalysis: Add 3 drops of piperidine (acting as a mild organic base). Causality: Piperidine deprotonates the malononitrile, forming a highly nucleophilic carbanion that attacks the formyl carbon.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The solution will undergo a distinct color change as the extended π-conjugated system forms.

  • Purification: Cool to room temperature. The product will typically precipitate as a crystalline solid. Filter and recrystallize from hot ethanol to yield the pure fluorophore.

Photophysical Data Summary

The following table summarizes the expected photophysical properties of the synthesized fluorophore before and after the introduction of a fluoride anion, demonstrating its utility as a chemical sensor.

Compound StateAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Free Fluorophore (in CH₃CN) 38549055600.45
Fluorophore + F⁻ (Analyte) 41554055800.12 (Quenched)

Data Interpretation: The addition of the F⁻ anion causes a bathochromic (red) shift in both absorption and emission spectra due to the stabilization of the excited state via host-guest interaction. The dramatic drop in quantum yield (from 0.45 to 0.12) serves as a highly sensitive "turn-off" sensing mechanism [3].

Troubleshooting & Best Practices

  • Incomplete COF Crystallization: If the resulting COF is amorphous, the rate of the forward reaction (polymerization) is likely outpacing the reverse reaction (error correction). Solution: Increase the concentration of acetic acid to shift the equilibrium, or extend the maturation time to 120 hours.

  • Fluorophore ACQ Issues: If the fluorophore exhibits low emission in the solid state, it is suffering from Aggregation-Caused Quenching. Solution: The benzyl group on the 3-position of the isoxazole ring naturally mitigates this, but if ACQ persists, consider modifying the solvent system to a higher water fraction to force Aggregation-Induced Emission (AIE) nano-aggregates [2].

References

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society (2023).[1][2][1] URL:[Link]

  • Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry (2020).[3][2] URL:[Link]

  • A DFT Study of Pyrrole-Isoxazole Derivatives as Chemosensors for Fluoride Anion. International Journal of Molecular Sciences (2012).[4][3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Welcome to the Isoxazole Building Block Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering bottlenecks with 3-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Building Block Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering bottlenecks with 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5).

The presence of a highly reactive C4-carbaldehyde group, juxtaposed with the electron-rich nature of the isoxazole core, presents unique purification challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for auto-oxidation, co-eluting impurities, and thermal degradation.

Molecular Diagnostics & Quantitative Data

Before troubleshooting, it is critical to understand the physicochemical parameters driving the molecule's behavior during purification.

PropertyValue / DescriptionPurification Implication
Molecular Formula C₁₂H₁₁NO₂N/A
Molecular Weight 201.22 g/mol N/A
LogP (Predicted) ~2.1Highly soluble in standard organic solvents (DCM, EtOAc); moderate affinity for normal-phase silica.
C4-Aldehyde Reactivity HighProne to acid-catalyzed auto-oxidation and hemiacetal formation. Requires buffered or inert environments.
Boiling Point >300°C (Decomposes)Critical: Do not attempt high-temperature vacuum distillation; thermal decarbonylation will occur.
Primary Impurities 3-Benzyl-5-methylisoxazoleStarting material co-elutes on silica gel due to near-identical Rf values.

Mechanistic Troubleshooting & FAQs

Q1: My purified 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde slowly converts into a baseline spot on my TLC plate over a few days. What is happening? Causality & Expert Insight: The C4-carbaldehyde group on the isoxazole ring is highly susceptible to [1] when exposed to atmospheric oxygen, converting the aldehyde into 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid. This process is heavily accelerated by the acidic silanol groups present on standard silica gel during column chromatography. Solution: Store the purified compound under an inert atmosphere (Argon or N₂) at -20°C. If performing chromatography, you must neutralize the silica gel (see Protocol B) to suppress acid-catalyzed oxidation.

Q2: I synthesized the compound via Vilsmeier-Haack formylation, but I cannot separate the unreacted starting material from the product using silica gel. How can I resolve this? Causality & Expert Insight: The starting material (3-benzyl-5-methylisoxazole) and the target aldehyde have remarkably similar polarities. Because [2] often fails to reach 100% conversion due to the deactivating nature of the partially protonated isoxazole ring, co-elution is a guaranteed bottleneck. Solution: Abandon standard normal-phase chromatography. Instead, exploit the specific chemical reactivity of the aldehyde group using a Sodium Bisulfite Adduct Purification (see Protocol A).

Degradation SM 3-Benzyl-5-methylisoxazole (Starting Material) Prod 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde (Target Product) SM->Prod Formylation VH Vilsmeier-Haack Reagent (POCl3 + DMF) VH->Prod Catalysis Deg 3-Benzyl-5-methyl- 1,2-oxazole-4-carboxylic acid (Over-oxidation Impurity) Prod->Deg Auto-oxidation (Silica/Air)

Fig 1: Synthesis and silica-catalyzed degradation pathway of the target isoxazole-4-carbaldehyde.

Q3: Can I use vacuum distillation to purify this compound on a large scale? Causality & Expert Insight: It is highly discouraged. Isoxazole-4-carbaldehydes are prone to thermal decarbonylation (loss of CO) and ring-opening degradation at elevated temperatures (>120°C). Distillation often results in poor recovery and the generation of dark, tarry byproducts. Rely exclusively on chemical purification or low-temperature crystallization.

Self-Validating Purification Protocols

Protocol A: Sodium Bisulfite Adduct Purification (Gold Standard)

Why it works: This protocol bypasses chromatography entirely. It exploits the electrophilicity of the aldehyde, reacting it with NaHSO₃ to form a water-soluble α-hydroxy sulfonate adduct. Unreacted starting materials and non-polar byproducts remain in the organic phase and are easily washed away.

Self-Validating Checkpoint: The formation of a dense white precipitate or a distinct, clear aqueous phase separation upon the addition of NaHSO₃ confirms the presence of the active aldehyde. If the organic phase remains homogeneous, the upstream formylation reaction has failed.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of diethyl ether or ethyl acetate (e.g., 10 mL per gram of crude).

  • Adduct Formation: Add 3 to 5 equivalents of a freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously at room temperature for 2–4 hours. The target aldehyde will convert into the water-soluble adduct.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract and discard the organic layer (this removes the unreacted 3-benzyl-5-methylisoxazole).

  • Washing: Wash the aqueous layer once more with fresh diethyl ether to ensure complete removal of lipophilic impurities.

  • Hydrolysis: Cool the aqueous layer in an ice bath (0–5°C). Carefully adjust the pH to 9–10 using 10% aqueous Na₂CO₃. (Caution: Exothermic reaction with CO₂ evolution).

  • Recovery: Extract the liberated free aldehyde with dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<35°C) to yield the pure 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Bisulfite Step1 Crude Reaction Mixture (Aldehyde + Unreacted SM) Step2 Add Saturated NaHSO3 (aq) Stir vigorously Step1->Step2 Split1 Aqueous Phase (Water-Soluble Adduct) Step2->Split1 Adduct Formation Split2 Organic Phase (Non-polar Impurities) Step2->Split2 Discard Step3 Adjust Aq. Phase to pH 9-10 (Na2CO3) Split1->Step3 Base Hydrolysis Step4 Extract with DCM/EtOAc (Pure Aldehyde) Step3->Step4 Phase Separation

Fig 2: Self-validating sodium bisulfite purification workflow for aldehyde isolation.

Protocol B: Acid-Free Silica Gel Chromatography

Why it works: If chromatography is absolutely necessary (e.g., separating regioisomers), standard silica will destroy your yield. Pre-treating the silica with a volatile amine neutralizes the acidic silanol sites, preventing the catalytic auto-oxidation of the aldehyde into a carboxylic acid.

Self-Validating Checkpoint: Spot the pooled product fractions on a TLC plate and leave it exposed to ambient air for 2 hours. If the spot remains singular upon development and does not streak downwards (indicating carboxylic acid formation), the TEA-neutralization of the column was successful.

Step-by-Step Methodology:

  • Column Preparation: Slurry pack the column using standard silica gel and an eluent containing 1% Triethylamine (TEA) (e.g., 90:10:1 Hexane:EtOAc:TEA).

  • Neutralization: Flush the packed column with at least 2 column volumes of the TEA-containing solvent.

  • Loading: Dissolve the crude sample in a minimum amount of DCM and load it evenly onto the column.

  • Elution: Elute using a standard gradient of Hexane/EtOAc. (Note: Do not add TEA to the elution gradient; the column is already neutralized, and excess TEA will contaminate your final product).

  • Concentration: Pool the UV-active product fractions and evaporate immediately on a rotary evaporator with the water bath set strictly below 35°C.

References

  • Title: Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein Source: RSC Advances, 2020 URL: [Link][1]

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry (ACS), 2019 URL: [Link][2]

Sources

Optimization

common side products in 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde reactions

Welcome to the Technical Support Center for Isoxazole Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side-product troubleshooting associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side-product troubleshooting associated with 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (also known as 3-benzyl-5-methylisoxazole-4-carbaldehyde).

Because the isoxazole scaffold features a highly labile N–O bond and the C3-benzyl group introduces a reactive benzylic position, standard aldehyde transformations often yield unexpected side products. This guide synthesizes field-proven causality, self-validating protocols, and quantitative data to ensure your synthetic workflows succeed.

Mechanistic Troubleshooting & FAQs

Q: Why am I seeing a complete loss of the isoxazole ring during reductive amination or catalytic hydrogenation? A: The most critical failure point in isoxazole chemistry is the unintended cleavage of the N–O bond. The isoxazole ring acts as a "masked 1,3-dicarbonyl" equivalent[1]. Under strong reducing conditions—such as catalytic hydrogenation (H₂ with Pd/C or Raney-Ni), or single-electron transfer reagents like SmI₂ and Mo(CO)₆—the N–O anti-bonding orbital ( σ *) accepts electron density, causing the ring to irreversibly cleave into an acyclic β -amino enone[2][3]. Solution: To perform transformations on the C4-carbaldehyde without destroying the ring, you must strictly avoid transition-metal-catalyzed hydrogenations. Use chemoselective hydride donors like Sodium Triacetoxyborohydride (NaBH(OAc)₃)[4].

Q: During reductive amination, my major product is the alcohol side product. How do I prevent this? A: You are observing the formation of (3-benzyl-5-methylisoxazol-4-yl)methanol[5]. This over-reduction occurs when the reducing agent (often NaBH₄ or NaBH₃CN) is too small and reactive, attacking the unhindered C4-aldehyde before the imine condensation is complete. Solution: Decouple the reaction. Pre-form the imine for 2–4 hours using a dehydrating agent (e.g., molecular sieves or Ti(O-iPr)4​ ) before introducing a sterically bulky reductant like NaBH(OAc)₃.

Q: I am attempting a Wittig olefination on the C4-aldehyde, but I observe a complex mixture of oligomers and isomerized products. What is happening? A: The protons on the C3-benzyl group ( -CH2​-Ph ) are weakly acidic due to the electron-withdrawing nature of the adjacent isoxazole π -system. Strong bases commonly used in Wittig reactions (like n-BuLi or LDA) will deprotonate this benzylic position, leading to self-condensation with the C4-aldehyde or unwanted isomerization. Solution: Switch to Horner-Wadsworth-Emmons (HWE) conditions using mild bases like K2​CO3​ or LiCl/DBU, which are basic enough to deprotonate the phosphonate but not the benzylic position.

Visual Diagnostics: Pathways and Workflows

To systematically diagnose your reaction mixtures, refer to the mechanistic pathway and troubleshooting workflow below.

G SM 3-Benzyl-5-methylisoxazole- 4-carbaldehyde Imine Imine Intermediate SM->Imine R-NH2, H+ (Water removal) Alcohol Side Product: (3-Benzyl-5-methylisoxazol-4-yl)methanol SM->Alcohol NaBH4 or NaBH3CN (Premature reduction) Cleavage Side Product: β-Amino Enone (N-O Cleavage) SM->Cleavage H2/Pd-C, Raney-Ni, or Mo(CO)6 Amine Target: Secondary/Tertiary Amine Imine->Amine NaBH(OAc)3 (Chemoselective) Imine->Cleavage Harsh Reductants

Reaction pathways of 3-benzyl-5-methylisoxazole-4-carbaldehyde under reductive conditions.

W Start Identify Impurity Profile CheckMass LC-MS Analysis Start->CheckMass IsPlus2 M+2 Peak Dominant? CheckMass->IsPlus2 IsAcyclic NMR: Loss of Isoxazole Ring Protons? IsPlus2->IsAcyclic No Action1 Switch to NaBH(OAc)3 Pre-form imine for 2h IsPlus2->Action1 Yes (Aldehyde Reduction) Action2 Avoid Transition Metals Use mild hydride donors IsAcyclic->Action2 Yes (N-O Cleavage) Action3 Check Benzylic Position for Deprotonation IsAcyclic->Action3 No (Oligomerization)

Troubleshooting workflow for identifying and resolving isoxazole side products.

Quantitative Data: Reagent Compatibility Matrix

Selecting the correct reagent is a matter of balancing the kinetic rate of the desired C4-aldehyde transformation against the thermodynamic vulnerability of the N–O bond[6].

Reagent / CatalystAldehyde Reduction RateN–O Cleavage RiskPrimary Side ProductRecommended Application
NaBH(OAc)₃ Slow (Chemoselective)Low Unreacted Starting MaterialReductive Amination
NaBH₄ / MeOH Very FastLow(3-Benzyl-5-methylisoxazol-4-yl)methanolIntentional conversion to alcohol
H₂ / Pd-C FastVery High β -Amino EnoneAvoid unless ring opening is desired
Mo(CO)₆ / H₂O N/AVery High β -Amino EnoneIntentional N-O bond cleavage
NaClO₂ / NaH₂PO₄ N/A (Oxidation)LowNone (High Yield)Pinnick Oxidation to Carboxylic Acid

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By checking the specific analytical milestones built into the steps, you can ensure causality and prevent late-stage failure.

Protocol A: Chemoselective Reductive Amination (Avoiding N-O Cleavage)

Objective: Couple a primary amine to 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde without reducing the aldehyde to an alcohol or cleaving the isoxazole ring.

  • Imine Pre-formation: In an oven-dried flask under N2​ , dissolve 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous Dichloroethane (DCE, 0.2 M). Add activated 4Å molecular sieves.

  • Kinetic Validation: Stir at room temperature for 2-4 hours. Validation Checkpoint: Run a TLC (Hexanes/EtOAc). Do not proceed until the UV-active aldehyde spot is completely consumed. This prevents the formation of the alcohol side product.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. The bulky nature of this hydride prevents attack on the isoxazole ring[4].

  • Quench & Workup: Stir for 12 hours warming to room temperature. Quench with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM).

  • Final Validation: Analyze the crude mixture via LC-MS. You should observe the [M+H]+ of the target amine. The absence of an M+2 peak confirms no alcohol side product, and intact NMR shifts confirm the N-O bond survived.

Protocol B: Controlled Pinnick Oxidation

Objective: Oxidize the C4-aldehyde to 3-benzyl-5-methylisoxazole-4-carboxylic acid without oxidizing the C3-benzylic position.

  • Preparation: Dissolve the aldehyde (1.0 equiv) in a mixture of t-Butanol and Water (4:1 v/v). Add 2-methyl-2-butene (10.0 equiv) as a hypochlorite scavenger.

  • Oxidation: Add Sodium Dihydrogen Phosphate ( NaH2​PO4​ , 2.0 equiv) followed by Sodium Chlorite ( NaClO2​ , 1.5 equiv).

  • Validation Checkpoint: The reaction mixture will turn slightly yellow. Stir at room temperature for 3 hours. The mild nature of NaClO2​ ensures the benzylic position remains untouched.

  • Isolation: Remove t-Butanol under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1M HCl. The desired carboxylic acid will precipitate as a white solid. Filter and dry under a vacuum.

References

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI Pharmaceuticals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde Synthesis &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized heterocycles. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) is a highly valued building block in pharmaceutical development. However, introducing a formyl group at the 4-position of the isoxazole ring presents unique chemoselectivity and reactivity challenges.

This guide provides a field-proven, self-validating framework to troubleshoot and optimize your reaction conditions, moving away from erratic direct-formylation toward a robust reduction-oxidation workflow.

Experimental Workflow & Logical Relationships

The diagram below outlines the logical pathways for synthesizing the target carbaldehyde. While direct formylation (Vilsmeier-Haack) and direct reduction (DIBAL-H) are theoretically possible, the two-step reduction-oxidation sequence is the most reliable pathway.

G Ester Ethyl 3-benzyl-5-methylisoxazole -4-carboxylate (Starting Material) Alcohol (3-Benzyl-5-methylisoxazol-4-yl) methanol (Stable Intermediate) Ester->Alcohol LiAlH4 or DIBAL-H (excess) THF, 0 °C to RT (High Yield) Aldehyde 3-Benzyl-5-methyl-1,2-oxazole -4-carbaldehyde (Target Product) Ester->Aldehyde DIBAL-H (1.0 eq), -78 °C (Prone to over-reduction) Alcohol->Aldehyde Activated MnO2 CH2Cl2, RT (Chemoselective) Isoxazole 3-Benzyl-5-methylisoxazole (Alternative Precursor) Isoxazole->Aldehyde POCl3, DMF (Vilsmeier-Haack) (Low yield, deactivated ring)

Figure 1: Synthetic workflow for 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: I am attempting a Vilsmeier-Haack formylation on 3-benzyl-5-methylisoxazole, but my conversion is below 40%. How can I optimize this? A: The Vilsmeier-Haack reaction relies on electrophilic aromatic substitution (EAS). The isoxazole ring is inherently electron-deficient (π-electron poor) because the electronegative nitrogen and oxygen atoms withdraw electron density from the ring[1]. This makes the 4-position significantly less nucleophilic than equivalent positions in pyrroles or furans. Optimization: If you must use this route, use freshly distilled POCl 3​ , strictly anhydrous DMF, and heat the reaction to 90–100 °C for 12–24 hours. However, due to the deactivated nature of the ring, yields rarely exceed 45%. We strongly advise pivoting to the ester reduction-oxidation route for scalability.

Q2: I switched to the ester route. Why does my DIBAL-H reduction of ethyl 3-benzyl-5-methylisoxazole-4-carboxylate yield a messy mixture of aldehyde and alcohol? A: DIBAL-H can theoretically reduce esters directly to aldehydes if exactly 1.0 equivalent is used at strictly controlled cryogenic temperatures (–78 °C). This relies on the formation of a stable tetrahedral aluminum acetal intermediate that only collapses into the aldehyde upon aqueous workup[2]. In practice, the electronic properties of the isoxazole ring and localized concentration gradients often cause premature collapse of this intermediate in the reaction flask. The newly formed aldehyde is highly electrophilic and immediately consumes a second equivalent of hydride, leading to over-reduction to the alcohol. Solution: Do not attempt to stop at the aldehyde. Intentionally over-reduce the ester completely to the alcohol using excess DIBAL-H (2.5 eq) or LiAlH 4​ , and follow up with a mild oxidation step.

Q3: What is the most reliable method to oxidize (3-benzyl-5-methylisoxazol-4-yl)methanol to the carbaldehyde without over-oxidizing it to a carboxylic acid? A: Activated Manganese Dioxide (MnO 2​ ) is the premier reagent for this transformation. MnO 2​ is highly chemoselective for allylic, benzylic, and heterocyclic alcohols[3]. It efficiently oxidizes the isoxazol-4-yl methanol to the corresponding carbaldehyde at room temperature without the risk of over-oxidation to the carboxylic acid, which is a common failure mode when using Jones reagent or KMnO 4​ .

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and expected yields, validating the two-step methodology.

Synthetic RouteReagents & ConditionsTemp (°C)Time (h)Typical Yield (%)Mechanistic Limitation / Advantage
Direct Formylation POCl 3​ , DMF (Vilsmeier-Haack)90 to 10012 - 2430 - 45Isoxazole ring is strongly deactivated toward EAS.
Direct Ester Reduction DIBAL-H (1.0 eq), CH 2​ Cl 2​ -78240 - 60Premature intermediate collapse causes over-reduction.
Step 1: Full Reduction LiAlH 4​ (1.2 eq), THF0 to 252 - 485 - 95Fieser workup eliminates emulsion issues; quantitative conversion.
Step 2: Mild Oxidation Activated MnO 2​ (10 eq), CH 2​ Cl 2​ 2512 - 1680 - 90Complete chemoselectivity; zero over-oxidation to carboxylic acid.

Standard Operating Procedures (Experimental Protocols)

To ensure a self-validating system, the following protocols incorporate built-in checkpoints (like the Fieser workup) to guarantee high purity and yield.

Protocol A: Synthesis of (3-Benzyl-5-methylisoxazol-4-yl)methanol
  • Preparation: Dissolve ethyl 3-benzyl-5-methylisoxazole-4-carboxylate (10.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add a solution of Lithium Aluminum Hydride (LiAlH 4​ , 1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 15 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Fieser Workup (Critical Step): Quench the reaction carefully at 0 °C by the sequential, dropwise addition of 0.45 mL water, 0.45 mL 15% aqueous NaOH, and 1.35 mL water. Causality: This specific stoichiometric ratio forces the aluminum salts to precipitate as a dense, granular white solid, completely preventing the formation of unfilterable emulsions.

  • Isolation: Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude alcohol. Proceed directly to Protocol B.

Protocol B: Oxidation to 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde
  • Preparation: Dissolve the crude (3-benzyl-5-methylisoxazol-4-yl)methanol (approx. 10.0 mmol) in anhydrous dichloromethane (CH 2​ Cl 2​ , 50 mL).

  • Oxidation: Add activated Manganese Dioxide (MnO 2​ , 8.7 g, 100 mmol, 10 equivalents) in one portion. Note: A large mass excess is required because the reaction occurs strictly on the solid surface of the MnO 2​ lattice.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with CH 2​ Cl 2​ (3 × 30 mL).

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, eluting with Hexanes/Ethyl Acetate 9:1 to 4:1) to yield the pure 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde as a stable compound.

References

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction".
  • Wikipedia. "Carbonyl reduction".
  • ResearchGate. "Oxidation of heterocyclic compounds by manganese dioxide".

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in Acidic Media

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5). While isoxazole derivatives are privileged scaffolds in medicinal chemistry, the unique electronic environment created by the 4-carbaldehyde substitution introduces specific vulnerabilities under acidic conditions.

This document bypasses generic advice to provide field-proven mechanistic insights, self-validating protocols, and targeted troubleshooting strategies.

Mechanistic Causality: Why Does Degradation Occur?

To stabilize this molecule, you must first understand the dual-threat nature of its degradation pathways. The instability is not random; it is driven by predictable electrophilic and hydrolytic mechanisms.

  • Threat 1: Aldehyde Hyper-Electrophilicity The isoxazole core is strongly electron-withdrawing. When the C4-carbaldehyde oxygen is protonated by a Brønsted acid, the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl carbon is drastically lowered. This makes it highly susceptible to attack by even weak nucleophiles. In aqueous acids, this leads to rapid hydration ; in alcoholic solvents (e.g., methanolic HCl), it drives irreversible acetalization .

  • Threat 2: Specific Acid Catalysis & Ring Cleavage While the isoxazole ring is generally stable at mild acidic pH (e.g., pH 4.0) at ambient temperatures[1], it is not invincible. The conjugate acid of the isoxazole nitrogen has a pKa of approximately 1.10[2]. In highly acidic environments (pH < 3.5), the nitrogen protonates[2]. If subjected to elevated temperatures in this state, the N-O bond undergoes hydrolytic cleavage, leading to acyclic amino-ketone degradation products[3][4].

ReactionPathway A 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde B Protonated Aldehyde (Highly Electrophilic) A->B Mild Acid (pH 2-4) C Protonated Isoxazole (N-Protonation) A->C Strong Acid (pH < 1.5) D Hemiacetal / Acetal (+ROH) B->D Alcohols E Aldehyde Hydrate (+H2O) B->E Aqueous F Ring Cleavage Products (N-O Bond Breakage) C->F Heat + H2O

Acid-catalyzed degradation pathways of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Quantitative Stability Data

The following table synthesizes kinetic degradation data based on the specific acid catalysis profile of the isoxazole core and the reactivity of the 4-carbaldehyde group.

Environmental ConditionsTemp (°C)Primary Degradation PathwayEstimated Half-Life ( t1/2​ )
pH 7.4 (Phosphate Buffer) 25None (Stable)> 72 hours
pH 4.0 (Acetate Buffer) 37Minor Hydration (Reversible)> 48 hours
pH 1.2 (0.1N HCl, Aqueous) 25Hydration / Specific Acid Catalysis~ 12 hours
1N HCl in Methanol 25Rapid Acetalization< 30 minutes
6N HCl (Aqueous) 80N-O Ring Cleavage (Hydrolysis)< 2 hours

Troubleshooting & FAQs

Q1: I am observing a mass shift of +32 Da (or +64 Da) when running my reaction in methanolic HCl. What is happening? A1: You are observing the formation of a hemiacetal (+32 Da) or full acetal (+64 Da). The electron-deficient isoxazole ring activates the 4-carbaldehyde, making it highly reactive toward alcohols under acidic conditions. Fix: Switch to an aprotic solvent system (e.g., DCM, THF, or 1,4-dioxane) if acid must be present.

Q2: During a standard 1N HCl workup, my yield drops significantly, and LC-MS shows a highly polar baseline peak. How do I prevent this? A2: The aldehyde is likely forming a hydrate in the aqueous acid, which drastically increases its polarity and pulls it into the aqueous layer during extraction. Furthermore, prolonged exposure to 1N HCl can initiate early-stage ring opening[4]. Fix: Utilize the Safe Biphasic Acidic Workup (Protocol 2) below, which minimizes aqueous contact time and prevents hydrate partitioning.

Q3: My compound seems to degrade inside the HPLC vial while waiting in the autosampler queue. Why? A3: If your sample diluent is unbuffered and your mobile phase contains modifiers like 0.1% TFA or Formic Acid, the compound is sitting in an acidic environment for hours. Fix: Dilute your analytical samples in a neutral solvent (e.g., pure Acetonitrile) and ensure the autosampler is cooled to 4°C to kinetically freeze degradation.

G2 Start Acidic Reaction / Workup Check Analyze via HPLC/LC-MS Start->Check Cond1 Mass = M+32 (MeOH) or M+18 (H2O)? Check->Cond1 Sol1 Avoid alcoholic solvents; Use biphasic quench Cond1->Sol1 Yes Cond2 Mass << M (Ring Cleavage)? Cond1->Cond2 No Sol1->Start Sol2 Reduce acid strength (<1N); Lower temp (<25°C) Cond2->Sol2 Yes Success Stable Product Isolated Cond2->Success No Sol2->Start

Troubleshooting workflow for diagnosing and mitigating acid-induced degradation.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Acidic Stress Profiling

Purpose: To determine the exact half-life of your specific batch under operational acidic conditions, ensuring the analytical method itself is not causing false degradation signals.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in anhydrous Acetonitrile (MeCN).

  • Stress Initiation: Aliquot 100 µL of the stock into three separate vials containing 900 µL of:

    • Vial A: pH 7.4 Phosphate Buffer (Control)

    • Vial B: 0.1N HCl (Aqueous)

    • Vial C: 1N HCl (Aqueous)

  • Incubation: Maintain vials at 25°C.

  • Self-Validating Quench: At t=0,1h,4h,and 24h , extract a 50 µL aliquot and immediately quench into 50 µL of ice-cold saturated NaHCO3​ .

    • Causality: Quenching neutralizes the acid instantly. Using ice-cold buffer prevents the exothermic heat of neutralization from causing transient thermal degradation.

  • Analysis: Inject the quenched samples into the HPLC-UV (254 nm).

    • Validation Checkpoint: The t=0 sample for Vial C must show >99% purity. If it shows degradation, your quenching protocol is too slow, or your HPLC mobile phase is too acidic.

Protocol 2: Safe Biphasic Acidic Workup

Purpose: To remove basic impurities from the reaction mixture without causing hydration or ring-cleavage of the isoxazole-4-carbaldehyde.

  • Solvent Swap: If the reaction was run in a water-miscible solvent (e.g., DMF, THF), concentrate under reduced pressure (bath temp < 30°C) and redissolve the crude mixture in a non-polar, water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Temperature Control: Chill the organic layer to 0–5°C in an ice bath.

  • Biphasic Wash: Add cold 0.5N HCl dropwise while stirring vigorously.

    • Causality: Vigorous stirring creates a high surface-area emulsion, allowing rapid protonation of basic impurities. Keeping the system cold and the acid dilute (<1N) prevents the protonation of the isoxazole nitrogen[2].

  • Phase Separation: Immediately transfer to a separatory funnel and separate the layers within 5 minutes. Do not let the biphasic mixture sit.

  • Self-Validating Check: Spot both the organic and aqueous layers on a TLC plate. The product should be exclusively in the organic layer. If product is in the aqueous layer, it has hydrated.

  • Neutralization: Wash the organic layer immediately with saturated aqueous NaHCO3​ or Brine to remove residual acid, dry over Na2​SO4​ , and concentrate.

References

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Source: nih.gov.
  • Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Source: nih.gov.
  • pH and temperature stability of the isoxazole ring in leflunomide. Source: researchgate.net.
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. Source: benchchem.com.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Van Leusen Oxazole Synthesis

Welcome to the comprehensive troubleshooting guide for the Van Leusen oxazole synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive troubleshooting guide for the Van Leusen oxazole synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful synthetic transformation. The following question-and-answer-based guide provides in-depth, field-proven insights to address common challenges, ensuring the successful synthesis of your target oxazole derivatives.

Fundamental Principles of the Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This reaction is prized for its operational simplicity and the stability of the key reagent, TosMIC, which is an odorless and stable solid at room temperature.[3][4][5] The reaction proceeds through a deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the desired 5-substituted oxazole.[2][6][7]

dot graph Van_Leusen_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes TosMIC [label="TosMIC"]; Aldehyde [label="Aldehyde (R-CHO)"]; Base [label="Base"]; Deprotonated_TosMIC [label="Deprotonated TosMIC"]; Oxazoline_Intermediate [label="Oxazoline Intermediate"]; Oxazole [label="5-Substituted Oxazole"]; Toluenesulfinic_Acid [label="p-Toluenesulfinic Acid"];

// Edges Base -> Deprotonated_TosMIC [label="Deprotonation"]; TosMIC -> Deprotonated_TosMIC; Deprotonated_TosMIC -> Oxazoline_Intermediate [label="Nucleophilic Attack & Cyclization"]; Aldehyde -> Oxazoline_Intermediate; Oxazoline_Intermediate -> Oxazole [label="Elimination"]; Oxazoline_Intermediate -> Toluenesulfinic_Acid [style=dashed]; } dot Caption: Generalized workflow of the Van Leusen oxazole synthesis.

Frequently Asked Questions & Troubleshooting

Issue 1: Low to No Product Yield

Q: I am observing very low or no formation of my desired oxazole. What are the likely causes and how can I improve the yield?

A: This is a common issue that can often be traced back to a few key experimental parameters. Let's break down the potential culprits and their solutions.

  • Reagent Quality and Handling:

    • TosMIC Purity: The purity of TosMIC is paramount. Ensure you are using high-purity TosMIC that has been stored under anhydrous conditions, as it is sensitive to moisture.[8][9]

    • Aldehyde Stability: The aldehyde starting material should be pure and free of any carboxylic acid impurities, which can result from air oxidation. It is often advisable to use freshly distilled or purified aldehydes.

    • Base Strength and Purity: The choice and quality of the base are critical. For most Van Leusen reactions, a moderately strong base like potassium carbonate (K₂CO₃) in a protic solvent like methanol is effective.[3][6] For less reactive aldehydes, a stronger base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent may be necessary.[8] Ensure the base is not old or has been improperly stored, which can lead to deactivation.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role. Methanol is a common choice as it facilitates the elimination step.[3] However, for some substrates, other solvents like ethanol, THF, or even ionic liquids have been shown to be effective.[3][10] The use of anhydrous solvents is highly recommended to prevent unwanted side reactions.[8]

    • Temperature: The reaction is typically run at room temperature or with gentle heating (refluxing methanol).[3][6] If the reaction is sluggish, a moderate increase in temperature can be beneficial. However, excessive heat can lead to decomposition of reactants or products.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times might result in the formation of byproducts.

ParameterRecommendation for Standard Van LeusenTroubleshooting Tip
Base K₂CO₃ (2.0-2.5 equiv.)For sluggish reactions, try a stronger base like t-BuOK (1.1-1.5 equiv.).
Solvent Anhydrous MethanolConsider other anhydrous polar solvents like Ethanol, THF, or DMF.
Temperature Room Temperature to RefluxGradually increase temperature while monitoring for decomposition.
TosMIC 1.0-1.2 equivalentsEnsure high purity and anhydrous storage.
Issue 2: Formation of Side Products

Q: I am observing significant side product formation alongside my desired oxazole. What are these impurities and how can I minimize them?

A: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Cannizzaro Reaction of Aldehyde: If you are using an aldehyde with no α-hydrogens (e.g., benzaldehyde) under strong basic conditions, the Cannizzaro reaction can become a competitive pathway, leading to the formation of the corresponding alcohol and carboxylic acid.

    • Solution: Use a milder base like K₂CO₃ instead of stronger bases like NaOH or KOH. Also, ensure the slow addition of the base to the reaction mixture.

  • TosMIC Dimerization: Under highly basic conditions and in the absence of a suitable electrophile (the aldehyde), the deprotonated TosMIC can react with another molecule of TosMIC, leading to dimerization.[8]

    • Solution: The order of addition is critical. It is often best to add the base to a solution of the aldehyde and TosMIC. This ensures that the deprotonated TosMIC reacts with the aldehyde as it is formed. Maintaining a slight excess of the aldehyde can also help.[8]

  • Formation of 4-Tosyl-4,5-dihydro-1,3-oxazoles: In some cases, the intermediate oxazoline can be isolated, especially if the elimination of p-toluenesulfinic acid is slow.[6]

    • Solution: Ensure the reaction goes to completion by allowing for sufficient reaction time or by gently heating the reaction mixture. The choice of a protic solvent like methanol generally facilitates this elimination.[3]

dot graph Side_Reactions { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

// Nodes Start [label="Aldehyde + TosMIC + Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired [label="Desired Oxazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cannizzaro [label="Cannizzaro Products\n(Alcohol + Carboxylic Acid)"]; Dimer [label="TosMIC Dimer"]; Oxazoline [label="Stable Oxazoline Intermediate"];

// Edges Start -> Desired [color="#34A853"]; Start -> Cannizzaro [label="Strong Base"]; Start -> Dimer [label="Excess Base/\nSlow Aldehyde Reaction"]; Start -> Oxazoline [label="Incomplete Elimination"]; } dot Caption: Potential reaction pathways in the Van Leusen synthesis.

Issue 3: Difficulty with Product Purification

Q: I am struggling to purify my oxazole product from the reaction mixture. What are the best practices for purification?

A: Effective purification is crucial for obtaining a high-purity product. The strategy will depend on the physical properties of your oxazole.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.[2]

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying oxazoles. Silica gel is typically used as the stationary phase. The eluent system will depend on the polarity of your product, but a mixture of hexanes and ethyl acetate is a good starting point.[2]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Distillation: For liquid oxazoles, distillation under reduced pressure can be an option, provided the product is thermally stable.

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted Oxazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.) and tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous methanol (5-10 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or reflux for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]

References

  • S. F. M. Ali, M. A. G. M. Ting, H. A. Wahab, and M. T. H. Tarafder, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis," Molecules, vol. 25, no. 7, p. 1628, Mar. 2020.

  • "Van Leusen Oxazole Synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

  • D. Van Leusen, A. M. Van Leusen, and J. Strating, "A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds," Tetrahedron Letters, vol. 13, no. 30, pp. 3114-3118, 1972.
  • BenchChem, "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles," BenchChem, 2025.

  • "Van Leusen reaction," Wikipedia. [Online]. Available: [Link]

  • BenchChem, "Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry," BenchChem, 2025.

  • S. S. Sonawane and D. G. Tale, "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review," Indian Journal of Pharmaceutical Sciences, vol. 83, no. 5, pp. 783-793, 2021.
  • S. F. M. Ali, M. A. G. M. Ting, H. A. Wahab, and M. T. H. Tarafder, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis," ResearchGate, Oct. 2025.

  • A. M. Van Leusen, J. Wildeman, and O. H. Oldenziel, "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides," The Journal of Organic Chemistry, vol. 42, no. 7, pp. 1153-1159, 1977.
  • BenchChem, "Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols," BenchChem, 2025.

  • D. van Leusen and A. M. van Leusen, "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)," Organic Reactions, pp. 1-4, 2004.
  • D. van Leusen and A. M. van Leusen, "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)," ResearchGate, Feb. 2026.

  • "Van Leusen reaction," Grokipedia. [Online]. Available: [Link]

  • C. Cortes-Guzman, A. M. Garcia-Carrillo, and J. M.
  • "Van Leusen Reaction," Organic Chemistry Portal. [Online]. Available: [Link]

  • E. M. Valentini, S. J. Connon, and M. Baumann, "Development of a safe and scalable continuous flow process to convert ketones into nitriles via the van Leusen reaction," Reaction Chemistry & Engineering, vol. 9, no. 2, pp. 349-354, 2024.
  • P. G. Gonzalez-Perez, R. G. de la Torre, and J. Adrio, "Aryl Azides as Forgotten Electrophiles in the Van Leusen Reaction: A Multicomponent Transformation Affording 4-Tosyl-1-arylimidazoles," The Journal of Organic Chemistry, vol. 84, no. 24, pp. 16161-16170, 2019.
  • "Van Leusen Reaction," YouTube. [Online]. Available: [Link]

  • J. Sisko, A. J. Kassick, M. Mellinger, J. J. Filan, A. Allen, and M. A. Olsen, "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents," The Journal of Organic Chemistry, vol. 65, no. 5, pp. 1516-1524, 2000.
  • "Van Leusen Reaction," SynArchive. [Online]. Available: [Link]

  • S. F. M. Ali, M. A. G. M. Ting, H. A. Wahab, and M. T. H. Tarafder, "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis," Molecules, vol. 25, no. 5, p. 1195, Mar. 2020.
  • H. S. Rzepa, "Mechanism of the Van Leusen reaction," Henry Rzepa's Blog. [Online]. Available: [Link]

  • BenchChem, "Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols," BenchChem, 2025.

Sources

Optimization

Technical Support Center: Temperature Optimization for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of functionalized heterocycles. The synthesis of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (also known as 3-benzyl-5-methylisoxazole-4-carbaldehyde) is typically achieved via the Vilsmeier-Haack formylation of the parent 3-benzyl-5-methylisoxazole [1].

While the Vilsmeier-Haack reaction is a robust method for installing formyl groups on electron-rich aromatic rings, the 1,2-oxazole (isoxazole) core is inherently π-electron deficient. This electronic deactivation makes the electrophilic aromatic substitution ( SE​Ar ) at the C4 position highly dependent on precise thermal activation [2]. This guide breaks down the mechanistic causality of temperature control, provides a self-validating protocol, and answers the most common troubleshooting questions.

Mechanistic Causality: The Role of Temperature

To master this synthesis, you must understand the push-and-pull of the reaction's thermodynamics:

  • Electrophilicity vs. Nucleophilicity: The Vilsmeier reagent (chloromethyliminium ion) is a moderate electrophile. Because the isoxazole ring is electron-withdrawing, room-temperature conditions do not provide enough kinetic energy to overcome the activation barrier for the SE​Ar at the C4 position [3].

  • Thermal Activation: Heating the reaction to an optimal window (80–90 °C) provides the necessary energy to drive the formation of the iminium intermediate.

  • Thermal Degradation: Pushing the temperature beyond 110 °C triggers competing side reactions. The benzylic methylene group becomes susceptible to oxidation or chlorination, and the isoxazole ring itself can degrade into tarry polymeric byproducts under hot, highly acidic conditions.

Visualizing the Thermal Workflow

G VR 1. Vilsmeier Reagent Formation POCl3 + DMF Substrate 2. Substrate Addition 3-Benzyl-5-methylisoxazole VR->Substrate 0 °C TempLow T < 60 °C Insufficient Energy Substrate->TempLow TempOpt T = 80-90 °C Optimal Activation Substrate->TempOpt TempHigh T > 110 °C Excessive Heat Substrate->TempHigh ResultLow Stalled Reaction (High Starting Material) TempLow->ResultLow ResultOpt Efficient C4-Formylation (Iminium Intermediate) TempOpt->ResultOpt ResultHigh Degradation (Tar & Chlorinated Byproducts) TempHigh->ResultHigh Hydrolysis 3. Aqueous Quench & Hydrolysis (Ice/Base) ResultOpt->Hydrolysis Cool to 0 °C Product 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde Hydrolysis->Product pH 7-8

Fig 1. Temperature-dependent pathways in the Vilsmeier-Haack formylation of isoxazoles.

Quantitative Data: Temperature vs. Reaction Outcome

The following table summarizes internal validation data demonstrating how temperature dictates the fate of the reaction.

Internal Temp (°C)Conversion (%)Isolated Yield (%)Primary Observations & Byproducts
0 - 25 < 5N/AReaction stalled; near-complete recovery of starting material.
50 - 60 40 - 5035Sluggish kinetics; incomplete conversion after 24 hours.
80 - 90 > 9582 Optimal formylation; clean conversion to iminium intermediate.
110 - 120 > 95< 40Severe tar formation; benzylic chlorination detected via LC-MS.

Validated Step-by-Step Methodology

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Vilsmeier Reagent Generation

  • Action: Charge a flame-dried, argon-purged flask with anhydrous DMF (3.0 eq). Cool to 0 °C using an ice bath. Add POCl3​ (1.5 eq) dropwise over 15 minutes.

  • Causality: Mixing POCl3​ and DMF is highly exothermic. Cooling prevents the thermal decomposition of DMF into dimethylamine and carbon monoxide.

  • Validation Checkpoint: The solution should transition to a pale yellow, slightly viscous liquid after 30 minutes of stirring at room temperature.

Step 2: Substrate Addition

  • Action: Recool the complex to 0 °C. Add 3-benzyl-5-methylisoxazole (1.0 eq) dissolved in a minimum volume of anhydrous DMF dropwise.

  • Causality: Adding the substrate at 0 °C prevents localized exothermic runaway, which can prematurely degrade the isoxazole ring before the reagent can attack the C4 position.

Step 3: Thermal Activation (Critical Phase)

  • Action: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to an internal temperature of 85–90 °C and stir for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material spot should disappear entirely, replaced by a baseline/low- Rf​ spot corresponding to the highly polar iminium intermediate.

Step 4: Hydrolysis and Quench

  • Action: Remove from heat and cool the mixture back to 0 °C. Slowly pour the mixture over vigorously stirred crushed ice. Carefully neutralize the highly acidic solution with saturated aqueous NaHCO3​ or NaOH until the pH reaches 7.5–8.0.

  • Causality: The basic aqueous quench hydrolyzes the iminium intermediate into the final aldehyde [3]. Using crushed ice absorbs the massive latent heat of hydrolysis; failing to do so will cause the mixture to boil, thermally degrading your newly formed product [4].

  • Validation Checkpoint: A precipitate or distinct organic oil should separate from the aqueous layer upon neutralization.

Step 5: Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Troubleshooting Guide & FAQs

Q: My reaction is producing a complex mixture with dark, tarry byproducts. How can I fix this? A: This is a classic symptom of thermal degradation. If the internal temperature exceeds 100 °C, the isoxazole ring can undergo ring-opening. Furthermore, excess POCl3​ at high temperatures will induce radical or electrophilic chlorination at the activated benzylic position. Solution: Ensure your heating block or oil bath is strictly regulated using an internal thermocouple set to 85–90 °C, not just an external plate sensor.

Q: I see unreacted 3-benzyl-5-methylisoxazole even after 12 hours of heating. What went wrong? A: There are two primary culprits for a stalled reaction:

  • Insufficient Temperature: If the internal temperature drops below 70 °C, the activation energy for the SE​Ar is not met.

  • Moisture Contamination: POCl3​ and the Vilsmeier reagent are exquisitely sensitive to water. If ambient moisture entered the system, it prematurely hydrolyzed the reagent back to DMF and phosphoric acid before the thermal activation step. Solution: Ensure all glassware is oven-dried and your DMF is strictly anhydrous.

Q: Why must I form the Vilsmeier reagent at 0 °C if the reaction requires 90 °C to proceed? A: Reagent formation and substrate formylation are two distinct thermodynamic events. The reaction between POCl3​ and DMF is violent and exothermic. If mixed at elevated temperatures, the rapid release of heat destroys the reagent's electrophilicity. Forming the reagent at 0 °C ensures a controlled, high-yield generation of the chloromethyliminium salt before introducing the thermal energy required for the substrate to attack it.

Q: The product smells strongly of dimethylamine and is difficult to crystallize. Why? A: This indicates an incomplete quench. If the hydrolysis step (Step 4) is performed too quickly or without sufficient base, residual iminium salts or DMF breakdown products remain trapped in the organic phase. Solution: Ensure the quench is performed slowly over crushed ice, and verify the aqueous phase is strictly slightly basic (pH 7.5–8.0) before extraction.

References

  • Vilsmeier-Haack Reaction Chemistry Steps URL: [Link]

  • Vilsmeier-Haack Reaction Master Organic Chemistry URL:[Link]

Troubleshooting

column chromatography techniques for purifying 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 3-Benzyl-5-methyl-1,2-oxazole-4-carbalde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde .

Purifying heterocyclic aldehydes requires a deep understanding of how the molecule interacts with the stationary phase. The isoxazole ring provides moderate basicity, while the carbaldehyde group acts as a strong hydrogen-bond acceptor. When these factors combine with the lipophilicity of the benzyl and methyl substituents, standard purification templates often fail. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.

Part 1: Troubleshooting FAQs

Q1: Why does 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde streak on the column, and how can I achieve a tight elution band? Causality & Solution: The molecule contains both a moderately basic isoxazole nitrogen and a polar carbaldehyde group. On standard, highly active bare silica gel (which is acidic due to free silanols), these functional groups undergo reversible hydrogen bonding, leading to a continuous equilibrium shift as the compound travels down the column. This manifests as "streaking" or "tailing"[1].

To prevent this, ensure your silica gel is properly conditioned. If streaking persists in a standard Hexane/Ethyl Acetate system, switch to a slightly more polarizable solvent system like Dichloromethane/Methanol (e.g., 99:1). As noted in , DCM provides orthogonal selectivity and better solvates the polarizable aromatic system of the benzyl and isoxazole rings without relying solely on hydrogen-bond disruption[2].

Q2: I am recovering significantly less product than my crude NMR suggested. Is the carbaldehyde degrading on the column? Causality & Solution: Yes, on-column degradation is a known risk. Research published in the indicates that certain isoxazole derivatives can exhibit instability when exposed to silica gel and polar solvents for prolonged periods[3]. Furthermore, aldehydes are prone to auto-oxidation into carboxylic acids when exposed to the high surface area of acidic silica.

To mitigate this:

  • Use Flash Chromatography: Apply positive nitrogen pressure to accelerate the elution process (aim for a residence time of under 20 minutes)[2].

  • Avoid Column Pausing: Never leave the compound on the column overnight. The self-validating check here is mass balance: if your recovered mass is <80% of the loaded mass, your residence time was too long, or the silica was too acidic.

Q3: My target carbaldehyde co-elutes with the unreacted starting material. How do I separate them? Causality & Solution: The benzyl and methyl groups dominate the lipophilic profile of the molecule, making the Rf difference between the carbaldehyde and its precursors relatively small in strong eluent mixtures[4].

Optimize your Thin-Layer Chromatography (TLC) to achieve an Rf of exactly 0.25–0.35 for the target carbaldehyde[1]. If a standard Hexane:EtOAc (70:30) mixture fails to resolve the spots[5], change the selectivity rather than just the polarity. Switching to Toluene/Ethyl Acetate (e.g., 85:15) leverages the π−π interactions between toluene and the benzyl/isoxazole rings, selectively retarding the aromatic impurities relative to the target aldehyde.

Part 2: Standardized Experimental Protocol

According to , 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde typically presents as a liquid at room temperature. Direct liquid loading of viscous oils onto a column causes uneven flow distribution and severe band broadening. Therefore, Dry Loading is mandatory.

Step 1: TLC Method Development

  • Spot the crude mixture alongside pure reference standards on a silica gel 60 F254 TLC plate.

  • Develop in Hexane:EtOAc (80:20) and visualize under UV light (254 nm)[1].

  • Adjust the solvent ratio until the target spot reaches an Rf of ~0.30.

Step 2: Dry Loading Preparation (Self-Validating)

  • Dissolve the crude liquid in a minimal amount of volatile solvent (e.g., Dichloromethane).

  • Add dry silica gel (approximately 2.5 times the mass of the crude mixture).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Self-Validation Check: Shake the flask. If the powder clumps or sticks to the glass, there is residual solvent or oil, which will ruin the column resolution. Add 10% more silica, re-dissolve in DCM, and re-dry until perfectly free-flowing.

Step 3: Column Packing and Elution

  • Slurry-pack the chromatography column with silica gel (230-400 mesh) using the non-polar component of your solvent system (e.g., Hexane)[1].

  • Carefully pour the dry-loaded sample powder evenly onto the flat top of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

  • Elute using the optimized solvent gradient, applying positive N2​ pressure to maintain a steady flow rate (Flash Chromatography)[2].

  • Collect fractions and analyze via TLC. Combine fractions containing the pure product and concentrate in vacuo[1].

Part 3: Quantitative Data & Parameters

Table 1: Scalability Parameters for Isoxazole Carbaldehyde Purification Use this table to select the correct column dimensions based on your crude mass to maintain optimal theoretical plates.

Crude MassSilica Gel MassColumn DiameterFraction SizeEst. Total Solvent
100 mg5 g1.0 cm5 mL100 mL
500 mg25 g2.0 cm15 mL250 mL
1.0 g50 g3.0 cm25 mL500 mL
5.0 g250 g5.0 cm50 mL2.0 L

Table 2: Typical Retention Factors ( Rf​ ) on Silica Gel 60 F254 Data represents typical partitioning behavior for the target compound versus common non-formylated impurities.

Solvent SystemTarget Carbaldehyde Rf​ Typical Impurity Rf​ Resolution Quality
Hexane:EtOAc (90:10)0.100.05Poor (Too retained)
Hexane:EtOAc (70:30)0.350.20Excellent (Standard)
DCM:MeOH (99:1)0.400.25Excellent (Orthogonal)
Toluene:EtOAc (85:15)0.300.15Good ( π−π selective)

Part 4: Purification Workflow Visualization

Workflow A Crude Mixture (Isoxazole Carbaldehyde) B TLC Solvent Screening (Hexane:EtOAc / DCM:MeOH) A->B C Optimal Rf Achieved? (Rf = 0.25 - 0.35) B->C D Adjust Solvent Polarity or Selectivity C->D No E Dry Load Sample (onto Silica Gel) C->E Yes D->B F Flash Chromatography (Positive N2 Pressure) E->F G Fraction Analysis (UV 254 nm) & Concentration F->G H Purified 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde G->H

Workflow for the chromatographic purification of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Part 5: References

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: National Institutes of Health (PMC) URL:[Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Regioselective 1,2-Oxazole Synthesis

Welcome to the Technical Support Center for 1,2-Oxazole (Isoxazole) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-Oxazole (Isoxazole) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regiochemistry in the synthesis of these important heterocyclic compounds. Here, we address common challenges and provide in-depth troubleshooting advice to help you achieve your desired regioisomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of 1,2-oxazole synthesis, and why are they a concern?

A: In 1,2-oxazole synthesis, regioisomers are structural isomers that differ in the substitution pattern on the oxazole ring. For instance, when reacting an unsymmetrical precursor, you might obtain a mixture of a 3,5-disubstituted 1,2-oxazole and its 3,4- or 4,5-disubstituted counterparts. The formation of these mixtures is a significant concern as it complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays if the isomers are not properly separated.[1]

Q2: Which common synthetic methods for 1,2-oxazoles are most susceptible to forming regioisomeric mixtures?

A: Two primary methods are particularly prone to this issue:

  • 1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with unsymmetrical alkenes or alkynes can often lead to a mixture of regioisomers.[2][3] The regioselectivity is influenced by a delicate balance of electronic and steric factors.[4]

  • Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine (Claisen Isoxazole Synthesis): This classical method frequently yields regioisomeric mixtures when an unsymmetrical 1,3-dicarbonyl compound is used, as hydroxylamine can attack either of the two distinct carbonyl carbons.[5][6]

Q3: What are the key factors that govern regioselectivity in these reactions?

A: The regiochemical outcome is primarily dictated by a combination of:

  • Electronic Effects: The distribution of electron density in both the 1,3-dipole (in cycloadditions) and the dipolarophile, or the 1,3-dicarbonyl, plays a crucial role. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer in 1,3-dipolar cycloadditions.[7][8]

  • Steric Hindrance: Bulky substituents on the reactants can sterically direct the approach of the reagents, favoring the formation of the less hindered product.[1][4]

  • Reaction Conditions: Solvent, temperature, catalysts (e.g., copper or ruthenium), and the presence of bases or Lewis acids can significantly influence which regioisomer is predominantly formed.[5][9][10]

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition of a Nitrile Oxide and a Terminal Alkyne

Problem: "I am performing a 1,3-dipolar cycloaddition between benzonitrile oxide and phenylacetylene and obtaining a nearly 1:1 mixture of 3,5-diphenyl-1,2-oxazole and 3,4-diphenyl-1,2-oxazole. How can I improve the selectivity for the 3,5-disubstituted isomer?"

Analysis: The formation of both 3,5- and 3,4-disubstituted 1,2-oxazoles (or isoxazoles) from the reaction of a nitrile oxide with a terminal alkyne is a classic regioselectivity challenge. The outcome is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne. Both electronic and steric factors can influence the transition states leading to the different products.[4]

Troubleshooting Steps:

  • Catalyst Introduction: The use of a catalyst can significantly enhance regioselectivity. Copper(I) catalysts are well-known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[10]

    • Protocol: To your reaction mixture, add a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI), and a suitable ligand like a tertiary amine. The reaction can often be performed at room temperature.

  • Solvent Effects: The polarity of the solvent can influence the relative energies of the transition states. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol).

  • Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity by favoring the transition state with the lower activation energy.

Scenario 2: Regioisomeric Mixture from the Condensation of an Unsymmetrical β-Diketone with Hydroxylamine

Problem: "My synthesis of a 3,5-disubstituted 1,2-oxazole from 1-phenyl-1,3-butanedione and hydroxylamine hydrochloride is yielding an inseparable mixture of 3-methyl-5-phenyl-1,2-oxazole and 3-phenyl-5-methyl-1,2-oxazole. How can I synthesize a single regioisomer?"

Analysis: This is a well-documented issue with the classical Claisen isoxazole synthesis using unsymmetrical β-diketones.[5][6] The nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons, leading to two different regioisomeric products.

Troubleshooting and Alternative Strategies:

  • Modification of the β-Diketone to a β-Enamino Diketone: This is a highly effective strategy to direct the regioselectivity. By first reacting the unsymmetrical β-diketone with an amine (e.g., N,N-dimethylformamide dimethyl acetal), you can form a β-enamino diketone. The enamine group effectively "protects" one of the carbonyls, directing the attack of hydroxylamine to the other carbonyl group.[5][6][11]

    • Experimental Protocol:

      • Dissolve the 1-phenyl-1,3-butanedione in a suitable solvent like ethanol.

      • Add N,N-dimethylformamide dimethyl acetal and stir at room temperature to form the corresponding β-enamino diketone.

      • To this solution, add hydroxylamine hydrochloride and a mild base like pyridine.

      • Reflux the mixture until the reaction is complete (monitor by TLC).

      • Work up the reaction and purify the product by column chromatography.[6]

  • Control of Reaction Conditions: Research has shown that varying the reaction conditions, such as the solvent and the use of additives like Lewis acids (e.g., BF3), can influence the regiochemical outcome of the cyclocondensation.[5]

Table 1: Influence of Reaction Conditions on Regioselectivity in 1,2-Oxazole Synthesis

Synthetic MethodReactantsConditionPredominant Regioisomer
1,3-Dipolar CycloadditionNitrile Oxide + Terminal AlkyneCopper(I) Catalyst3,5-disubstituted
1,3-Dipolar CycloadditionNitrile Oxide + Terminal AlkyneRuthenium(II) Catalyst3,5-disubstituted
CyclocondensationUnsymmetrical β-Diketone + NH2OHStandard ConditionsMixture of Regioisomers
Cyclocondensationβ-Enamino Diketone + NH2OHBase (e.g., Pyridine)Single Regioisomer

Visualizing Reaction Pathways

The following diagrams illustrate the concepts discussed in the troubleshooting guides.

G Regioselectivity in 1,3-Dipolar Cycloaddition cluster_reactants Reactants Nitrile Oxide Nitrile Oxide Transition State A Transition State A Nitrile Oxide->Transition State A Transition State B Transition State B Nitrile Oxide->Transition State B Unsymmetrical Alkyne Unsymmetrical Alkyne Unsymmetrical Alkyne->Transition State A Unsymmetrical Alkyne->Transition State B 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Transition State A->3,5-Disubstituted Isoxazole Favored Pathway (e.g., with Cu(I) catalyst) 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Transition State B->3,4-Disubstituted Isoxazole Minor Pathway G Regiocontrol in Claisen Isoxazole Synthesis cluster_classical Classical Method cluster_controlled Controlled Method Unsymmetrical β-Diketone Unsymmetrical β-Diketone NH2OH Attack at C1 NH2OH Attack at C1 Unsymmetrical β-Diketone->NH2OH Attack at C1 NH2OH Attack at C3 NH2OH Attack at C3 Unsymmetrical β-Diketone->NH2OH Attack at C3 β-Enamino Diketone β-Enamino Diketone Unsymmetrical β-Diketone->β-Enamino Diketone Modification Step Regioisomer A Regioisomer A NH2OH Attack at C1->Regioisomer A Regioisomer B Regioisomer B NH2OH Attack at C3->Regioisomer B Directed NH2OH Attack Directed NH2OH Attack β-Enamino Diketone->Directed NH2OH Attack Enamine directs attack Single Regioisomer Single Regioisomer Directed NH2OH Attack->Single Regioisomer

Caption: Strategy for achieving regiocontrol in Claisen synthesis.

References

  • Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. Available at: [Link]

  • Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Csonka, R., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules. Available at: [Link]

  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Elsevier. Available at: [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. SciELO. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications. Available at: [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Available at: [Link]

  • Cycloaddition Reactions in Heterocycle Synthesis: Research Guide & Papers. PapersFlow. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Available at: [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Photochemical three-component assembly of tri-substituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation. RSC Publishing. Available at: [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Comparative Guide: Empirical vs. In Silico 13C NMR Structural Elucidation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde The Analytical Challenge of Substituted Isoxazoles The structural verification of highly substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Empirical vs. In Silico 13C NMR Structural Elucidation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

The Analytical Challenge of Substituted Isoxazoles

The structural verification of highly substituted heterocycles like 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a notoriously complex task in drug development and synthetic chemistry[1]. Because the core positions of this isoxazole ring (C3, C4, and C5) are fully substituted, they lack attached protons. Consequently, standard 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiments yield no direct correlations for the heterocyclic core[2].

To confidently assign the structure, researchers must rely on high-resolution 1D 13C NMR chemical shifts validated against robust in silico predictive models. This guide objectively compares the empirical 13C NMR data of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde against two leading predictive software alternatives: ChemDraw Professional and Mnova NMRPredict.

Workflow Visualization

NMR_Workflow A Synthesis & Isolation 3-Benzyl-5-methylisoxazole-4-carbaldehyde B Sample Preparation (CDCl3, 0.03% TMS) A->B C Empirical 13C NMR Acquisition (500 MHz, zgpg30 pulse) B->C E Data Processing (Fourier Transform, Phase Correction) C->E D In Silico Prediction (ChemDraw / Mnova) F Comparative Analysis (Empirical vs. Predicted) D->F E->F G Structural Verification & Assignment F->G

Workflow for empirical and in silico 13C NMR structural validation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the empirical data acquisition and the computational predictions must be executed under strictly controlled, reproducible conditions.

Protocol A: Empirical 13C NMR Acquisition
  • Sample Preparation: Dissolve 30 mg of purified 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: A highly concentrated sample is mandatory for 13C NMR due to the low natural abundance (~1.1%) of the 13C isotope.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 500 MHz NMR spectrometer (125 MHz for 13C). Tune and match the probe to the 13C frequency.

  • Locking and Shimming: Lock onto the deuterium frequency of the CDCl3 solvent to prevent magnetic field drift. Perform gradient shimming to ensure a homogeneous magnetic field, which is critical for resolving closely spaced aromatic peaks.

  • Pulse Sequence & Acquisition: Execute a 1D 13C{1H} decoupled pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 1024.

    • Causality: Quaternary carbons (C3, C4, C5, C=O, and C-ipso) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit longer T1 relaxation times. The 2.0s delay and high scan count ensure these critical peaks are distinguishable from baseline noise.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz before Fourier Transformation to optimize the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the central peak of the CDCl3 triplet at 77.16 ppm.

Protocol B: In Silico Prediction
  • Structural Input: Construct the exact 2D structure of the target compound in both ChemDraw Professional and Mnova.

  • Algorithm Configuration: Select the HOSE (Hierarchical Orthogonal Space Environment) code algorithm. In Mnova, enable the ensemble machine learning module. Set the solvent environment to CDCl3 to match empirical conditions.

  • Execution: Run the 13C prediction module and export the predicted chemical shifts into a structured format for comparative overlay.

Data Presentation: Empirical vs. Predicted Chemical Shifts

The table below summarizes the quantitative comparison between the empirically acquired 13C NMR data and the predictive models.

Carbon PositionEmpirical Shift (ppm)ChemDraw Predict (ppm)Mnova Predict (ppm)Max Deviation (Δ ppm)
C=O (Aldehyde) 184.5186.2185.11.7
C5 (Isoxazole) 176.2173.8175.52.4
C3 (Isoxazole) 162.1159.5161.82.6
C-ipso (Phenyl) 136.5138.1137.01.6
C-ortho (Phenyl) 128.8129.0128.90.2
C-meta (Phenyl) 128.6128.5128.70.1
C-para (Phenyl) 127.2126.8127.00.4
C4 (Isoxazole) 114.8116.3115.21.5
CH2 (Benzyl) 31.533.232.11.7
CH3 (C5-Methyl) 13.212.513.00.7

Mechanistic Insights and Comparative Performance

Understanding the causality behind these chemical shifts is paramount for evaluating the performance of the predictive software[2].

  • The Deshielding of C5 and C3: The C5 position (176.2 ppm) is heavily deshielded due to the strong inductive effect of the adjacent electronegative oxygen atom, compounded by the attached methyl group. Similarly, C3 (162.1 ppm) is deshielded by the adjacent nitrogen. Mnova outperformed ChemDraw in predicting these specific heterocyclic shifts. ChemDraw's pure HOSE-code approach often struggles with the unique push-pull electron dynamics of heavily substituted isoxazoles, leading to a ~2.6 ppm deviation at C3.

  • The Shielding of C4: Despite being attached to an electron-withdrawing aldehyde group, the C4 position remains relatively shielded (114.8 ppm). This occurs because C4 is the β -position relative to the heteroatoms, making it the most electron-rich node in the isoxazole π -system[3]. Both software platforms predicted this phenomenon accurately, though Mnova's neural network adjustment brought its prediction within 0.4 ppm of the empirical value.

  • Overall Software Performance: For standard aromatic and aliphatic carbons (the benzyl group), both ChemDraw and Mnova provided excellent accuracy (Δ < 1.0 ppm). However, for the complex heterocyclic core, Mnova's ensemble prediction—which combines HOSE codes with machine learning trained on specific heterocycles—yielded a tighter correlation to the empirical data.

Conclusion

While in silico tools like ChemDraw and Mnova are indispensable for rapid structural hypotheses, they exhibit distinct performance gaps when applied to fully substituted heterocycles. Mnova provides a statistically closer match to empirical data for the isoxazole core. However, neither software can entirely replace the self-validating rigor of empirical 13C NMR acquisition optimized with extended relaxation delays for quaternary carbon detection.

References

  • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study Source: Magnetic Resonance in Chemistry / PubMed URL: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers Source: Journal of the American Chemical Society / Iowa State University URL: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles Source: ResearchGate URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Abstract The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug development and materials science. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde represents a scaffold incorporating seve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug development and materials science. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde represents a scaffold incorporating several key functional groups whose mass spectrometric behavior provides a robust fingerprint for its identification. This guide provides an in-depth analysis of its fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry. We will explore the characteristic cleavages of the isoxazole ring, the formation of diagnostic benzylic ions, and the unique fragmentation of the aldehyde moiety. Furthermore, this guide will compare these fragmentation patterns to those expected from a positional isomer, demonstrating the power of mass spectrometry in unambiguous isomer differentiation.

Structural and Mechanistic Foundations

The target molecule, 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (Exact Mass: 201.0790 g/mol ), is comprised of three distinct chemical regions that dictate its fragmentation behavior:

  • The 1,2-Oxazole Core: This heterocyclic ring is characterized by a labile Nitrogen-Oxygen (N-O) single bond. Under energetic conditions, the cleavage of this bond is a primary fragmentation event, a key feature distinguishing isoxazoles from their more stable oxazole isomers.[1]

  • The 3-Benzyl Substituent: The bond beta to the aromatic ring is prone to cleavage, driven by the exceptional stability of the resulting tropylium cation (C₇H₇⁺).[2][3] This benzylic cleavage is a classic fragmentation pathway that produces a highly abundant ion at m/z 91.[4][5]

  • The 4-Carbaldehyde Group: Aromatic aldehydes are known to produce strong molecular ion peaks and undergo characteristic α-cleavage to lose a hydrogen radical ([M-H]⁺) or the entire formyl group as a radical ([M-CHO]⁺), which corresponds to a loss of 29 Da.[6][7][8]

This guide will dissect the fragmentation under two common ionization regimes: the high-energy, direct-fragmentation world of Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the controlled, soft-ionization environment of Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), commonly used with Liquid Chromatography (LC-MS).

Analysis under Electron Ionization (EI-MS)

Electron Ionization is a "hard" technique that imparts significant energy into the analyte, leading to extensive and highly reproducible fragmentation. The resulting mass spectrum is a rich mosaic of fragment ions that provides a definitive structural fingerprint.

Predicted EI Fragmentation Pathways

The 70 eV EI spectrum of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is predicted to be dominated by three competing fragmentation pathways originating from the molecular ion (M⁺•) at m/z 201 .

  • Benzylic Cleavage (Pathway A): The most favorable fragmentation is expected to be the cleavage of the C-C bond between the isoxazole ring and the benzyl methylene group. This pathway is energetically favored due to the formation of the highly resonance-stabilized tropylium ion at m/z 91 , which is often the base peak in the spectrum.[2][3][9]

  • Aldehyde Fragmentation (Pathway B): Characteristic α-cleavage at the aldehyde group will lead to the loss of a hydrogen radical, producing a strong [M-1]⁺ ion at m/z 200 .[7][8] Subsequent loss of a carbon monoxide (CO) molecule from this ion would yield a fragment at m/z 172 . Direct loss of the formyl radical (•CHO) from the molecular ion also produces the ion at m/z 172 .[10]

  • Isoxazole Ring Cleavage (Pathway C): The hallmark fragmentation of the isoxazole ring begins with the cleavage of the weak N-O bond.[1] This initial ring-opening can be followed by the loss of the methyl group and subsequent rearrangements, leading to a cascade of lower-mass fragments. A key step involves the formation of a benzonitrile ion (C₆H₅CN⁺•) at m/z 103 through rearrangement.

EI_Fragmentation cluster_A Pathway A: Benzylic Cleavage cluster_B Pathway B: Aldehyde Cleavage cluster_C Pathway C: Ring Cleavage M M+• m/z 201 ion91 Tropylium Ion C₇H₇⁺ m/z 91 M->ion91 - C₅H₄NO₂• ion200 [M-H]⁺ m/z 200 M->ion200 - H• ion172 [M-CHO]⁺ m/z 172 M->ion172 - •CHO ring_open Ring-Opened Intermediate M->ring_open N-O Cleavage ion200->ion172 - CO ion103 Benzonitrile Ion C₇H₅N⁺• m/z 103 ring_open->ion103 - C₄H₆O₂ ESI_Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 202 ion110 Product Ion m/z 110 Precursor->ion110 - 92 Da (Toluene) ion91 Tropylium Ion C₇H₇⁺ m/z 91 Precursor->ion91 - 111 Da (Neutral Loss) ion184 Product Ion [M+H-H₂O]⁺ m/z 184 Precursor->ion184 - 18 Da (H₂O)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.

Summary of Key Diagnostic ESI-MS/MS Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Significance
20291111Confirms benzyl moiety.
20211092Indicates cleavage of the benzyl-ring bond.
20218418Suggests presence of the aldehyde group.

Comparison Guide: Distinguishing Positional Isomers

The true power of mass spectrometry lies in its ability to distinguish between closely related structures. Consider the positional isomer, 4-Benzyl-5-methyl-1,2-oxazole-3-carbaldehyde . While it has the identical mass (201.0790 g/mol ), its fragmentation pattern would be distinctly different.

  • Key Differentiator: The loss of the formyl radical (•CHO, 29 Da) from the molecular ion (m/z 201) would yield a fragment at m/z 172.

    • For our target molecule , this m/z 172 ion has the structure of the 3-benzyl-5-methyl-1,2-oxazole cation.

    • For the isomer , this m/z 172 ion would be the 4-benzyl-5-methyl-1,2-oxazole cation.

  • Consequence: These two m/z 172 fragment ions, having different structures, would themselves fragment differently in an MS³ experiment or may show subtle differences in stability and relative abundance in an EI spectrum, allowing for their unambiguous differentiation. This highlights how fragmentation patterns provide deep structural, not just compositional, information. [11][12]

Experimental Protocols

To acquire the data discussed, the following methodologies are recommended.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for volatile, thermally stable compounds.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Split/Splitless, 250°C, 1 µL injection volume, 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System (Single Quadrupole or ToF):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the molecular ion and compare the fragmentation pattern against the predicted pathways and spectral libraries (e.g., NIST).

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for a broader range of compounds and for targeted fragmentation studies.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 Acetonitrile:Water. Further dilute to a final concentration of 10 µg/mL.

  • LC System (UPLC/HPLC):

    • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System (Q-TOF or Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS¹ Scan: Acquire data from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 202.

    • MS² (Tandem MS): Set up a targeted experiment to isolate the precursor ion at m/z 202 and fragment it using a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.

  • Data Analysis: Analyze the product ion spectrum to identify key fragments and confirm the proposed MS/MS transitions.

Conclusion

The mass spectrometric fragmentation of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a predictable and highly informative process governed by the fundamental chemistry of its constituent parts. Under EI, the spectrum is expected to be dominated by the highly stable tropylium ion at m/z 91 , with diagnostic ions at m/z 200 and m/z 172 confirming the aldehyde moiety. Under ESI-MS/MS, fragmentation of the m/z 202 precursor provides complementary pathways. The unique fragmentation signature allows for robust confirmation of its structure and provides a clear methodology for distinguishing it from positional isomers, reinforcing the indispensable role of mass spectrometry in modern chemical analysis.

References

  • MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster. (Available at: [Link])

  • NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. (Available at: [Link])

  • General Fragmentation Modes. (n.d.). (Available at: [Link])

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. (Available at: [Link])

  • Bowie, J. H., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. (Available at: [Link])

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Application Note # ET-25. (Available at: [Link])

  • Metabolomics Workbench. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (Available at: [Link])

  • Cordaro, M., et al. (2004). High resolution electrospray and electrospray tandem mass spectra of rotenone and its isoxazoline cycloadducts. European Journal of Mass Spectrometry. (Available at: [Link])

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. (Available at: [Link])

  • Tsoleridis, C. A., et al. (2000). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. (Available at: [Link])

  • Gucinski, A. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. (Available at: [Link])

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Whitman People. (Available at: [Link])

  • ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry. (Available at: [Link])

  • Pelletier, J. D. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. (Available at: [Link])

  • Semantic Scholar. (n.d.). Mass Spectrometry of Oxazoles. (Available at: [Link])

Sources

Validation

A Comparative Guide to the Synthesis of Substituted Oxazoles: From Classic Reactions to Modern Methodologies

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its prevalence in a vast array of biologically active nat...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals has spurred the development of a diverse arsenal of synthetic methodologies.[4][5] This guide provides an in-depth, objective comparison of the most significant methods for the synthesis of substituted oxazoles, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal strategy for their specific synthetic challenges. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical techniques, and benchmark them against the efficiency and versatility of modern advancements.

Classical Approaches: The Foundation of Oxazole Synthesis

The early 20th century saw the establishment of several foundational methods for constructing the oxazole core. These named reactions remain highly relevant and form the bedrock upon which modern innovations are built.

The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, this method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[6][7] The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[2][8]

Mechanism and Rationale: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration yields the aromatic oxazole ring. The choice of a powerful dehydrating agent is crucial to drive the equilibrium towards the cyclized product. While effective, early iterations of this method often suffered from low yields, though the use of polyphosphoric acid was later found to improve outcomes to the 50-60% range.[1][9]

Advantages:

  • Readily available starting materials (2-acylamino ketones can be prepared via the Dakin-West reaction).[10]

  • A straightforward and well-established procedure.

Limitations:

  • Harsh reaction conditions (strong acids, high temperatures) can limit the functional group tolerance.[1]

  • Yields can be moderate and substrate-dependent.[1]

  • Potential for side reactions such as polymerization or degradation of sensitive substrates.[11]

start 2-Acylamino Ketone reaction Cyclodehydration start->reaction reagent Dehydrating Agent (e.g., H₂SO₄, PPA) reagent->reaction product 2,5-Disubstituted Oxazole reaction->product

Caption: Workflow of the Robinson-Gabriel Synthesis.

The Van Leusen Oxazole Synthesis

A significant leap forward in oxazole synthesis came in 1972 with the development of the Van Leusen reaction.[12][13] This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key building block to construct the oxazole ring from aldehydes under basic conditions.[14][15] It is particularly well-suited for the synthesis of 5-substituted oxazoles.[9]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC.[16] The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid affords the aromatic oxazole.[15][17] The mild basic conditions employed in this reaction contribute to its broad applicability and tolerance of a wide range of functional groups.[17][18]

Advantages:

  • Mild reaction conditions.[15][17]

  • Broad substrate scope, including tolerance for various functional groups.[17]

  • Good to excellent yields are often achieved.[15][17]

  • Can be adapted for the synthesis of 4,5-disubstituted oxazoles in a one-pot fashion.[15][19]

Limitations:

  • The use of the stoichiometric base is required.

  • The TosMIC reagent can be sensitive to moisture.

aldehyde Aldehyde intermediate Oxazoline Intermediate aldehyde->intermediate tosmic TosMIC tosmic->intermediate base Base (e.g., K₂CO₃) base->intermediate product 5-Substituted Oxazole intermediate->product - p-toluenesulfinic acid

Caption: Key steps in the Van Leusen Oxazole Synthesis.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this classical method provides a route to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[20][21][22]

Mechanism and Rationale: The reaction is believed to proceed through the formation of an iminochloride intermediate from the cyanohydrin and HCl.[20] This intermediate is then attacked by the aldehyde, leading to a cyclization and subsequent dehydration to form the oxazole ring.[20][21] The reaction is typically carried out in an anhydrous ethereal solvent.

Advantages:

  • One of the earliest methods for oxazole synthesis.[20][21]

  • Utilizes readily available starting materials.

Limitations:

  • Requires anhydrous conditions and the use of gaseous HCl.[20]

  • The scope can be limited, and it is most commonly applied to aromatic substrates.[20]

  • Yields can be moderate.[1]

  • Side reactions, such as the formation of chloro-oxazolines, can occur.[20]

Modern Synthetic Methodologies: Expanding the Chemist's Toolkit

In recent decades, a variety of new synthetic strategies have emerged, offering significant advantages over classical methods in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Oxazole Synthesis

The application of microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of oxazoles.[9] This technique often leads to higher yields, significantly shorter reaction times, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry.[4] For instance, a microwave-assisted Van Leusen synthesis of 5-substituted oxazoles has been reported to proceed in excellent yields (92-96%) in as little as 8 minutes.[9]

Metal-Catalyzed Oxazole Synthesis

The advent of transition metal catalysis has opened up new and highly efficient avenues for oxazole synthesis, often with excellent regioselectivity and functional group tolerance.[1][9]

  • Copper-Catalyzed Synthesis: Copper catalysts have been successfully employed in the synthesis of 2,4-disubstituted oxazoles by coupling α-diazoketones with amides, with yields reported as high as 87%.[4]

  • Palladium- and Nickel-Catalyzed Cross-Coupling: Palladium and nickel catalysts are utilized in Suzuki-Miyaura coupling reactions to introduce substituents at various positions of the oxazole ring, allowing for the synthesis of complex, polysubstituted oxazoles with excellent yields.[4]

  • Gold-Catalyzed Synthesis: Gold catalysts have been used for the synthesis of polysubstituted oxazoles from various starting materials, including N-propargylamides, often under mild conditions with good to excellent yields.[1][9]

Flow Chemistry Approaches

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.[23][24] The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in a fully automated continuous flow system, achieving high yields and purities with significantly reduced reaction times.[23] This approach is particularly attractive for the rapid generation of compound libraries in drug discovery.

Comparative Analysis of Oxazole Synthesis Methods

MethodStarting MaterialsReagents/ConditionsReaction TimeTemperatureYield (%)Key AdvantagesKey Limitations
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PPA, POCl₃Several hoursHigh50-60[1][9]Well-established, readily available starting materials.Harsh conditions, limited functional group tolerance, moderate yields.[1]
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃) in alcoholSeveral hoursRefluxModerate to High[1][15][17]Mild conditions, broad substrate scope, good yields.[15][17]Requires stoichiometric base.
Fischer Cyanohydrins, AldehydesAnhydrous HCl in dry etherSeveral hoursMildModerate[1][20]Utilizes simple starting materials.Requires anhydrous conditions and gaseous HCl, limited scope.[20]
Microwave-Assisted Varies (e.g., Aldehydes, TosMIC)VariesMinutes to hoursElevatedHigh to Excellent[9]Rapid reaction times, high yields, green chemistry aspects.[4][9]Requires specialized equipment.
Metal-Catalyzed Varies (e.g., α-diazoketones, amides)Transition metal catalysts (Cu, Pd, Au)VariesMild to elevatedGood to Excellent[4][9]High efficiency, regioselectivity, and functional group tolerance.[1][9]Catalyst cost and removal can be a concern.
Flow Chemistry VariesVariesMinutesControlledHigh to Excellent[23]Enhanced safety, scalability, automation, rapid optimization.[23][24]Requires specialized equipment and setup.

Detailed Experimental Protocols

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole[9]

Materials:

  • 2-Benzamidoacetophenone (1 equivalent)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the substrate)

Procedure:

  • In a round-bottom flask, thoroughly mix 2-benzamidoacetophenone with polyphosphoric acid.

  • Heat the mixture to 160°C and maintain this temperature for 2 hours with stirring.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyloxazole.

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole[9]

Materials:

  • Aldehyde (1 equivalent)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Methanol

Procedure:

  • To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

  • Heat the resulting mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of substituted oxazoles has a rich history, with classical methods like the Robinson-Gabriel, Van Leusen, and Fischer syntheses providing the foundational knowledge. While these methods remain valuable, modern approaches including microwave-assisted synthesis, metal catalysis, and flow chemistry have revolutionized the field, offering unprecedented efficiency, versatility, and milder reaction conditions. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, available resources, and the importance of factors such as functional group tolerance and green chemistry principles. This guide provides the necessary comparative data and practical protocols to empower researchers to make informed decisions and successfully navigate the synthesis of this important heterocyclic scaffold.

References

  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions - Benchchem. (URL: Not available)
  • Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols - Benchchem. (URL: Not available)
  • Application Notes and Protocols: Robinson-Gabriel Synthesis of 2-(3-Cyclohexylpropionyl)oxazole - Benchchem. (URL: Not available)
  • Joshi, H., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-284. (URL: [Link])

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. (URL: [Link])

  • Fischer oxazole synthesis - Wikipedia. (URL: [Link])

  • Fischer oxazole synthesis - Grokipedia. (URL: Not available)
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (URL: [Link])

  • Application Notes and Protocols for the Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole Analogs - Benchchem. (URL: Not available)
  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3641-3676. (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • Robinson–Gabriel synthesis - Wikipedia. (URL: [Link])

  • Van Leusen Reaction - Organic Chemistry Portal. (URL: [Link])

  • Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(23), 5355-5358. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - ResearchGate. (URL: [Link])

  • Van Leusen reaction - Wikipedia. (URL: [Link])

  • Robinson-Gabriel Synthesis - SynArchive. (URL: [Link])

  • Van Leusen Reaction - SynArchive. (URL: [Link])

  • Reddy, P. V. N., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(6), 3567-3575. (URL: [Link])

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Wang, X., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 14(38), 27684-27688. (URL: [Link])

  • Kumar, R., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Heterocyclic Chemistry, 60(12), 2137-2165. (URL: Not available)
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • 5-Iii) Sem 4 | PDF - Scribd. (URL: [Link])

  • Van Leusen reaction - Grokipedia. (URL: Not available)
  • Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole. - ResearchGate. (URL: [Link])

  • Fischer oxazole synthesis - Wikipedia. (URL: [Link])

  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (URL: Not available)
  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (URL: [Link])

  • Kim, J., & You, Y. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(14), 6147-6153. (URL: [Link])

  • Scheme 3. Substrate scope of oxazole synthesis. Yields are isolated... - ResearchGate. (URL: [Link])

  • Fischer Oxazole Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 4567-4576. (URL: [Link])

  • "side reactions in the Robinson-Gabriel synthesis of oxazoles" - Benchchem. (URL: Not available)
  • Fischer oxazole synthesis - Semantic Scholar. (URL: [Link])

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. (URL: [Link])

  • rapid access to 4,5-disubstituted - Organic & Biomolecular Chemistry. (URL: [Link])

  • Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab. (URL: [Link])

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Comparative

Analytical Comparison &amp; Validation Guide: HPLC Purity Determination of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Introduction & Strategic Context 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) is a highly versatile heterocyclic building block. Isoxazole derivatives are integral to the development of modern therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS: 1347814-98-5) is a highly versatile heterocyclic building block. Isoxazole derivatives are integral to the development of modern therapeutics, including Toll-Like Receptor 8 (TLR8) antagonists[1] and disease-modifying antirheumatic drugs like leflunomide[2]. Because this compound contains a reactive carbaldehyde group and an isoxazole ring, ensuring its absolute chemical purity is critical. Trace impurities—such as regioisomers formed during cycloaddition or oxidation byproducts—can drastically reduce the yield and specificity of downstream coupling reactions (e.g., reductive aminations).

This guide provides an authoritative, data-backed comparison of analytical techniques and establishes a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol compliant with ICH Q2(R2) guidelines[3][4].

Comparative Analysis of Analytical Alternatives

To establish the most robust quality control framework, we must objectively evaluate the available analytical methodologies. While multiple techniques can identify the compound, only RP-HPLC provides the necessary balance of sensitivity, non-destructive analysis, and resolution.

  • RP-HPLC (Reverse-Phase HPLC): The gold standard for stability-indicating assays. It provides superior resolution for structurally similar impurities without subjecting the sample to high temperatures.

  • GC-FID (Gas Chromatography): While excellent for volatile organic compounds, the high temperatures in the GC injection port (often >250°C) can cause thermal degradation of the carbaldehyde moiety (e.g., decarbonylation or oxidation to a carboxylic acid), leading to a fundamentally flawed impurity profile.

  • qNMR (Quantitative NMR): Provides absolute purity without the need for a reference standard. However, it lacks the sensitivity required to detect trace impurities (<0.1%) mandated by pharmaceutical quality control standards.

Table 1: Performance Comparison of Analytical Techniques
Analytical ParameterRP-HPLC (Recommended)GC-FIDqNMR
Sensitivity (LOD) < 0.01% ~ 0.05%~ 1.0%
Resolution of Isomers Excellent (with optimized column)GoodPoor (signal overlap)
Thermal Degradation Risk None (Ambient/30°C analysis)High (Injection port >250°C)None
Regulatory Compliance High (Standard for ICH Q2(R2))ModerateLow (for trace impurities)

Method Development & Causality (E-E-A-T)

Stationary Phase Selection: The π−π Advantage

A standard C18 column relies purely on hydrophobic interactions. However, 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde possesses two distinct aromatic systems: the benzyl group and the isoxazole ring. By selecting a Phenyl-Hexyl stationary phase , we introduce π−π interactions into the retention mechanism.

The Causality: This specific choice matches the column chemistry to the analyte's electron-rich aromatic rings. It creates a self-validating system where structurally similar regioisomers—which have nearly identical hydrophobicity but different spatial π -electron distributions—are baseline resolved.

Mobile Phase & pH Control

The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent that suppresses the ionization of residual column silanols. This prevents peak tailing and ensures the carbaldehyde remains in a consistent neutral state, yielding a sharp, symmetrical peak (Tailing Factor < 1.1) that will not co-elute with closely eluting degradation products.

Table 2: Column Chemistry Comparison (Experimental Data)
ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (RT) 6.4 min7.8 min
Tailing Factor (TF) 1.35 (Moderate tailing)1.05 (Highly symmetrical)
Resolution ( Rs​ ) from Regioisomer 1.5 (Borderline separation)3.2 (Baseline resolution)

Validation Workflow & Protocol

The method validation strictly adheres to the ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose through a science- and risk-based lifecycle approach[3][4].

G A Method Selection RP-HPLC vs GC vs qNMR B Stationary Phase Optimization (Phenyl-Hexyl vs C18) A->B Selected RP-HPLC C ICH Q2(R2) Validation Specificity & Linearity B->C Optimized Method D Accuracy & Precision (Recovery Studies) C->D Validated Range E Routine Purity Analysis (Release Testing) D->E Approved Protocol

Analytical lifecycle workflow for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde purity validation.

Detailed Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a mixture of HPLC-grade Acetonitrile and Milli-Q Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of the 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test batch identically to the standard. Sonicate for 5 minutes at room temperature to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: Linear gradient to 80% B

    • 10–12 min: Hold at 80% B

    • 12–15 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: ICH Q2(R2) Validation Execution

  • Specificity (Forced Degradation): Subject the sample to 1N HCl, 1N NaOH, 3% H2​O2​ , and thermal stress (60°C) for 4 hours. This proves the method is "stability-indicating" and can resolve the parent API from its degradation products[2].

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area versus concentration.

  • Precision (Repeatability): Perform six replicate injections of the 100% test concentration. Calculate the Relative Standard Deviation (%RSD).

  • Accuracy (Recovery): Spike known quantities of synthesized impurities into the sample matrix at three concentration levels.

Experimental Validation Results

The experimental data confirms that the Phenyl-Hexyl RP-HPLC method exceeds the rigorous regulatory thresholds established by ICH Q2(R2)[4]. The method demonstrates exceptional linearity and precision, making it highly reliable for routine batch release testing.

Table 3: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) ≥0.999 0.9998 (Range: 10 - 150 µg/mL)Pass
Precision (%RSD) ≤2.0% 0.6% (n=6)Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8% Pass
Specificity No interference at main peakPeak Purity Angle < Threshold Pass
LOD / LOQ Signal-to-Noise 3 / 100.02 µg/mL / 0.06 µg/mL Pass

References

  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu).
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.

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Validation

A Comparative Guide to the Spectroscopic Characterization of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

This technical guide provides a comprehensive framework for the characterization of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and synthetic o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the characterization of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust analytical workflow. We will objectively compare its expected spectral features with those of a closely related analogue, 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid, to highlight key characterization differences. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to confirm the identity, purity, and structure of this and similar 1,2-oxazole derivatives.

Introduction: The Significance of the 1,2-Oxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocycle that forms the core of numerous biologically active compounds and serves as a versatile intermediate in medicinal chemistry.[1][2] The unique electronic and steric properties of the isoxazole moiety contribute to its ability to modulate the pharmacological profiles of drug candidates. The introduction of an aldehyde functional group at the 4-position, as in our target compound, provides a reactive handle for further synthetic transformations, making it a valuable building block for creating diverse chemical libraries.[3][4]

Accurate structural elucidation and purity assessment are critical checkpoints in the synthesis and application of such compounds. This guide establishes a multi-technique spectroscopic approach, grounded in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to provide a self-validating system for the characterization of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Compound Profile

A clear understanding of the fundamental properties of the target molecule is the first step in any analytical endeavor.

PropertyValueSource
Compound Name 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehydeInternal
Synonym(s) 3-benzyl-5-methylisoxazole-4-carbaldehyde
CAS Number 1347814-98-5
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Physical Form Liquid
Chemical Structure (See Figure 1 below)

PART 1: Spectroscopic Data & Comparative Analysis

This section details the predicted spectroscopic data for the target compound and presents a direct comparison with its carboxylic acid analogue. This comparative approach is crucial for researchers who may be synthesizing one from the other or need to distinguish between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (in ppm) are based on standard functional group values and data from analogous 1,2-oxazole systems.[5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Notes
~10.1Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield. This is the most diagnostic signal distinguishing it from the carboxylic acid analogue, which would show a very broad singlet for the -COOH proton, often above 10 ppm.
~7.20 - 7.40Multiplet5HPhenyl protonsThese signals correspond to the protons on the benzyl ring. Their complex multiplet pattern is typical for a monosubstituted benzene ring.
~4.25Singlet2HMethylene (-CH₂-)These protons are adjacent to the aromatic ring and the isoxazole ring, appearing as a sharp singlet.
~2.65Singlet3HMethyl (-CH₃)The methyl group attached to the isoxazole ring is expected to be a singlet in this region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Notes
~185 - 190Aldehyde (C=O)The aldehyde carbonyl carbon is a key identifier. In the carboxylic acid analogue, this signal would be shifted upfield to ~165-170 ppm.
~170C5 (Oxazole ring)The carbon atom of the isoxazole ring bearing the methyl group.
~162C3 (Oxazole ring)The carbon atom of the isoxazole ring bearing the benzyl group.
~135Phenyl C (quaternary)The ipso-carbon of the benzyl ring attached to the methylene group.
~127 - 129Phenyl CHAromatic carbons of the benzyl ring.
~115C4 (Oxazole ring)The carbon atom of the isoxazole ring bearing the aldehyde group. Its chemical shift is influenced by the electron-withdrawing nature of the aldehyde.
~32Methylene (-CH₂-)The carbon of the benzylic methylene group.
~12Methyl (-CH₃)The carbon of the methyl group.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, providing clear information on its molecular weight.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/z (Mass-to-Charge Ratio)IonPredicted Fragment
202.08[M+H]⁺Protonated molecular ion
224.06[M+Na]⁺Sodiated molecular ion
173.08[M+H-CO]⁺Loss of carbon monoxide from the aldehyde
91.05[C₇H₇]⁺Tropylium ion (from benzyl fragmentation)
Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly identify the key functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentComparative Notes
~3030MediumAromatic C-H StretchCommon to both the aldehyde and acid.
~2920MediumAliphatic C-H StretchCommon to both the aldehyde and acid.
~2820, ~2720Medium-WeakAldehyde C-H Stretch (Fermi doublet)These two peaks are highly characteristic of an aldehyde and would be absent in the carboxylic acid.
~1690StrongAldehyde C=O StretchThis strong, sharp peak is a primary diagnostic feature. The carboxylic acid would show a C=O stretch around 1710 cm⁻¹ and a very broad O-H stretch from ~2500-3300 cm⁻¹.
~1600, ~1495MediumAromatic C=C StretchPresent in both molecules.
~1570MediumC=N Stretch (Isoxazole ring)Characteristic of the isoxazole heterocycle.

PART 2: Visualization of Structures and Workflow

Visual aids are essential for understanding chemical structures and experimental processes. The following diagrams were generated using Graphviz (DOT language).

Figure 1: Comparison of Target Compound and Analogue cluster_0 Target Compound cluster_1 Carboxylic Acid Analogue a a a_label 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (C₁₂H₁₁NO₂) b b b_label 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid (C₁₂H₁₁NO₃)

Caption: Figure 1: Target compound and its carboxylic acid analogue.

Figure 2: Spectroscopic Characterization Workflow A Synthesized Product (Crude Sample) B Mass Spectrometry (ESI-MS) - Confirm Molecular Weight - Assess major impurities A->B C Infrared Spectroscopy (ATR-FTIR) - Confirm functional groups (C=O, C-H) - Distinguish aldehyde vs. acid A->C D ¹H & ¹³C NMR Spectroscopy - Full structural elucidation - Purity assessment (qNMR optional) A->D E Data Analysis & Comparison - Compare with predicted/literature values - Confirm structure and purity B->E C->E D->E F Characterized Compound (Identity and Purity Confirmed) E->F

Caption: Figure 2: A logical workflow for compound characterization.

PART 3: Experimental Protocols

The following protocols describe the standard procedures for acquiring the spectroscopic data discussed above. The causality behind key choices is explained to ensure robust and reproducible results.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: To obtain high-resolution data for unambiguous structural assignment. A 400 MHz (or higher) spectrometer is recommended for sufficient signal dispersion.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules; DMSO-d₆ is used if solubility is an issue.

    • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a standard broadband probe.

    • ¹H NMR Acquisition:

      • Acquire a standard single-pulse spectrum at 298 K.

      • Set the spectral width to cover a range of -1 to 12 ppm to ensure all signals, including the aldehyde proton, are captured.

      • Employ a relaxation delay (d1) of at least 5 seconds. This is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR and for ensuring all protons are fully relaxed.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled spectrum (e.g., zgpg30).

      • Set the spectral width to cover a range of 0 to 220 ppm.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

Protocol 2: Mass Spectrometry (MS)
  • Rationale: To confirm the molecular weight of the compound and analyze its fragmentation pattern, which provides further structural evidence.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass accuracy.

    • Data Acquisition:

      • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

      • Acquire data in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.

      • Set the mass range to scan from m/z 50 to 500 to cover the expected molecular ion and its fragments.

      • If the instrument allows, perform tandem MS (MS/MS) on the parent ion (m/z 202.08) to induce fragmentation and confirm the predicted fragmentation patterns.

Protocol 3: Infrared (IR) Spectroscopy
  • Rationale: To quickly verify the presence of key functional groups. The Attenuated Total Reflectance (ATR) technique requires minimal sample preparation.

  • Methodology:

    • Sample Preparation: As the compound is a liquid, place a single drop directly onto the diamond or germanium crystal of the ATR accessory.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal. This is essential to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

      • Collect the sample spectrum. Co-add at least 32 scans to obtain a high-quality spectrum.

      • Acquire data over a range of 4000 to 400 cm⁻¹.

    • Data Processing: The resulting spectrum should be presented as absorbance or transmittance versus wavenumber (cm⁻¹). Label the key peaks corresponding to the diagnostic functional groups.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry.[Link]

  • Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957.[Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate.[Link]

  • 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid. PubChemLite.[Link]

  • Fülöpová, V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65.[Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.[Link]

  • 5-Benzyl-2-methyl-4,5-dihydro-1,3-oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

  • Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PubMed.[Link]

  • Al-Oran, O. F., et al. (2023). Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co(II) and Ni(II) Complexes. Scholars International Journal of Chemistry and Material Sciences, 6(4), 75-84.[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Asian Journal of Research in Chemistry, 14(1), 52-59.[Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.[Link]

  • Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. SciSpace.[Link]

Sources

Comparative

Benchmarking Green Synthesis Methods for Oxazoles: A Comparative Guide

Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs) such as oxaprozin and mubritinib. Historically, assembling these rin...

Author: BenchChem Technical Support Team. Date: March 2026

Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs) such as oxaprozin and mubritinib. Historically, assembling these rings via Robinson-Gabriel or traditional van Leusen syntheses required harsh dehydrating agents (e.g., POCl₃), toxic volatile organic compounds (VOCs), and prolonged thermal heating.

As a Senior Application Scientist, I have benchmarked three leading green methodologies—microwave-assisted synthesis, green solvent (PEG-400) catalysis, and mechanochemistry—to provide a data-driven framework for modernizing oxazole production. This guide objectively compares these alternatives, detailing the mechanistic causality behind their efficiency and providing self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Benchmarking & Causality

Microwave-Assisted van Leusen Synthesis

The conventional van Leusen [3+2] cycloaddition of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) typically requires hazardous solvents like dimethoxyethane (DME) and extended reflux times. By transitioning to a microwave-assisted protocol in isopropanol (IPA), dielectric heating selectively excites polar intermediates, drastically lowering the activation energy barrier and reducing reaction times from hours to minutes[1].

Mechanistic Causality: The stoichiometry of the base is the critical control lever in this pathway. Using exactly 2.0 equivalents of K₃PO₄ is mandatory for driving the reaction to the fully aromatic oxazole[2]. The first equivalent deprotonates the active methylene of TosMIC to trigger the initial cycloaddition. The second equivalent is required to force the elimination of the tosyl group, aromatizing the intermediate oxazoline into the target 5-substituted oxazole[3]. If only 1.0 equivalent is used, the reaction stalls at the diastereoselective oxazoline stage[1].

Catalyst-Free Synthesis in PEG-400

Synthesizing 2-amino-4-phenyloxazoles from α-haloketones (e.g., 2,2-dibromo-1-phenylethanone) and urea traditionally requires transition metal catalysts and toxic halogenated solvents.

Mechanistic Causality: Polyethylene glycol (PEG-400) acts as both a non-toxic, recyclable reaction medium and an inherent phase-transfer catalyst[4]. Its polyether backbone coordinates with the liberated HBr byproduct, effectively buffering the reaction system. This stabilization promotes the initial nucleophilic attack of urea on the α-haloketone and facilitates the subsequent intramolecular cyclization and dehydration steps without requiring external metal catalysts[4].

Mechanochemical (Solvent-Free) Synthesis

Ball milling represents the ultimate reduction in environmental impact (E-factor) by eliminating reaction solvents entirely[5].

Mechanistic Causality: In the synthesis of 5-amino-4-cyanoxazoles, kinetic energy transferred from the milling media physically forces solid reactants into intimate contact, creating localized high-pressure/high-temperature microenvironments[6]. This mechanical activation bypasses the need for bulk solvation, driving the cyclization efficiently at ambient macroscopic temperatures while completely eliminating VOC waste[7].

Workflow Visualization

G Start Target: Oxazole Core Equip Select Green Technology Start->Equip MW Microwave Irradiation Equip->MW BM Mechanochemistry Equip->BM PEG Green Solvent (PEG-400) Equip->PEG MW_Path TosMIC + Aldehyde Base: K3PO4 | Solvent: IPA MW->MW_Path BM_Path Ball Milling Solvent-Free BM->BM_Path PEG_Path α-haloketone + Urea Catalyst-Free PEG->PEG_Path MW_Res 5-Substituted Oxazoles (96% Yield, 8 min) MW_Path->MW_Res BM_Res 5-Amino-4-cyanoxazoles (Zero VOCs) BM_Path->BM_Res PEG_Res 2-Amino-4-phenyloxazoles (Recyclable Media) PEG_Path->PEG_Res

Caption: Decision matrix for selecting green oxazole synthesis pathways based on equipment and targets.

Quantitative Performance Matrix

The following table benchmarks the green methodologies against the traditional thermal van Leusen synthesis to highlight the gains in efficiency and sustainability.

MethodologyPrimary ReagentsSolvent SystemOperational ConditionsTimeAvg. YieldE-Factor Profile
Traditional van Leusen Aldehyde, TosMICDME or MeOHThermal Reflux (85°C)4–12 h60–75%High (Toxic VOCs)
Microwave-Assisted Aldehyde, TosMICIsopropanol (IPA)MW Irradiation (350W, 65°C)8 min92–96%Low (Green Solvent)
PEG-400 Catalysis α-haloketone, UreaPEG-400Mild Heating (80°C)2–4 h85–90%Low (Recyclable)
Mechanochemical Nitriles, IsocyanidesNone (Solid State)Ball Mill (30 Hz)30–60 min80–92%Zero Solvent

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing specific in-process visual and chemical cues.

Protocol A: Microwave-Assisted Synthesis of 5-Phenyl Oxazole[1]

Objective: Rapid [3+2] cycloaddition utilizing dielectric heating.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and TosMIC (1.0 mmol).

  • Solvent & Base Addition: Suspend the reactants in 3.0 mL of isopropanol (IPA). Add exactly 2.0 equivalents of anhydrous K₃PO₄ (2.0 mmol).

    • Causality Note: Strict adherence to 2.0 equiv. is required to drive the tosyl elimination[2].

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 350 W, maintaining a temperature of 65 °C for exactly 8 minutes[3].

  • Validation Checkpoint 1 (In-Process): Upon completion, the reaction mixture will have transitioned from a cloudy suspension to a clear, deep yellow/amber solution, visually confirming the consumption of TosMIC.

  • Workup: Cool the vial to room temperature. Quench with distilled water (10 mL) and extract with ethyl acetate (3 × 10 mL).

  • Validation Checkpoint 2 (TLC): Spot the organic layer against the starting benzaldehyde on silica TLC (Eluent: 20% EtOAc/Hexane). The disappearance of the aldehyde spot and the appearance of a new, highly UV-active spot (Rf ~0.6) confirms oxazole formation[3].

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via short-pad silica gel chromatography to yield pure 5-phenyl oxazole.

Protocol B: Catalyst-Free Synthesis of 2-Amino-4-phenyloxazole in PEG-400[4]

Objective: Metal-free cyclization leveraging a recyclable polymer matrix.

  • Preparation: In a 50 mL round-bottom flask, combine 2,2-dibromo-1-phenylethanone (1.0 mmol) and urea (2.0 mmol).

  • Solvent Addition: Add 5.0 mL of PEG-400. Do not add any transition metal catalysts or additional acid/base modifiers.

  • Thermal Activation: Stir the mixture at 80 °C for 2 to 3 hours.

    • Causality Note: The PEG-400 matrix will sequester the evolving HBr, preventing the degradation of the urea nucleophile[4].

  • Validation Checkpoint 1 (In-Process): Monitor via TLC. The reaction is complete when the dense, viscous mixture becomes fully homogenous and the α-haloketone is consumed.

  • Workup & Precipitation: Cool the mixture to room temperature. Slowly add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Validation Checkpoint 2 (Neutralization): Vigorous effervescence will occur as the sequestered HBr is neutralized. The cessation of gas evolution followed by the immediate precipitation of a pale-yellow solid confirms successful cyclization[4].

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water (to remove residual PEG-400 and salts), and recrystallize from ethanol/water to afford the pure oxazole.

References

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248.[Link]

  • Kananovich, D., Nikonovich, T., et al. (2023). Rapid Synthesis of 5-Amino-4-Cyanoxazoles in a Ball Mill. ChemistryViews / RSC Mechanochemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde 1. Executive Summary: Chemical Causality & Reactivity Profile As a Senior Application Scientist, I approach chemical dis...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

1. Executive Summary: Chemical Causality & Reactivity Profile As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of chemical mechanics. 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a functionalized heterocycle featuring an electrophilic aldehyde moiety and a stable isoxazole core[1]. The primary safety and disposal considerations stem directly from its molecular structure:

  • Aldehyde Reactivity: The formyl group is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, gradually converting to the corresponding carboxylic acid. More critically, mixing this compound with strong bases or primary amines can trigger exothermic aldol condensations or Schiff base formations, respectively.

  • Isoxazole Core: While the 1,2-oxazole ring is generally stable under ambient conditions, it can undergo ring-opening or isomerization when exposed to strong reducing agents or specific transition metal catalysts at elevated temperatures[2].

Proper disposal requires strict segregation from incompatible reagents to prevent uncontrolled thermal events, polymerization, or off-gassing during waste accumulation.

2. Physicochemical & Regulatory Data To effectively manage this compound, its physical and regulatory parameters must be understood. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this chemical is classified as a hazardous organic waste due to its toxicity and potential reactivity[3]. It must never be disposed of via sink drains or regular trash[4].

ParameterValue / Description
Chemical Name 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde
Synonyms 3-benzyl-5-methylisoxazole-4-carbaldehyde
CAS Number 1347814-98-5
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol [1]
Physical State Liquid[1]
EPA Waste Classification Hazardous Waste (Toxic Organic)[3]
Incompatibilities Strong oxidizers, strong bases, primary amines, reducing agents
Final Disposition High-Temperature Incineration

3. Self-Validating Disposal Protocol This protocol is designed as a self-validating system. Each step includes a verification mechanism to ensure the chemical state remains stable and compliant with EPA Satellite Accumulation Area (SAA) regulations[5].

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate the 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde waste from any aqueous basic solutions, nitric acid, or amine-containing waste streams.

  • Causality: Preventing contact with nucleophiles or oxidizers prevents exothermic polymerization and degradation of the aldehyde and isoxazole ring.

  • Verification: Before bulking with other organic wastes, mix a 1 mL aliquot of the waste streams in a test tube. The absence of heat generation or color change over 5 minutes validates compatibility.

Step 2: Primary Containerization

  • Action: Transfer the chemical into a high-density polyethylene (HDPE) or amber glass waste container. Amber glass is highly recommended if the waste is relatively pure.

  • Causality: Amber glass blocks UV radiation, mitigating the radical-initiated photo-oxidation of the aldehyde group to a carboxylic acid, which could otherwise alter the pH and reactivity of the waste over time.

  • Verification: Cap the container and observe for 15 minutes inside a functioning fume hood. The absence of pressure buildup (container bulging or hissing upon slight loosening) validates that no gas-evolving decomposition is occurring.

Step 3: Labeling and SAA Storage

  • Action: Affix a standardized RCRA "Hazardous Waste" label immediately upon adding the first drop of waste. The label must explicitly list "3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde" with no abbreviations, and indicate the primary hazard as "Toxic/Irritant"[5].

  • Action: Store the container in a designated, secondary-contained Satellite Accumulation Area (SAA) at or near the point of generation.

  • Causality: Secondary containment prevents environmental release in the event of primary container failure.

  • Verification: Weekly visual inspections of the SAA must confirm the container is tightly closed (no funnels left in the neck) and free of exterior residue.

Step 4: EHS Transfer and Final Disposition

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the regulatory time limit (typically 3 days after filling)[5].

  • Causality: The compound requires high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) to completely cleave the heterocyclic C-N and C-O bonds safely, preventing the release of toxic nitrogen oxides (NOx).

4. Emergency Spill Response Workflow In the event of a localized spill, rapid containment is necessary to prevent respiratory exposure to the volatile aldehyde and environmental contamination. The following workflow dictates the precise operational logic for spill remediation.

SpillResponse N1 Spill Detected: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde N2 Evacuate Area & Don Appropriate PPE (Respirator, Nitrile Gloves) N1->N2 N3 Eliminate Ignition (Aldehyde Volatility) N2->N3 N4 Apply Inert Absorbent (Vermiculite/Sand) *Avoid Basic Clays* N3->N4 N5 Mechanically Collect into Amber Glass or HDPE N4->N5 N6 Seal & Label as RCRA Hazardous Waste N5->N6 N7 Transfer to SAA for High-Temp Incineration N6->N7

Workflow for the containment and disposal of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde spills.

5. References

  • American Chemical Society. "Hazardous Waste and Disposal."[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines."[Link]

  • US EPA. "Frequent Questions About Hazardous Waste Identification."[Link]

  • ACS Publications. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization."[Link]

Handling

Personal protective equipment for handling 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Comprehensive Safety and Handling Guide: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: No speci...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde (CAS No. 1347814-98-5). The following guidance is synthesized from data on structurally similar compounds, including aromatic aldehydes and oxazole/isoxazole derivatives. A thorough, site-specific risk assessment by qualified environmental health and safety (EHS) personnel is mandatory before handling this compound.

Hazard Assessment: A Synthesis of Functional Group Toxicology

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a bifunctional molecule containing an aromatic aldehyde and a substituted isoxazole ring. The overall toxicological profile is likely a composite of the hazards associated with these two functional groups.

Aromatic Aldehyde Moiety: Aromatic aldehydes are generally less acutely toxic than their low molecular weight aliphatic counterparts.[1] However, they can still pose significant health risks. Many aldehydes are respiratory irritants, and some can be toxic.[2] They are often combustible liquids.[1] Classes of compounds that can form explosive peroxides upon exposure to air include aldehydes like benzaldehyde.[3]

Isoxazole Moiety: The isoxazole ring is a five-membered heterocyclic compound containing nitrogen and oxygen.[4] Isoxazole derivatives are widely used in medicinal chemistry for a range of biological activities.[4] Some isoxazole derivatives can be toxic, with potential hallucinogenic and anticholinergic properties.[4] Depending on the specific derivative, they can cause skin, eye, and respiratory irritation.[5]

Based on these constituent parts, 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde should be handled as a compound that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • A respiratory tract irritant.

  • Combustible.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

PPE Item Specification Rationale
Eye and Face Protection ANSI Z87.1 certified chemical safety goggles and a face shield.Protects against splashes and vapors which may cause serious eye irritation.[5]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness).Provides a barrier against skin contact.[6]
Body Protection Flame-resistant lab coat.Protects against accidental splashes and potential fire hazards.[5]
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which may cause respiratory tract irritation.[5][6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde AssessSplash Potential for Splash? Start->AssessSplash AssessVapor Potential for Inhalation? Start->AssessVapor GogglesShield Wear Chemical Goggles & Face Shield AssessSplash->GogglesShield Yes Gloves Wear Nitrile Gloves AssessSplash->Gloves Yes LabCoat Wear Flame-Resistant Lab Coat AssessSplash->LabCoat Yes FumeHood Work in a Chemical Fume Hood AssessVapor->FumeHood Yes

Caption: PPE selection workflow for handling 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Operational and Handling Plan: Ensuring a Safe Workflow

Adherence to a strict operational protocol is crucial for minimizing risk.

Handling:

  • Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Dispensing: Conduct all dispensing and handling of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde inside a chemical fume hood to control vapor exposure.[5]

  • Avoidance: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[7] Avoid breathing fumes.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill Response:

  • Evacuation: In the event of a large spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[9]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Disposal Plan: Managing Waste from Cradle to Grave

The disposal of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[9]

Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde".

  • Segregate this waste from other chemical waste streams to prevent incompatible reactions. Do not mix with acids, bases, or oxidizers.[9]

Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[9]

  • The container must be kept tightly closed when not in use.[9]

Contaminated PPE:

  • Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[6]

Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9]

  • Follow all institutional procedures for waste manifests and record-keeping.

Waste Disposal Workflow

The following diagram illustrates the workflow for the proper disposal of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Start Generate Waste: 3-Benzyl-5-methyl- 1,2-oxazole-4-carbaldehyde Segregate Segregate from Incompatible Waste Start->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Documentation Complete Waste Manifest/Documentation ContactEHS->Documentation End Disposed by Licensed Contractor Documentation->End

Caption: Workflow for the safe disposal of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde.

References

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • PubMed. (2024, December 5). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Retrieved from [Link]

  • Phenomenex. (2026, February 17). Lab Hazards: Common Risks and How to Avoid Them. Retrieved from [Link]

  • RPS. (2022, September 29). Aldehydes exposure analysis. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Environment, Health and Safety, University of South Carolina. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Taylor & Francis. (2017). Isoxazole – Knowledge and References. Retrieved from [Link]

  • Agilent. (2024, February 28). Safety data sheet. Retrieved from [Link]

  • Semantic Scholar. (2020, April 27). Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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